Product packaging for HMBOA D-glucoside(Cat. No.:CAS No. 17622-26-3)

HMBOA D-glucoside

Cat. No.: B095448
CAS No.: 17622-26-3
M. Wt: 357.31 g/mol
InChI Key: PMBZSEOAOIYRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HMBOA-Glc is a glycoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO9 B095448 HMBOA D-glucoside CAS No. 17622-26-3

Properties

CAS No.

17622-26-3

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

IUPAC Name

7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21)

InChI Key

PMBZSEOAOIYRMW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

melting_point

250 - 251 °C

physical_description

Solid

Synonyms

2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one

Origin of Product

United States

Foundational & Exploratory

The Role of HMBOA D-glucoside in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogens. Among these chemical weapons are benzoxazinoids, a class of indole-derived secondary metabolites predominantly found in the Poaceae family (grasses), which includes staple crops like maize, wheat, and rye. A key player in this defensive strategy is 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc). This technical guide provides an in-depth exploration of the role of HMBOA-Glc in plant defense, focusing on its biosynthesis, mechanism of action, and the signaling pathways that regulate its production.

Biosynthesis of HMBOA-Glc: A Key Modification of a Core Pathway

HMBOA-Glc is not synthesized de novo but is rather a modification of a pre-existing and abundant benzoxazinoid, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). The conversion of DIMBOA-Glc to HMBOA-Glc is a critical step in the plant's induced defense response. This transformation is catalyzed by a group of O-methyltransferases, specifically the BX10, BX11, and BX12 enzymes.[1] This enzymatic step involves the methylation of the N-hydroxyl group of DIMBOA-Glc.

The core benzoxazinoid biosynthetic pathway, which produces DIMBOA-Glc, originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[2] A series of enzymes, including indole-3-glycerol phosphate lyase (BX1) and several cytochrome P450 monooxygenases (BX2-BX5), are responsible for the formation of the initial benzoxazinoid scaffold.[2][3] Subsequent glucosylation and methylation steps lead to the formation of DIMBOA-Glc.[2] The induction of Bx10, Bx11, and Bx12 gene expression upon herbivore or pathogen attack leads to the rapid conversion of the standing pool of DIMBOA-Glc to the more potent HMBOA-Glc.[4]

HMBOA_Biosynthesis cluster_pathway Benzoxazinoid Biosynthesis Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Indole Indole Indole_3_glycerol_phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 HMBOA_Glc HMBOA-Glc DIMBOA_Glc->HMBOA_Glc BX10, BX11, BX12, BX14

Figure 1. Simplified biosynthetic pathway of HMBOA-Glc from Indole-3-glycerol phosphate.

Mechanism of Action: Activation and Enhanced Toxicity

The defensive power of HMBOA-Glc, like other benzoxazinoid glucosides, lies in its activation upon tissue damage. In intact plant cells, HMBOA-Glc is stored in the vacuole, physically separated from activating enzymes called β-glucosidases, which are located in the plastids and cytoplasm.[1] When a herbivore chews on the plant tissue or a pathogen breaches the cell wall, this compartmentalization is disrupted. The β-glucosidases then cleave the glucose moiety from HMBOA-Glc, releasing the unstable and highly reactive aglycone, HMBOA.[1][5]

HMBOA is more toxic to some herbivores than its precursor, DIMBOA. This increased toxicity is attributed to the N-methoxy group, which renders the molecule more reactive.[5] The aglycone can then exert its defensive effects through various mechanisms, including acting as a feeding deterrent, directly inhibiting insect growth, and exhibiting antimicrobial properties.

Activation_Mechanism cluster_plant_cell Plant Cell Vacuole Vacuole Tissue_Damage Tissue Damage (Herbivory/Pathogen Attack) Vacuole->Tissue_Damage Release HMBOA_Glc HMBOA-Glc Plastid Plastid Plastid->Tissue_Damage Release beta_Glucosidase β-Glucosidase HMBOA_aglycone HMBOA (aglycone) - Toxic - Tissue_Damage->HMBOA_aglycone Activation by β-Glucosidase Defense_Response Defense Response (Deterrence, Toxicity) HMBOA_aglycone->Defense_Response JA_Signaling_Pathway cluster_cell Plant Cell Herbivore_Pathogen Herbivore/Pathogen Attack JA_Biosynthesis JA Biosynthesis Herbivore_Pathogen->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets for ubiquitination MYC2 MYC2 (TF) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Bx_Genes Bx10, Bx11, Bx12 Gene Expression MYC2->Bx_Genes activates HMBOA_Glc_Production HMBOA-Glc Production Bx_Genes->HMBOA_Glc_Production

References

An In-depth Technical Guide to the HMBOA-D-glucoside Biosynthesis Pathway in Maize

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinoids (BXs) are a class of specialized metabolites predominantly found in grasses, including the agronomically important crop, maize (Zea mays). These compounds play a crucial role in plant defense against a wide range of herbivores and pathogens. The most abundant benzoxazinoid in young maize tissues is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). Upon tissue damage, DIMBOA-Glc can be converted to other bioactive derivatives, including 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc). This guide provides a detailed technical overview of the biosynthesis of HDMBOA-Glc and related benzoxazinoids in maize, focusing on the core enzymatic steps, regulatory mechanisms, and key experimental methodologies used for their investigation.

Core Biosynthesis Pathway of Benzoxazinoids

The biosynthesis of benzoxazinoids in maize is a well-characterized pathway involving a series of enzymes encoded by the Bx gene cluster. The pathway initiates from indole-3-glycerol phosphate, a precursor from the shikimate pathway, and proceeds through several enzymatic steps to produce the core benzoxazinoid, DIBOA-Glc. Further modifications lead to the production of DIMBOA-Glc and its derivatives.

The conversion of DIMBOA-Glc to HDMBOA-Glc is a critical step in the induced defense response of maize. This reaction is catalyzed by a group of O-methyltransferases. Additionally, a side branch of the pathway leads to the formation of 8-O-methylated benzoxazinoids, DIM₂BOA-Glc and HDM₂BOA-Glc, which have been shown to be effective against phloem-feeding insects like aphids[1].

Key Enzymes in the HMBOA-D-glucoside Biosynthesis Pathway

The biosynthesis of HDMBOA-Glc and related compounds from the central intermediate DIMBOA-Glc involves the action of several key enzymes:

  • BX10, BX11, BX12, and BX14 (O-methyltransferases): These enzymes catalyze the conversion of DIMBOA-Glc to HDMBOA-Glc[2][3]. BX14 can also methylate DIM₂BOA-Glc to produce HDM₂BOA-Glc[2][3].

  • BX13 (2-oxoglutarate-dependent dioxygenase): This enzyme converts DIMBOA-Glc to TRIMBOA-Glc, an intermediate in the biosynthesis of 8-O-methylated benzoxazinoids[1][2].

  • BX7 (O-methyltransferase): In addition to its role in DIMBOA-Glc synthesis, BX7 can methylate TRIMBOA-Glc to form DIM₂BOA-Glc[1][2].

Quantitative Data

The following tables summarize key quantitative data related to the benzoxazinoid biosynthesis pathway in maize.

CompoundConcentration (µg/g fresh weight)Maize Line/ConditionReference
DIMBOA-Glcup to 3000Young, undamaged leaves[1]
DIM₂BOA-Glc17.6 ± 7.2 to 596.6 ± 174.1Varies between inbred lines[1]
EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Reference
BX6DIBOA-Glc< 0.42.10[4]
BX7TRIBOA-Glc< 0.40.25[4]

Signaling and Regulation

The biosynthesis of HMBOA-D-glucoside and other benzoxazinoids is tightly regulated by various internal and external signals, including herbivore attack, pathogen infection, and phytohormones.

Jasmonic Acid (JA) Signaling

Jasmonic acid and its derivatives are key signaling molecules in plant defense. In maize, JA levels increase upon herbivory or pathogen attack, leading to the induced accumulation of HDMBOA-Glc[5][6]. The JA signaling pathway involves a cascade of protein interactions, ultimately leading to the activation of transcription factors that regulate the expression of Bx genes[7][8].

Chitosan Signaling

Chitosan, a component of fungal cell walls and insect exoskeletons, acts as a potent elicitor of plant defense responses. Treatment of maize leaves with chitosan induces the accumulation of HDMBOA-Glc, mimicking the response to pathogen or herbivore attack. The chitosan signaling pathway involves the perception of chitosan at the cell surface, followed by a downstream signaling cascade that activates defense gene expression[9][10].

Transcriptional Regulation

Several transcription factors have been identified that regulate the expression of Bx genes. For example, in wheat, the transcription factor TaMYB31 has been shown to bind to the promoters of Bx genes and activate their transcription in response to biotic and abiotic stress[11][12]. Similar regulatory mechanisms are likely to exist in maize.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the HMBOA-D-glucoside biosynthesis pathway in maize.

Benzoxazinoid Extraction and Analysis by HPLC-MS

Objective: To extract and quantify benzoxazinoids from maize tissue.

Protocol:

  • Sample Preparation: Freeze maize tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

  • Extraction: Resuspend the powdered tissue in an extraction solvent (e.g., 80% methanol with 0.1% formic acid). Vortex thoroughly and centrifuge to pellet cell debris.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: Use a mass spectrometer to identify and quantify individual benzoxazinoid glucosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Heterologous Expression and Purification of BX Enzymes

Objective: To produce and purify recombinant BX enzymes for in vitro characterization.

Protocol:

  • Cloning: Clone the coding sequence of the desired Bx gene (e.g., Bx10, Bx14) into an expression vector suitable for a heterologous host (e.g., E. coli, yeast).

  • Expression: Transform the expression construct into the chosen host and induce protein expression.

  • Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetic parameters of purified BX enzymes.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., DIMBOA-Glc), and any necessary co-factors (e.g., S-adenosyl-L-methionine for methyltransferases, 2-oxoglutarate and Fe(II) for dioxygenases) in a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Termination: Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Analysis: Analyze the reaction products by HPLC-MS to determine the rate of product formation.

  • Kinetics: Vary the substrate concentration to determine the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat).

Maize Protoplast Transfection for In Vivo Studies

Objective: To study the function and localization of BX-related proteins in living maize cells.

Protocol:

  • Protoplast Isolation: Isolate protoplasts from young maize leaves by enzymatic digestion of the cell wall.

  • Transfection: Transfect the protoplasts with a plasmid DNA construct expressing the protein of interest fused to a fluorescent reporter (e.g., GFP, YFP) using polyethylene glycol (PEG)-mediated transformation or electroporation[1][2][13][14][15].

  • Expression and Imaging: Allow the protoplasts to express the fusion protein and visualize its subcellular localization using confocal microscopy.

Visualizations

HMBOA-D-glucoside Biosynthesis Pathway

HMBOA_Biosynthesis DIMBOA_Glc DIMBOA-Glc BX10_11_12_14 BX10, BX11, BX12, BX14 (O-methyltransferases) DIMBOA_Glc->BX10_11_12_14 BX13 BX13 (2-oxoglutarate-dependent dioxygenase) DIMBOA_Glc->BX13 HDMBOA_Glc HDMBOA-Glc TRIMBOA_Glc TRIMBOA-Glc BX7 BX7 (O-methyltransferase) TRIMBOA_Glc->BX7 DIM2BOA_Glc DIM2BOA-Glc BX14_side BX14 (O-methyltransferase) DIM2BOA_Glc->BX14_side HDM2BOA_Glc HDM2BOA-Glc BX10_11_12_14->HDMBOA_Glc BX13->TRIMBOA_Glc BX7->DIM2BOA_Glc BX14_side->HDM2BOA_Glc Enzyme_Workflow start Start: Identify Bx gene of interest clone Clone Bx gene into expression vector start->clone express Heterologous expression (e.g., in E. coli) clone->express purify Purify recombinant protein (Affinity Chromatography) express->purify assay In vitro enzyme assay with substrate and co-factors purify->assay analyze Analyze products by LC-MS assay->analyze kinetics Determine kinetic parameters (Km, kcat) analyze->kinetics end End: Characterized enzyme kinetics->end Signaling_Pathways herbivory Herbivore Attack JA Jasmonic Acid (JA) Signaling Cascade herbivory->JA pathogen Pathogen Infection pathogen->JA chitosan Chitosan Signaling pathogen->chitosan transcription_factors Activation of Transcription Factors JA->transcription_factors chitosan->transcription_factors bx_gene_expression Increased Expression of Bx genes (e.g., Bx10, Bx14) transcription_factors->bx_gene_expression hdmboa_accumulation Accumulation of HDMBOA-Glc bx_gene_expression->hdmboa_accumulation

References

An In-depth Technical Guide on the Discovery and Characterization of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc), a member of the benzoxazinoid class of secondary metabolites. Benzoxazinoids are significant natural products predominantly found in the Poaceae family (grasses), including major crops like maize, wheat, and rye, where they play a crucial role in defense against herbivores and pathogens. This document details the discovery, natural occurrence, physicochemical properties, and biosynthetic pathway of HMBOA-Glc and related compounds. It includes structured data tables, detailed experimental methodologies for isolation and analysis, and visual diagrams of the core metabolic pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction to Benzoxazinoids

Benzoxazinoids are a class of plant-derived secondary metabolites first identified in the early 1960s for their potent natural pesticidal and allelopathic properties.[1] They are integral to the chemical defense systems of many important grass species, including maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1] In their native state within the plant, these compounds are typically stored as stable, inactive glucosides in the cell vacuole to prevent autotoxicity.[2][3] Upon tissue damage caused by herbivory or pathogen attack, specific β-glucosidases hydrolyze these glucosides, releasing the unstable and biologically active aglycones, which are toxic to pests and microbes.[3] The focus of this guide, 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc), is one such compound within this important family.

Discovery and Natural Occurrence

The discovery of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside is intrinsically linked to the broader elucidation of the benzoxazinoid biosynthetic pathway in maize. It is a naturally occurring acetal glucoside. While its related compound, DIMBOA-Glc, is often the most abundant benzoxazinoid in young maize plants, a variety of other hydroxylated and methylated derivatives, including HMBOA-Glc, are also synthesized.[2]

HMBOA-Glc has been identified in various species within the grass family (Poaceae).[4] Its presence has also been documented in the root of Coix lachryma-jobi and has been reported as a metabolite in the fungus Trichoderma virens.[5] The compound is also known by several synonyms, including HMBOA beta-D-glucoside, 2-Gmbo, and 2-O-Glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one.[5][6]

Physicochemical Properties

The key physicochemical and computed properties of HMBOA-Glc are summarized in the table below, providing essential data for analytical and developmental research.

PropertyValueSource
Systematic Name 7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one[6]
CAS Number 17622-26-3[5][6]
Chemical Formula C₁₅H₁₉NO₉[5][6]
Average Mass 357.315 Da[6]
Monoisotopic Mass 357.105981196 Da[5][6]
Solubility (ALOGPS) 11.2 g/L[6]
LogP (ALOGPS) -1.19[6]
Polar Surface Area 150.43 Ų[6]
Hydrogen Bond Donors 5[6]
Hydrogen Bond Acceptors 10[6]
Rotatable Bond Count 4[6]
Rule of Five Yes[6]
Bioavailability Yes[6]

Biosynthesis of Benzoxazinoids

The biosynthesis of HMBOA-Glc is part of the well-characterized benzoxazinoid pathway, primarily studied in maize. The process begins in the chloroplasts and involves enzymes located in the cytoplasm and endoplasmic reticulum.[3][7]

The pathway initiates with the conversion of indole-3-glycerol phosphate to indole, catalyzed by the enzyme BENZOXAZINLESS1 (BX1).[3] A series of four cytochrome P450-dependent monooxygenases (BX2 to BX5) then sequentially oxidize the indole molecule to produce the first core benzoxazinoid, DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one).[1][3]

To stabilize the cytotoxic DIBOA, it is glucosylated in the cytoplasm by UDP-glucosyltransferases (BX8 and BX9), forming the stable DIBOA-Glc.[3][8] Subsequent modifications create a diversity of benzoxazinoids. For instance, DIBOA-Glc is hydroxylated at the C-7 position by a 2-oxoglutarate-dependent dioxygenase (BX6) and then methylated by an O-methyltransferase (BX7) to yield the widely studied DIMBOA-Glc.[1][8] Further modifications by other enzymes, such as the dioxygenase BX13 and O-methyltransferase BX14, lead to more complex derivatives like DIM2BOA-Glc and HDM2BOA-Glc.[2][3] HMBOA-Glc is understood to be formed within this complex metabolic network.

Benzoxazinoid Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm I3GP Indole-3-glycerol Phosphate Indole Indole I3GP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 HMBOA_Glc HMBOA-Glc (Target Compound) DIBOA_Glc->HMBOA_Glc DIMBOA_Glc DIMBOA-Glc (Related Compound) TRIBOA_Glc->DIMBOA_Glc BX7 TRIMBOA_Glc TRIMBOA-Glc DIMBOA_Glc->TRIMBOA_Glc BX13 DIM2BOA_Glc DIM2BOA-Glc TRIMBOA_Glc->DIM2BOA_Glc BX7

Fig. 1: Simplified biosynthesis pathway of benzoxazinoids in maize.

Experimental Protocols

The isolation and characterization of benzoxazinoid glucosides like HMBOA-Glc from plant tissues involve a multi-step process combining extraction, purification, and spectroscopic analysis.

General Workflow for Isolation and Characterization
  • Sample Preparation: Fresh or freeze-dried plant material (e.g., maize seedlings) is ground to a fine powder, often under liquid nitrogen to prevent enzymatic degradation.

  • Extraction: The powdered tissue is extracted with a polar solvent, typically a methanol/water or ethanol/water mixture, to efficiently solubilize the polar glucosides. The extraction is often performed at low temperatures to minimize degradation.

  • Purification:

    • Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18) to remove nonpolar compounds like chlorophyll and lipids.

    • Chromatography: Further purification is achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the method of choice for separating individual benzoxazinoid glucosides from the complex mixture.

  • Structural Elucidation:

    • Mass Spectrometry (MS): HPLC coupled with Mass Spectrometry (HPLC-MS) is used to determine the molecular weight and fragmentation patterns of the purified compound, confirming its elemental composition.[3]

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the precise chemical structure, including the stereochemistry of the glycosidic bond and the positions of substituents on the benzoxazinoid core.

Experimental Workflow Plant 1. Plant Material (e.g., Maize Seedlings) Grind 2. Grinding (Liquid Nitrogen) Plant->Grind Extract 3. Solvent Extraction (Methanol/Water) Grind->Extract Purify 4. Purification (SPE & HPLC) Extract->Purify Analyze 5. Structural Elucidation (LC-MS, NMR) Purify->Analyze Compound Isolated HMBOA-Glc Analyze->Compound

Fig. 2: General workflow for isolating HMBOA-Glc from plant sources.
Enzyme Activity Assays

Characterizing the enzymes in the biosynthetic pathway requires specific assays. For an O-methyltransferase like BX7, the protocol involves:

  • Protein Expression: Heterologous expression of the candidate enzyme (e.g., in E. coli).

  • Purification: Purification of the recombinant protein using affinity chromatography (e.g., on adenosine agarose).[1]

  • Enzyme Assay: Incubation of the purified enzyme with the substrate (e.g., a hydroxylated benzoxazinoid glucoside) and a methyl donor (S-adenosyl-methionine).

  • Product Analysis: The reaction mixture is analyzed by HPLC-MS to detect and quantify the formation of the methylated product.[1]

Biological Activity and Significance

The biological role of benzoxazinoids is primarily defensive. The glucosides, including HMBOA-Glc, serve as stable precursors to the active aglycones.

  • Insect Resistance: Studies have demonstrated that the absence of certain methylated benzoxazinoids in maize leads to increased performance of phloem-feeding insects like aphids, indicating a specific protective role against this type of herbivory.[2]

  • Antifungal Properties: The aglycone DIMBOA, structurally related to HMBOA, has been shown to completely inhibit the production of mycotoxins (trichothecenes) by the pathogenic fungus Fusarium graminearum without affecting fungal growth.[9] This suggests a role in preventing toxin contamination in crops.

  • Allelopathy: When released into the soil via root exudates, benzoxazinoids and their degradation products can influence the soil microbial community.[10] This allelopathic activity can affect neighboring plants and soil health, potentially altering the fungal-to-bacterial ratio in the rhizosphere.[10]

The diverse biological activities of benzoxazinoids make them and their biosynthetic pathways interesting targets for crop improvement and potentially for the development of new biopesticides or pharmaceutical leads.

References

The Role of HMBOA-Glc in the Defense Mechanisms of Gramineous Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that play a crucial role in the defense of gramineous plants such as maize, wheat, and rye against a wide range of pests and pathogens. Among these, 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (HMBOA-Glc) has emerged as a key player in induced defense responses. This technical guide provides a comprehensive overview of the function, biosynthesis, and regulation of HMBOA-Glc in gramineous plants. It details the quantitative distribution of this compound, outlines experimental protocols for its analysis, and visualizes the intricate signaling pathways and experimental workflows involved in its study. This document is intended to serve as a valuable resource for researchers and professionals working in plant science, entomology, pathology, and drug development.

Introduction

Gramineous plants, which include major staple crops, have evolved sophisticated chemical defense systems to counteract biotic and abiotic stresses. Benzoxazinoids are a prominent group of these defense compounds, typically stored as stable glucosides in the vacuole.[1] Upon tissue damage by herbivores or pathogens, these glucosides are activated by β-glucosidases, releasing toxic aglycones.[1]

While 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc) is often the most abundant constitutive benzoxazinoid in young seedlings, its derivative, HMBOA-Glc, is a critical component of the plant's inducible defense arsenal.[1][2] The conversion of DIMBOA-Glc to HMBOA-Glc is a key step in bolstering the plant's defense in response to attack.[2][3][4] This guide delves into the multifaceted functions of HMBOA-Glc, providing a technical foundation for its study and potential applications.

Function of HMBOA-Glc in Plant Defense

HMBOA-Glc and its aglycone, HMBOA, exhibit a broad spectrum of defensive activities against various plant antagonists.

Defense Against Herbivores

The induction of HMBOA-Glc is a common response to herbivory by chewing insects such as caterpillars.[1][5] Upon tissue disruption, HMBOA-Glc is hydrolyzed to the unstable and highly reactive aglycone HMBOA, which acts as a potent deterrent to feeding.[3][4] Studies have shown that while some specialist herbivores have evolved mechanisms to detoxify DIMBOA, they are less effective at counteracting the effects of HMBOA.[4][5] This suggests that the conversion to HMBOA-Glc is an effective strategy to overcome herbivore adaptation.

In contrast to chewing herbivores, the role of HMBOA-Glc in defense against phloem-feeding insects like aphids is more complex. While HDMBOA-Glc (a related methylated benzoxazinoid) is more toxic to some aphids in artificial diets than DIMBOA-Glc, high levels of DIMBOA-Glc in the plant can induce callose deposition, which acts as a physical barrier to aphid feeding.[2][6] Therefore, the conversion of DIMBOA-Glc to other benzoxazinoids can create a trade-off between resistance to different types of insect herbivores.[7]

Defense Against Pathogens

The accumulation of HMBOA-Glc is also induced by fungal pathogens.[5] This suggests a role for HMBOA-Glc in the plant's immune response to microbial invaders. The biocidal activity of benzoxazinoid aglycones can directly inhibit fungal growth. Furthermore, DIMBOA has been shown to function as a signaling molecule in maize innate immunity by priming for enhanced callose deposition upon pathogen attack, a role that may be modulated by its conversion to other BXs.[6]

Allelopathy

Benzoxazinoids are released into the soil through root exudates and from decomposing plant material, where they can inhibit the germination and growth of competing plants. While much of the research on benzoxazinoid allelopathy has focused on DIBOA and DIMBOA, the presence of HMBOA-Glc in root tissues suggests it may also contribute to this phenomenon.[8]

Quantitative Data on HMBOA-Glc

The concentration of HMBOA-Glc in gramineous plants is highly variable and depends on the plant species, tissue type, developmental stage, and the presence of biotic or abiotic stressors.

PlantTissueConditionHMBOA-Glc Concentration (µg/g FW)Reference
Maize (Zea mays)ShootsDrought~10-20[9]
Maize (Zea mays)RootsDrought~5-15[9]
Wheat (Triticum aestivum)ShootsControlVariable among cultivars[10]
Wheat (Triticum aestivum)RootsControlVariable among cultivars[10]
Wheat (Triticum aestivum)RhizoplaneControlVariable among cultivars[10]

Table 1: HMBOA-Glc Concentrations in Gramineous Plants under Different Conditions. Concentrations are approximate values derived from graphical data in the cited literature and are presented as µg/g fresh weight (FW).

PlantTreatmentFold Change in HMBOA-GlcReference
Maize (Zea mays)Herbivore (Spodoptera littoralis) feedingSignificant increase[3]
Maize (Zea mays)Fungal elicitor (chitopentaose)Significant increase[11]
Wheat (Triticum aestivum)Aphid (Sitobion avenae) feedingIncrease in some cultivars[12]

Table 2: Induction of HMBOA-Glc in Response to Biotic Stress. Fold changes are reported as significant increases where specific quantitative values were not provided in the text.

Biosynthesis and Regulation of HMBOA-Glc

HMBOA-Glc is synthesized from the precursor DIMBOA-Glc through a methylation step.

Biosynthetic Pathway

The core benzoxazinoid biosynthetic pathway leads to the formation of DIMBOA-Glc from indole-3-glycerol phosphate.[13] The final step in the formation of a related compound, HDMBOA-Glc, from DIMBOA-Glc is catalyzed by a group of O-methyltransferases (OMTs), specifically BX10, BX11, and BX12 in maize.[1][14] It is likely that a similar enzymatic reaction is responsible for the formation of HMBOA-Glc, though the specific enzymes may differ.

HMBOA-Glc_Biosynthesis Indole-3-glycerol phosphate Indole-3-glycerol phosphate ... ... Indole-3-glycerol phosphate->... Multiple steps (BX1-BX9) DIMBOA-Glc DIMBOA-Glc ...->DIMBOA-Glc HMBOA-Glc HMBOA-Glc DIMBOA-Glc->HMBOA-Glc O-methyltransferase(s)

Caption: Biosynthesis of HMBOA-Glc from DIMBOA-Glc.

Regulation of Biosynthesis

The biosynthesis of HMBOA-Glc is tightly regulated and is induced by various stress signals. The plant hormone jasmonic acid (JA) plays a central role in this signaling cascade.[11] Wounding, herbivore feeding, and pathogen attack trigger a rapid increase in JA levels, which in turn upregulates the expression of genes encoding the O-methyltransferases responsible for the conversion of DIMBOA-Glc to other methylated forms.[11]

HMBOA-Glc_Regulation cluster_stress Stress Signals cluster_response Plant Response Herbivore Feeding Herbivore Feeding Jasmonic Acid (JA) Synthesis Jasmonic Acid (JA) Synthesis Herbivore Feeding->Jasmonic Acid (JA) Synthesis Pathogen Attack Pathogen Attack Pathogen Attack->Jasmonic Acid (JA) Synthesis Wounding Wounding Wounding->Jasmonic Acid (JA) Synthesis OMT Gene Expression OMT Gene Expression Jasmonic Acid (JA) Synthesis->OMT Gene Expression DIMBOA-Glc to HMBOA-Glc Conversion DIMBOA-Glc to HMBOA-Glc Conversion OMT Gene Expression->DIMBOA-Glc to HMBOA-Glc Conversion Increased HMBOA-Glc Increased HMBOA-Glc DIMBOA-Glc to HMBOA-Glc Conversion->Increased HMBOA-Glc

Caption: Signaling pathway for stress-induced HMBOA-Glc accumulation.

Experimental Protocols

Extraction of Benzoxazinoids from Plant Material

This protocol is adapted from previously described methods for the analysis of benzoxazinoids.[9][15]

Materials:

  • Fresh or flash-frozen plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 70:30 methanol:water (v/v) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge (10°C)

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of extraction solvent to the tube.

  • Vortex the mixture vigorously for 20 seconds.

  • Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.

  • Carefully collect the supernatant, which contains the benzoxazinoid extract.

  • The extract is now ready for analysis by LC-MS or can be stored at -20°C for short-term storage or -80°C for long-term storage.

Quantification of HMBOA-Glc by LC-MS

This is a general workflow for the quantification of HMBOA-Glc using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm)

LC Conditions (example):

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow rate: 0.4 mL/min

  • Column temperature: 40°C

  • Gradient: A linear gradient from 2% to 100% Solvent B over several minutes is typically used to separate the compounds of interest.[9][15]

MS Conditions:

  • Ionization mode: Electrospray ionization (ESI), typically in positive mode for benzoxazinoids.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, using the specific m/z transitions for HMBOA-Glc.

Quantification:

  • Absolute quantification can be performed by generating a standard curve using a purified HMBOA-Glc standard.

  • Semi-quantitative analysis can be done by comparing the peak areas of HMBOA-Glc in different samples, often normalized to an internal standard and the fresh weight of the tissue.

BXD_Analysis_Workflow Plant Tissue Sampling Plant Tissue Sampling Grinding in Liquid N2 Grinding in Liquid N2 Plant Tissue Sampling->Grinding in Liquid N2 Extraction with Solvent Extraction with Solvent Grinding in Liquid N2->Extraction with Solvent Centrifugation Centrifugation Extraction with Solvent->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS Analysis LC-MS Analysis Supernatant Collection->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Experimental workflow for benzoxazinoid analysis.

Conclusion and Future Directions

HMBOA-Glc is a vital component of the inducible chemical defense system in gramineous plants. Its formation from the constitutive precursor DIMBOA-Glc highlights a dynamic and adaptive defense strategy against herbivores and pathogens. The intricate regulation of its biosynthesis via the jasmonic acid signaling pathway provides a potential target for the development of novel crop protection strategies.

Future research should focus on:

  • The identification and characterization of the specific O-methyltransferases responsible for HMBOA-Glc biosynthesis in different gramineous species.

  • A deeper understanding of the molecular mechanisms underlying the trade-offs in resistance to different pests mediated by the DIMBOA-Glc/HMBOA-Glc ratio.

  • The potential for manipulating HMBOA-Glc levels in crops to enhance pest and disease resistance through breeding or biotechnological approaches.

  • Exploring the potential of HMBOA-Glc and its derivatives as leads for the development of new pharmaceuticals, given the known anti-inflammatory and anticancer effects of some benzoxazinoids.[9]

This technical guide provides a solid foundation for researchers and professionals to further explore the fascinating world of benzoxazinoid-mediated plant defense and to harness its potential for agricultural and medicinal applications.

References

The Natural Occurrence of HMBOA D-Glucoside in Wheat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinoids (BXDs) are a class of plant-derived secondary metabolites that play a crucial role in the defense mechanisms of various gramineous species, including wheat (Triticum aestivum L.). Among these, 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc) is a key compound involved in protecting the plant against a range of biotic and abiotic stresses. This technical guide provides an in-depth overview of the natural occurrence of HMBOA-Glc in wheat, its biosynthesis, localization, and physiological functions, with a focus on quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Analysis of HMBOA-Glc in Wheat

The concentration of HMBOA-Glc in wheat tissues can vary significantly depending on the cultivar, developmental stage, tissue type, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Concentration of HMBOA-Glc and Related Benzoxazinoids in Wheat Seedlings

Wheat Variety/LineTissueCompoundConcentration (μg/g Fresh Weight)Reference
Xiaoyan 6 (XY6)LeavesHMBOA-GlcNot Detected[1]
Xiaoyan 22 (XY22)LeavesHMBOA-GlcNot Detected[1]
AK58LeavesHMBOA-GlcNot Detected[1]
TM-39LeavesHMBOA-GlcNot Detected[1]
S122LeavesHMBOA-GlcNot Detected[1]

Table 2: Benzoxazinoid Content in Aerial Parts of Different Wheat Varieties (Organic Farming System)

Wheat VarietyCompoundAverage Concentration (μg/g Dry Weight)Reference
Brawura (Spring)Total Benzoxazinoids52.46[2]
Łagwa (Spring)Total Benzoxazinoids34.67[2]
Kandela (Spring)Total Benzoxazinoids30.14[2]
Tonacja (Winter)Total BenzoxazinoidsNot specified[2]
Arkadia (Winter)Total BenzoxazinoidsNot specified[2]
Ostroga (Winter)Total BenzoxazinoidsNot specified[2]

*Total benzoxazinoids include DIMBOA-Glc and MBOA as the main components. Specific concentrations for HMBOA-Glc were not detailed in this summary but it is a known constituent of the total BXD profile in wheat.

Table 3: Abundance of HMBOA-Glc in Different Wheat Tissues

TissueCompoundAbundance (Arbitrary Units/g)Reference
Shoots (5g)HMBOA-Glc~120[3]
Roots (5g)HMBOA-Glc~80[3]
Rhizoplane (6g)HMBOA-Glc~40[3]

Experimental Protocols

A standardized methodology for the extraction and quantification of HMBOA-Glc is crucial for obtaining reliable and comparable data. The following protocol is a synthesis of methods reported in the literature.[1][4][5][6][7]

Sample Preparation and Extraction
  • Harvesting and Storage: Harvest wheat tissues (leaves, roots, etc.) and immediately freeze them in liquid nitrogen to quench metabolic activity and prevent enzymatic degradation of benzoxazinoids.[5][7] Store samples at -80°C until extraction.

  • Grinding: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[5]

  • Extraction Solvent: Prepare an extraction solvent of methanol/water/formic acid (50:49.5:0.5, v/v/v).[1][5]

  • Extraction Procedure:

    • Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube.[4][5]

    • Add 1 mL of the pre-chilled extraction solvent.[5][6]

    • Vortex the mixture for 20 seconds to 5 minutes at 4°C.[5][6]

    • Centrifuge the extract at 13,000 x g for 5-20 minutes at 4°C.[5][6]

    • Carefully transfer the supernatant to a new sample vial for analysis.[5]

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Chromatographic System: An Acquity UPLC system coupled with a triple quadrupole mass spectrometer is commonly used.[4]

  • Column: A Waters ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm) is suitable for separation.[4]

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% formic acid.[4][6]

    • Solvent B: Acetonitrile with 0.1% formic acid.[4][6]

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is linearly increased to separate the compounds of interest. For example, a linear gradient from 3% to 10% of solvent B over 7 minutes.[4]

  • Flow Rate and Temperature: A flow rate of 0.2-0.7 mL/min and a column temperature of 40-50°C are common parameters.[1][4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode generally provides higher sensitivity for benzoxazinoids.[5]

    • Detection: Use Multiple Reaction Monitoring (MRM) for accurate quantification, with specific precursor-to-product ion transitions for HMBOA-Glc.

  • Quantification: Generate a standard curve using a purified HMBOA-Glc standard of known concentrations to quantify the amount in the samples.

Signaling Pathways and Logical Relationships

Biosynthesis of HMBOA-Glc in Wheat

The biosynthesis of benzoxazinoids in wheat starts from indole-3-glycerol phosphate, a precursor derived from the shikimate pathway. A series of enzymatic reactions, catalyzed by Bx enzymes, leads to the formation of the unstable aglycone, which is then glycosylated to form the stable HMBOA-Glc and stored in the vacuole.

Biosynthesis_of_HMBOA_Glc cluster_pathway Benzoxazinoid Biosynthesis Pathway Indole-3-glycerol-phosphate Indole-3-glycerol-phosphate Indole Indole Indole-3-glycerol-phosphate->Indole Bx1 Indolenine Indolenine Indole->Indolenine Bx2 HBOA 2-hydroxy-1,4-benzoxazin-3-one (HBOA) Indolenine->HBOA Bx3, Bx4, Bx5 DIBOA 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) HBOA->DIBOA Bx6 DIBOA-Glc DIBOA-Glucoside DIBOA->DIBOA-Glc GT DIMBOA-Glc DIMBOA-Glucoside DIBOA-Glc->DIMBOA-Glc OMT HMBOA-Glc HMBOA-D-glucoside DIMBOA-Glc->HMBOA-Glc Unknown Enzyme(s)

Caption: Biosynthesis pathway of HMBOA D-glucoside in wheat.

Experimental Workflow for HMBOA-Glc Quantification

The quantification of HMBOA-Glc from wheat samples involves a series of steps from sample collection to data analysis. This workflow ensures accurate and reproducible results.

Experimental_Workflow A Sample Collection (Wheat Tissue) B Flash Freezing (Liquid Nitrogen) A->B C Cryogenic Grinding B->C D Extraction (Methanol/Water/Formic Acid) C->D E Centrifugation D->E F Supernatant Collection E->F G UPLC-MS/MS Analysis F->G H Data Processing and Quantification G->H

Caption: General workflow for HMBOA-Glc extraction and quantification.

Role of HMBOA-Glc in Wheat Defense Signaling

Upon tissue damage by herbivores or pathogens, HMBOA-Glc, stored in the vacuole, comes into contact with β-glucosidases located in the cytoplasm and cell wall. This enzymatic hydrolysis releases the unstable aglycone, HMBOA, which is a key player in the plant's defense response.

Defense_Signaling cluster_cell Plant Cell cluster_vacuole Vacuole cluster_cytoplasm Cytoplasm HMBOA_Glc HMBOA-Glc (Stable) Glucosidase β-glucosidase HMBOA_Glc->Glucosidase Contact upon damage HMBOA HMBOA (Aglycone) (Unstable & Toxic) Glucosidase->HMBOA Hydrolysis Stressor Biotic/Abiotic Stress (e.g., Herbivory) Tissue_Damage Tissue Damage Stressor->Tissue_Damage Tissue_Damage->Glucosidase Release from compartments Defense_Response Defense Response (e.g., Antifeedant, Antimicrobial) HMBOA->Defense_Response

Caption: Role of HMBOA-Glc in the activated defense of wheat.

References

HMBOA D-glucoside and its aglycone form

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to HMBOA D-glucoside and its Aglycone Form

Introduction

Benzoxazinoids are a class of specialized metabolites predominantly found in members of the grass family (Poaceae), including maize, wheat, and rye. These compounds play a crucial role in plant defense against herbivores and pathogens, allelopathy, and the modulation of plant physiology. This guide focuses on 2-hydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one D-glucoside (this compound) and its corresponding aglycone, HMBOA.

In intact plant tissues, benzoxazinoids are stored as stable, inactive glucosides, such as this compound, primarily within the cell vacuole.[1] When the plant tissue is damaged by herbivory or pathogen attack, these glucosides come into contact with β-glucosidases located in the plastids.[1] This enzymatic hydrolysis rapidly releases the unstable and biologically active aglycones, which are toxic or deterrent to a wide range of organisms.[1][2]

This document provides a comprehensive overview of the biochemistry, biological activity, and experimental methodologies related to this compound and HMBOA for researchers, scientists, and professionals in drug development.

Biochemical Properties and Biosynthesis

This compound belongs to the benzoxazinoid family, characterized by a 1,4-benzoxazin-3-one scaffold.[3] The aglycone, HMBOA, is classified as a benzoxazinone.[4] While the complete biosynthetic pathway for HMBOA-Glc is still under investigation, it is understood to be part of the complex benzoxazinoid metabolic network. The core pathway leading to major benzoxazinoids like DIMBOA-Glc has been well-characterized and provides a foundation for understanding the formation of related compounds.[2][5] The conversion of DIBOA-Glc to DIMBOA-Glc involves a hydroxylation step at the 7-position by the enzyme BX6, followed by methylation by BX7.[5][6]

Drought stress has been shown to induce the production of multihexose benzoxazinoids, including di- and tri-glucoside forms of HMBOA (HMBOA-2Glc, HMBOA-3Glc), in maize roots and leaves.[7][8]

Biological Activity and Signaling Pathways

Benzoxazinoids are key modulators of plant interactions with their environment.[6] The conversion of the stored glucoside to the active aglycone is a critical defense mechanism.

Role in Plant Defense

Upon tissue disruption, this compound is hydrolyzed to the toxic aglycone HMBOA.[1] This system provides an immediate chemical defense against attacking organisms. The accumulation of related benzoxazinoids, such as HDMBOA-Glc, is induced by various biotic stresses, including fungal infection and herbivory.[1] This induction is often linked to the jasmonic acid (JA) signaling pathway.[9] For instance, treatment with JA induces the accumulation of HDMBOA-Glc, which is synthesized from the precursor DIMBOA-Glc.[9] This suggests that JA acts as a signal transducer in the defense response involving benzoxazinoids.[9]

Allelopathy and Hormonal Modulation

Beyond direct defense, benzoxazinoids released into the rhizosphere can influence neighboring plants and soil microbes. They have also been suggested to modulate plant hormonal signaling, including the auxin and gibberellin pathways, thereby affecting plant development and growth.[6]

Signaling_Pathway

Quantitative Data

The concentration of benzoxazinoids in plant tissues can vary significantly depending on genetic background, developmental stage, and environmental conditions. Drought, for example, has been shown to alter the profile of benzoxazinoids in maize.

Table 1: Effect of Drought on Benzoxazinoid Concentrations in Maize Seedlings

Compound Tissue Condition Concentration Change Reference
HMBOA-2Glc Shoots & Roots Drought Increased [8]
DIMBOA-Glc Leaves Drought Decreased [8]
DIMBOA-2Glc Leaves & Roots Drought Increased [8]
DIMBOA-3Glc Leaves Drought Increased [8]

| HDMBOA-2Glc | Leaves & Roots | Drought | Increased |[8] |

Note: This table summarizes qualitative changes as reported in the literature. Absolute quantification requires standards for each compound.[3][8]

Experimental Protocols

Accurate extraction and analysis are critical for studying benzoxazinoids due to their instability and the potential for enzymatic degradation.

Extraction of Benzoxazinoids from Plant Tissue

This protocol is designed to extract benzoxazinoids while minimizing the enzymatic hydrolysis of glucosides.

Objective: To extract and quantify benzoxazinoids from maize tissue.[2]

Protocol Steps:

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench all metabolic activity.[2][3]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[2][3] Store at -80°C if not proceeding immediately.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.[2][3]

    • Add 1 mL of an ice-cold extraction solvent: a 70:30 (v/v) mixture of methanol and water containing 0.1% formic acid.[2][3] The acid helps to maintain the stability of the compounds.[2]

    • Vortex the mixture vigorously for 20-30 seconds.[2][3]

    • Centrifuge the sample at 13,000 rpm for 20 minutes at 4-10°C to pellet cell debris.[2][3]

  • Sample Collection:

    • Carefully collect the supernatant, which contains the extracted benzoxazinoids, and transfer it to a new tube or an HPLC vial.[2][3]

    • If necessary, samples can be diluted 1:10 with the extraction solvent prior to analysis.[8]

Extraction_Workflow start Harvest Plant Tissue freeze Flash Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Add Extraction Solvent (70:30 MeOH:H2O, 0.1% FA) grind->extract vortex Vortex for 20s extract->vortex centrifuge Centrifuge at 13,000 rpm (20 min, 10°C) vortex->centrifuge collect Collect Supernatant centrifuge->collect end Analysis (UHPLC-MS) collect->end

Analysis by UHPLC-MS

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the standard method for the separation and detection of benzoxazinoids.

Instrumentation:

  • UHPLC System: Acquity i-Class or similar.[3]

  • Column: Acquity BEH C18 (1.7 µm, 2.1 × 100 mm) maintained at 40°C.[3]

  • Detectors: Photodiode Array (PDA) and a single quadrupole detector (QDa) with an electrospray source.[3]

Chromatographic Conditions:

  • Solvent A: Water with 0.1% formic acid.[3]

  • Solvent B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient Elution: [3]

    • 0–3 min: Linear gradient from 2% to 20% B.

    • 3–6 min: Linear gradient from 20% to 100% B.

    • 6–8 min: Hold at 100% B.

    • 8–10 min: Return to 2% B for equilibration.

Conclusion

This compound and its aglycone HMBOA are integral components of the sophisticated chemical defense systems in maize and other cereals. The inactive glucoside serves as a stable storage form, which can be rapidly converted to the toxic aglycone upon external threat. Understanding the biosynthesis, regulation, and biological activity of these compounds is crucial for developing hardier crop varieties and may offer insights for novel drug development. The methodologies outlined in this guide provide a robust framework for the reliable extraction and quantification of these chemically sensitive molecules, facilitating further research into their complex roles in plant biology and ecosystem interactions.

References

The Biological Activity of Benzoxazinoids: A Focus on HMBOA D-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzoxazinoids (BXDs) are a class of indole-derived secondary metabolites predominantly found in members of the grass family (Poaceae), including major crops like maize, wheat, and rye, as well as in some eudicot species.[1][2] These compounds are crucial for plant defense, acting as potent toxins and deterrents against a wide array of herbivores, pathogens, and competing plants.[1][3] In their stable, non-toxic glucoside form, such as 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc), they are stored in plant cell vacuoles.[4][5] Upon tissue damage, these glucosides are hydrolyzed by β-glucosidases into their toxic aglycone forms, initiating the defensive response.[4][6] The diverse biological activities of benzoxazinoids, ranging from antimicrobial and insecticidal to potential anticancer properties, have garnered significant interest within the scientific and drug development communities. This guide provides a comprehensive overview of the biological activity of benzoxazinoids, with a particular focus on HMBOA D-glucoside, its biosynthesis, mechanisms of action, and the experimental methodologies used in its study.

Benzoxazinoid Biosynthesis

The biosynthesis of benzoxazinoids is a well-studied pathway, particularly in maize. It originates from indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis.[1][3] The core pathway leads to the formation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc), which serves as a precursor for a variety of other benzoxazinoids through subsequent modifications.[7][8]

The pathway begins with the enzyme BX1, which converts indole-3-glycerol phosphate to indole.[9] A series of four cytochrome P450 monooxygenases (BX2 to BX5) then catalyze the conversion of indole to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[8][9] DIBOA is subsequently stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-Glc.[8] In maize and wheat, the pathway continues with the hydroxylation of DIBOA-Glc at the C-7 position by the 2-oxoglutarate-dependent dioxygenase BX6, followed by methylation by the O-methyltransferase BX7 to produce the major benzoxazinoid, DIMBOA-Glc.[8]

From DIMBOA-Glc, the pathway can branch to produce even more complex benzoxazinoids. For instance, a group of O-methyltransferases (BX10a-c) can convert DIMBOA-Glc to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc).[4] While HMBOA-Glc is a major benzoxazinoid found in maize leaves, the precise enzymatic steps leading to its formation are not yet fully elucidated.[4][10] It is hypothesized to arise from a side branch of the main pathway.[10]

Benzoxazinoid Biosynthesis Pathway cluster_legend Legend IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc BX10a-c HMBOA_Glc HMBOA-Glc DIMBOA_Glc->HMBOA_Glc ? TRIMBOA_Glc TRIMBOA-Glc DIMBOA_Glc->TRIMBOA_Glc BX13 DIM2BOA_Glc DIM2BOA-Glc HDM2BOA_Glc HDM2BOA-Glc DIM2BOA_Glc->HDM2BOA_Glc BX14 TRIMBOA_Glc->DIM2BOA_Glc BX7 BX1 BX1 BX2_5 BX2-BX5 BX8_9 BX8/BX9 BX6 BX6 BX7 BX7 BX10 BX10a-c BX13 BX13 BX14 BX14 Unknown ? Key_Metabolite Key Metabolite Ind_Metabolite Inducible Metabolite Enzyme Enzyme Unknown_Step Unknown Step

Caption: Generalized benzoxazinoid biosynthesis pathway in maize.

Biological Activities and Mechanisms of Action

The biological functions of benzoxazinoids are diverse, stemming from the reactivity of their aglycone forms. The stable glucosides are stored in the vacuole, spatially separated from β-glucosidases located in the plastids and cell walls.[3][5] When herbivores or pathogens damage the plant tissue, this compartmentalization is disrupted, allowing the glucosidases to hydrolyze the BXD glucosides into their unstable and toxic aglycones.[6][11]

Defense Against Herbivores and Allelopathy

Benzoxazinoids are well-documented for their role in plant defense against a broad range of insect herbivores.[4] The aglucones, such as DIMBOA and HDMBOA, are toxic and act as feeding deterrents.[4][6] For example, HDMBOA-Glc has been shown to reduce the performance of aphids more effectively than DIMBOA-Glc.[4] The accumulation of certain benzoxazinoids, like HDMBOA-Glc, can be induced by herbivore feeding or treatment with jasmonic acid (JA), a key plant defense hormone.[6][12] This inducibility provides an enhanced and rapid defense response to subsequent attacks.[4] Benzoxazinoids also exhibit allelopathic properties, inhibiting the growth of competing plants by interfering with hormonal signaling pathways like those for auxin, cytokinin, and gibberellin.[13]

Antimicrobial Activity

The aglycones of benzoxazinoids and their breakdown products, such as 6-methoxy-2-benzoxazolinone (MBOA), possess significant antimicrobial properties.[14][15] They have been shown to inhibit the growth of various pathogenic fungi and bacteria, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[14][16] The antimicrobial activity is linked to the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilicity of the substituents on the aromatic ring.[14] While the glucosides themselves have limited antimicrobial activity, their hydrolysis is key to unleashing their defensive potential against pathogens.[2][15]

Regulation of Plant Signaling and Nutrient Uptake

Beyond direct defense, benzoxazinoids modulate plant development and nutrient acquisition. They can influence hormonal signaling pathways; for instance, DIMBOA and MBOA can alter auxin binding affinity.[13] The accumulation of HDMBOA-Glc is mediated by jasmonic acid, indicating a role for JA as a signal transducer in the induction of specific benzoxazinoid defenses.[12] Furthermore, DIMBOA released from roots can chelate metal cations like iron, facilitating its uptake from the rhizosphere, which is crucial for plant nutrition.[13]

JA_Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., CuCl2, Chitosan) JA_Burst Transient Increase in Jasmonic Acid (JA) Stress->JA_Burst BX_Conversion Conversion of DIMBOA-Glc JA_Burst->BX_Conversion Signal Transduction Ibuprofen Ibuprofen (Lipoxygenase Inhibitor) HDMBOA_Glc HDMBOA-Glc Accumulation BX_Conversion->HDMBOA_Glc Defense Enhanced Plant Defense HDMBOA_Glc->Defense Ibuprofen->JA_Burst inhibits

Caption: Jasmonic acid (JA) signaling in the induced accumulation of HDMBOA-Glc.

Potential Pharmacological Activities

The cytotoxic properties of benzoxazinoids against pests have led to investigations into their potential as therapeutic agents, particularly in oncology. While research is still in early stages, related glycoside compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[17][18] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase-dependent apoptotic pathways.[17] For example, some flavonoids and glycosides can arrest the cell cycle in the G2/M phase and inhibit signaling pathways like Akt/mTOR that are crucial for cancer cell proliferation.[18] Given the chemical reactivity of benzoxazinoid aglycones, they represent an interesting scaffold for the development of novel therapeutic agents.

Apoptosis_Induction_Pathway Compound Bioactive Compound (e.g., Aglycone) Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS CellCycle Cell Cycle Arrest (G2/M Phase) Cell->CellCycle Akt_mTOR Inhibition of Akt/mTOR Pathway Cell->Akt_mTOR MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase Caspase-3 Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycle->Apoptosis Akt_mTOR->Apoptosis

Caption: Hypothetical mechanism for apoptosis induction by bioactive glycosides.

Quantitative Data on Biological Activity

Quantitative analysis is essential for comparing the biological efficacy of different benzoxazinoids. Data is often presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or as concentrations affecting herbivore performance.

Table 1: Antimicrobial Activity of Benzoxazinoids and Related Compounds

Compound Test Organism Activity Type Result Reference
DIMBOA Staphylococcus aureus Growth Inhibition MIC: 500 µg/mL [2]
MBOA Staphylococcus aureus Growth Inhibition MIC: 450 µg/mL [2]
BXD Glucosides Fungi Antifungal Very limited (MIC >1000 µg/mL) [2]
DIMBOA Escherichia coli Growth Inhibition Active [16]
DIMBOA Saccharomyces cerevisiae Growth Inhibition Active [16]
Coco Glucoside Listeria monocytogenes Growth Inhibition MIC: 0.003% (w/w) [19]

| Coco Glucoside | Staphylococcus aureus | Growth Inhibition | MIC: 0.09% (w/w) |[19] |

Note: Data for related compounds like Coco Glucoside are included to provide context for the antimicrobial potential of glycoside-containing molecules.

Table 2: Effects of Benzoxazinoids on Herbivores

Compound Herbivore Effect Concentration / Result Reference
HDMBOA-Glc Rhopalosiphum maidis (aphid) Reduced progeny production More effective than DIMBOA-Glc [4]
DIMBOA-Glc Rhopalosiphum maidis (aphid) Reduced progeny production Significant effect at 1 mM [4]

| HDMBOA-Glc | Sitobion avenae (aphid) | Positive correlation with resistance | Aphid-induced accumulation |[20] |

Experimental Protocols

Studying the biological activity of benzoxazinoids requires robust methods for their extraction, identification, and bioactivity assessment.

Benzoxazinoid Extraction and Analysis

Objective: To extract and quantify benzoxazinoids like HMBOA-Glc from plant tissues.

Protocol:

  • Sample Preparation: Harvest plant tissue (e.g., maize leaves) and immediately freeze in liquid nitrogen to stop metabolic activity. Grind the frozen tissue into a fine powder.[10]

  • Extraction: Extract the powdered tissue with a solvent mixture, typically methanol and acidified water, to preserve the glucoside forms. Boiling methanol can also be used to denature hydrolytic enzymes.[21]

  • Purification: The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Analysis: Use Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) for separation, identification, and quantification of individual benzoxazinoids.[22] Analytical standards are used for accurate quantification.[10]

Antimicrobial Activity Assay (Broth Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzoxazinoid against a specific microorganism.

Protocol:

  • Preparation: Prepare a two-fold serial dilution of the test compound (e.g., purified HMBOA aglycone) in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus) to each well.[19]

  • Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 37°C for 24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[19] The Minimum Bactericidal Concentration (MBC) can be determined by sub-culturing from the wells with no visible growth onto agar plates.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of a benzoxazinoid on cancer cell lines.

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., Hep3B liver cancer cells) under standard conditions.[18]

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

  • Cytotoxicity Assay: Assess cell viability using an MTT or similar colorimetric assay, which measures metabolic activity.

  • Cell Cycle Analysis: Fix the cells, stain them with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry to detect cell cycle arrest.[18][23]

  • Apoptosis Detection: Use Annexin V/PI staining followed by flow cytometry to quantify early and late apoptotic cells.[17] Western blotting can be used to measure the expression levels of key apoptosis-related proteins like caspases and members of the Bcl-2 family.[24]

Experimental_Workflow cluster_assays Biological Activity Assays Plant Plant Material (e.g., Maize Leaves) Extraction Extraction & Purification (UHPLC-MS) Plant->Extraction Compound Isolated HMBOA-Glc (or related BXD) Extraction->Compound Antimicrobial Antimicrobial Assay (MIC/MBC) Compound->Antimicrobial Herbivore Anti-herbivore Assay (Feeding Bioassay) Compound->Herbivore Anticancer Anticancer Assay (Cytotoxicity, Apoptosis) Compound->Anticancer Data Data Analysis & Interpretation Antimicrobial->Data Herbivore->Data Anticancer->Data

Caption: General experimental workflow for studying benzoxazinoid bioactivity.

Conclusion

Benzoxazinoids, including this compound, are multifaceted natural products with significant biological activities. Their primary role in plants as defense compounds against pests and pathogens is well-established and relies on an elegant activation mechanism that converts stable glucosides into toxic aglycones. The chemical reactivity of these aglycones also underpins their allelopathic effects and their potential as scaffolds for novel therapeutic agents. While the biosynthetic pathways for major benzoxazinoids like DIMBOA-Glc are largely understood, the precise origins of compounds like HMBOA-Glc require further investigation. Future research should focus on elucidating these remaining biosynthetic steps, expanding the scope of bioactivity screening to uncover new pharmacological applications, and performing detailed mechanistic studies to understand their interactions with cellular targets, which could pave the way for their development as drugs or agrochemicals.

References

HMBOA-Glucoside: A Key Player in Plant Chemical Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HMBOA-D-glucoside (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one-D-glucoside) is a significant plant secondary metabolite belonging to the benzoxazinoid class. Predominantly found in members of the grass family (Poaceae), including important crops like maize, wheat, and rye, HMBOA-Glc and its related compounds are crucial components of the plant's innate defense system against a wide array of herbivores and pathogens. This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and biological significance of HMBOA-Glc, with a focus on quantitative data and detailed experimental methodologies to support further research and potential applications in drug development and crop protection.

Benzoxazinoids are stored in plant vacuoles as stable glucosides, such as DIMBOA-Glc and HDMBOA-Glc.[1][2] Upon tissue damage caused by herbivore feeding or pathogen invasion, these glucosides are brought into contact with β-glucosidases, which are localized in plastids and cell walls.[2][3] This enzymatic hydrolysis releases unstable and toxic aglucones that act as feeding deterrents and antimicrobial agents.[3][4]

Biosynthesis of Benzoxazinoids

The biosynthesis of benzoxazinoids is a well-characterized pathway that originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[5][6] The core pathway leads to the formation of DIBOA-Glc, which can be further modified to produce a variety of benzoxazinoid derivatives, including DIMBOA-Glc, HDMBOA-Glc, and HMBOA-Glc.[6][7]

The key steps in the biosynthesis pathway are as follows:

  • Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) catalyzes the conversion of indole-3-glycerol phosphate to indole in the chloroplasts.[5][7]

  • Oxidation of indole: A series of four cytochrome P450 monooxygenases (BX2 to BX5) located on the endoplasmic reticulum membrane sequentially oxidize indole to produce DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one).[5][7]

  • Glucosylation: In the cytosol, UDP-glucosyltransferases (BX8 and BX9) glucosylate DIBOA to form the stable DIBOA-Glc.[5][7]

  • Hydroxylation and Methylation: DIBOA-Glc is then hydroxylated by a 2-oxoglutarate-dependent dioxygenase (BX6) and subsequently methylated by an O-methyltransferase (BX7) to yield DIMBOA-Glc.[7][8]

  • Conversion to HDMBOA-Glc: A set of O-methyltransferases (BX10, BX11, BX12, and BX14) can convert DIMBOA-Glc to HDMBOA-Glc.[7][9] The expression of some of these enzymes, like BX10 and BX11, is inducible by herbivory.[9]

  • Formation of other derivatives: Further modifications, such as those catalyzed by BX13 and BX14, can lead to the production of other benzoxazinoids like DIM2BOA-Glc and HDM2BOA-Glc.[7][9]

HMBOA (2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) is a lactam that can be formed from the reduction of DIMBOA.[10]

Benzoxazinoid Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_vacuole Vacuole (Storage) I3GP Indole-3-glycerol phosphate Indole Indole I3GP->Indole BX1 DIBOA_aglycone DIBOA Indole->DIBOA_aglycone BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA_aglycone->DIBOA_Glc BX8, BX9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc BX10, BX11 BX12, BX14 TRIMBOA_Glc TRIMBOA-Glc DIMBOA_Glc->TRIMBOA_Glc BX13 Stored_Glucosides DIMBOA-Glc HDMBOA-Glc DIM2BOA-Glc HMBOA-Glc DIMBOA_Glc->Stored_Glucosides HDMBOA_Glc->Stored_Glucosides DIM2BOA_Glc DIM2BOA-Glc HDM2BOA_Glc HDM2BOA-Glc DIM2BOA_Glc->HDM2BOA_Glc BX14 DIM2BOA_Glc->Stored_Glucosides TRIMBOA_Glc->DIM2BOA_Glc BX7

Fig. 1: Simplified biosynthesis pathway of major benzoxazinoids.

Role in Plant Defense

The defensive role of benzoxazinoids is activated upon tissue damage. The stable glucosides stored in the vacuole are hydrolyzed by β-glucosidases into their toxic aglucone forms.[3][11]

Activation of Benzoxazinoid Defense cluster_intact Intact Cell cluster_damaged Damaged Cell Vacuole Vacuole Plastid Plastid/Cell Wall B_Glc Benzoxazinoid-Glc (e.g., HDMBOA-Glc) Glucosidase β-glucosidase Released_B_Glc Released Benzoxazinoid-Glc Toxic_Aglucone Toxic Aglucone (e.g., HDMBOA) Released_B_Glc->Toxic_Aglucone Hydrolysis Released_Glucosidase Released β-glucosidase Degradation_Product Degradation Product (e.g., MBOA) Toxic_Aglucone->Degradation_Product Non-enzymatic degradation Tissue_Damage Tissue Damage (Herbivory/Pathogen) Tissue_Damage->Released_B_Glc Tissue_Damage->Released_Glucosidase

Fig. 2: Activation of benzoxazinoids upon tissue damage.

HDMBOA-Glc accumulation is often induced by biotic stresses such as fungal infection and insect feeding.[4][12] The resulting aglucone, HDMBOA, is more reactive and degrades more rapidly than DIMBOA, potentially leading to a faster defense response.[1][4] The degradation product MBOA (6-methoxy-2-benzoxazolinone) also exhibits strong antifungal properties.[4]

Quantitative Data on Benzoxazinoid Induction

The concentration of benzoxazinoids in plant tissues can vary significantly depending on the plant species, age, and environmental conditions. Herbivore feeding and pathogen attack can lead to a substantial increase in their levels.

CompoundPlantTreatmentTissueFold Increase / ConcentrationReference
HDMBOA-GlcMaizeBipolaris maydis inoculationLeavesReached maximum level at 48h[4]
HDMBOA-GlcMaizeRice armyworm feedingLeavesAccumulation observed[4]
HDMBOA-GlcMaizeJasmonic acidLeavesAccumulation induced[12]
HDMBOA-GlcMaizeDroughtRoots & LeavesIncreased levels[13]
DIMBOA-GlcMaizeDroughtRoots & LeavesDecreased levels[13]
Total BxMaizeCaterpillar attackLeaves>0.1% of fresh weight[3]

Detoxification by Herbivores and Pathogens

Specialist herbivores and adapted pathogens have evolved mechanisms to tolerate and detoxify benzoxazinoids. One common strategy employed by insects is the glucosylation of the toxic aglucones. For instance, caterpillars can convert DIMBOA, HMBOA, and MBOA into their corresponding glucosides.[2] Interestingly, the stereochemistry of the insect-derived glucoside (2S) is different from the plant-derived one (2R), which prevents the insect's glucosides from being re-activated by plant β-glucosidases.[2] Some insects can also reduce the more toxic DIMBOA to the less toxic HMBOA.[10]

Allelopathic Effects

Benzoxazinoids are released from plant roots into the soil, where they can exert allelopathic effects, inhibiting the germination and growth of competing plants and influencing the composition of the soil microbiome.[14][15] In the soil, benzoxazinoid aglucones can be microbially transformed into more stable compounds like BOA (benzoxazolin-2(3H)-one) and MBOA, which also possess allelopathic potential.[14][16]

Experimental Protocols

Extraction and Quantification of Benzoxazinoids

Accurate quantification of HMBOA-Glc and other benzoxazinoids is critical for understanding their biological roles. The following is a general protocol for their extraction and analysis by LC-MS.

1. Sample Preparation:

  • Flash-freeze plant material (leaves, roots) in liquid nitrogen immediately after collection to halt enzymatic activity.[17]

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[17]

  • Lyophilize the powdered tissue to remove water, if necessary.

2. Extraction:

  • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.[13][17]

  • Add 1 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).[13][17]

  • Vortex the mixture for 20-30 seconds.[13][17]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes at 10°C.[13][17]

  • Collect the supernatant for analysis. If high concentrations are expected, a 1:10 dilution may be necessary.[13]

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.[13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Gradient: A typical gradient might be a linear increase from 2% to 100% B over several minutes.[13]

  • Mass Spectrometry: Operate in positive or negative ion mode, depending on the target analytes. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for accurate quantification, with transitions specific to each benzoxazinoid.

  • Quantification: Use an external standard curve with purified standards of the benzoxazinoids of interest.[13][17]

Fig. 3: General workflow for benzoxazinoid analysis.

Signaling Pathways

The induction of benzoxazinoid biosynthesis, particularly the conversion of DIMBOA-Glc to HDMBOA-Glc, is regulated by plant defense signaling pathways. Jasmonic acid (JA) has been identified as a key signaling molecule in this process.[12] Treatment of maize leaves with JA induces the accumulation of HDMBOA-Glc, and inhibitors of the JA biosynthesis pathway can suppress this induction.[12] Furthermore, biotic stresses that induce HDMBOA-Glc accumulation also lead to a transient increase in endogenous JA levels, suggesting that JA acts as a signal transducer in this defense response.[12]

In addition to their direct toxic effects, benzoxazinoids can also act as signaling molecules themselves. For example, DIMBOA has been shown to induce callose deposition, a cell wall reinforcement mechanism that provides a physical barrier against pathogens and insects.[1][18]

Conclusion and Future Directions

HMBOA-Glc and the broader class of benzoxazinoids represent a sophisticated and dynamic chemical defense system in grasses. Their biosynthesis is tightly regulated and can be rapidly induced in response to biotic and abiotic stresses. The activation of these compounds upon tissue damage provides an effective deterrent against a wide range of pests and pathogens.

For researchers in drug development, the diverse biological activities of benzoxazinoids and their degradation products may offer novel scaffolds for the development of new therapeutic agents. For agricultural scientists, a deeper understanding of the regulation of benzoxazinoid biosynthesis could lead to new strategies for enhancing crop resistance to pests and diseases.

Future research should focus on:

  • Elucidating the complete regulatory networks that control benzoxazinoid biosynthesis and accumulation.

  • Identifying the specific molecular targets of benzoxazinoid aglucones in herbivores and pathogens.

  • Exploring the potential of engineering benzoxazinoid pathways to improve crop resilience.

  • Investigating the pharmacological properties of benzoxazinoids and their derivatives for potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Properties of HMBOA D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMBOA D-glucoside, systematically named (2R)-2-(β-D-Glucopyranosyloxy)-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, is a naturally occurring benzoxazinoid found predominantly in gramineous plants such as maize (Zea mays) and wheat (Triticum aestivum)[1][2]. As a member of the benzoxazinoid class of secondary metabolites, it plays a crucial role in the plant's chemical defense system against herbivores and pathogens[1][2]. In its stable glucoside form, this compound is stored within plant vacuoles. Upon tissue damage, it is enzymatically hydrolyzed to its aglycone, releasing the bioactive defensive compound[1]. This guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and relevant experimental protocols for its study.

Chemical Structure and Identification

This compound is structurally composed of a benzoxazinone core, which features a methoxy group at the 7-position, and a β-D-glucopyranosyl moiety attached at the 2-position of the benzoxazinone ring[2].

Caption: Figure 1. Illustrative diagram of the core structural components of this compound.

The key identifiers and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one[2]
Synonyms 2-O-Glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one, HMBOA beta-D-glucoside, 2-Gmbo[2]
CAS Number 17622-26-3[1][2]
Molecular Formula C₁₅H₁₉NO₉[2]
Molecular Weight 357.31 g/mol [1][2]
Appearance Solid[1]
Solubility Soluble in water, methanol, and ethanol[1]
InChI InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21)[2]
InChI Key PMBZSEOAOIYRMW-UHFFFAOYSA-N[1][2]
SMILES COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O[2]

Spectroscopic Data for Structural Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for the identification of this compound. In negative ionization mode, the fragmentation pattern is characteristic. It typically shows an initial loss of the hexose (glucose) moiety, followed by two successive losses of 28 Da, which correspond to the loss of carbon monoxide (CO) molecules[3].

Precursor Ion (m/z)Fragmentation EventProduct Ion(s) (m/z)Reference(s)
355.9Loss of hexose moiety194.0[3]
194.0Successive losses of two CO molecules166.0, 138.0[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)Reference(s)
Aglycone
H-25.84s[4]
H-57.01d8.9[4]
H-66.76dd8.9, 2.6[4]
H-86.69d2.6[4]
H-11 (OCH₃)3.79s[4]
Glucose
H-1'4.82d7.9[4]
H-2'3.25t7.9[4]
H-3'3.42t8.9[4]
H-4'3.32t8.9[4]
H-5'3.45m[4]
H-6'a3.90dd12.3, 2.2[4]
H-6'b3.71dd12.3, 5.7[4]

Note: Data is for the closely related HMBOA-β-gentiobiose (HMBOA-2Glc) and serves as a reference.

Biological Role and Biosynthesis

Function in Plant Defense

This compound is a key component of the chemical defense arsenal in plants like maize[1]. Stored in an inactive, stable form in the vacuole, it is protected from β-glucosidases located in the plastids and cytosol[5][6]. When plant tissue is damaged by chewing herbivores or pathogens, cellular compartmentalization is disrupted. This brings the glucosides into contact with β-glucosidases, which cleave the glucose moiety, releasing the toxic aglycone[5][6]. While the hydroxamic acids DIBOA and DIMBOA are known to be toxic, the lactams like HMBOA are generally considered non-toxic, suggesting a more complex role or further conversion in the defense cascade[7].

Benzoxazinoid Biosynthesis Pathway

The biosynthesis of benzoxazinoids in maize is a well-studied pathway that branches from primary metabolism at indole-3-glycerol phosphate, an intermediate in tryptophan synthesis[5][8]. The core pathway leads to the formation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), which is then glucosylated to DIBOA-Glc[5][9]. Further modifications, including hydroxylation and methylation, lead to the highly abundant DIMBOA-Glc[8][9].

While HMBOA-Glc is a major benzoxazinoid in maize leaves, the precise enzymatic steps leading to its formation are not yet fully elucidated[1]. It is structurally distinct from DIMBOA-Glc due to the absence of a hydroxyl group at the C4 position. It is hypothesized that HMBOA-Glc may be synthesized via a side branch of the main benzoxazinoid pathway or through the degradation or modification of other benzoxazinoids[1][10].

Benzoxazinoid_Pathway Indole3GP Indole-3-glycerol Phosphate Indole Indole Indole3GP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7 HMBOA_Glc HMBOA-Glc DIMBOA_Glc->HMBOA_Glc ? Other_Bxs Other Benzoxazinoids (e.g., HDMBOA-Glc) DIMBOA_Glc->Other_Bxs caption Figure 2: Simplified benzoxazinoid biosynthesis pathway in maize.

Caption: Figure 2. Simplified benzoxazinoid biosynthesis pathway in maize, highlighting the established route to DIMBOA-Glc and the unresolved origin of HMBOA-Glc.

Experimental Protocols

Extraction of this compound from Maize Tissue

This protocol is adapted from methodologies used for the analysis of various benzoxazinoids, including HMBOA derivatives, from maize seedlings[4][11].

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis arrow arrow Harvest 1. Harvest & Flash Freeze Maize tissue (roots/shoots) in liquid nitrogen. Grind 2. Grind to Fine Powder Use mortar and pestle with liquid nitrogen. Harvest->Grind AddSolvent 3. Add Extraction Solvent 100 mg powder in 1 mL 70:30 MeOH:H₂O + 0.1% Formic Acid. Grind->AddSolvent Vortex 4. Vortex Thoroughly mix for 20 seconds. AddSolvent->Vortex Centrifuge 5. Centrifuge 13,000 rpm for 20 min at 10°C. Vortex->Centrifuge CollectSupernatant 6. Collect Supernatant Transfer clear supernatant to a new vial. Centrifuge->CollectSupernatant Dilute 7. Dilute if Necessary Dilute 1:10 for analysis. CollectSupernatant->Dilute Analyze 8. UHPLC-MS Analysis Dilute->Analyze caption Figure 3: Experimental workflow for the extraction of benzoxazinoids.

Caption: Figure 3. A standardized experimental workflow for the extraction of benzoxazinoids, including this compound, from maize tissue for subsequent analysis.

UHPLC-MS Method for Quantification

The following provides a robust method for the separation and quantification of this compound, based on established protocols for benzoxazinoid profiling[4][11].

ParameterSpecificationReference(s)
System Acquity i-Class UHPLC with PDA and QDa (or equivalent QTOF-MS)[1][4]
Column Acquity BEH C18 (1.7 µm, 2.1 × 100 mm)[1][4]
Column Temp. 40°C[1][4]
Mobile Phase A Water with 0.1% formic acid[1][4]
Mobile Phase B Acetonitrile with 0.1% formic acid[1][4]
Flow Rate 0.4 mL/min[4][11]
Gradient 0–3 min: 2-20% B (linear) 3–6 min: 20-100% B (linear) 6–8 min: 100% B (isocratic) 8–10 min: 2% B (isocratic)[4][11]

Conclusion

This compound is an integral, albeit biosynthetically enigmatic, component of the complex benzoxazinoid metabolic network in maize and other cereals. Its stable nature as a glucoside allows for safe storage within the plant cell, while enabling rapid activation of its aglycone for defense. The analytical methods detailed herein provide a robust framework for researchers to accurately identify, quantify, and further investigate the precise biological roles and biosynthetic origins of this important plant secondary metabolite. Further research is required to fully elucidate the specific enzymes responsible for its formation and to understand its complete spectrum of bioactivity in plant-environment interactions.

References

The Cutting Edge of Defense: A Technical Guide to the Enzymatic Activation of HMBOA D-glucoside Upon Tissue Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic activation of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc), a key component of the chemical defense system in gramineous plants such as maize and wheat. This document is intended for researchers, scientists, and drug development professionals interested in plant biochemistry, defense mechanisms, and the discovery of novel bioactive compounds.

Introduction: The Benzoxazinoid Defense System

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that play a crucial role in plant defense against herbivores and pathogens.[1] In healthy plant tissue, these compounds are stored as stable, inactive glucosides, such as HMBOA-Glc, primarily within the cell vacuole.[2][3] This sequestration prevents autotoxicity to the plant. Upon tissue damage, such as from insect feeding or mechanical wounding, the compartmentalization is disrupted. This brings the inactive BX glucosides into contact with β-glucosidases, which are localized in the plastids and cell wall.[4][5] The enzymatic hydrolysis rapidly releases the unstable and toxic aglycones, including HMBOA, which are potent defense compounds.[6]

This guide details the mechanisms of this activation, the quantification of the compounds involved, the kinetics of the enzymatic reaction, and the subsequent signaling events that orchestrate the plant's defense response.

Quantitative Analysis of HMBOA-Glc and its Aglycone

The concentration of HMBOA-Glc and its active form, HMBOA, is a critical factor in the defensive capacity of the plant. While specific time-course data for mechanical wounding is limited, studies on related benzoxazinoids and various biotic stresses in maize (Zea mays) provide valuable insights into the dynamic changes in their concentrations.

Table 1: Representative Concentrations of Benzoxazinoids in Maize Leaves Under Different Conditions. Note: Data for DIMBOA/DIMBOA-Glc are used as a proxy to illustrate the general response to stress, as specific time-course data for HMBOA-Glc/HMBOA under mechanical wounding is not readily available in the literature reviewed.

CompoundConditionPlant AgeConcentration (µg/g Fresh Weight)Reference
DIMBOA-Glc Control (Unstressed)Seedling (10 days)~1000 - 3000[7]
Aphid Infestation (96h)SeedlingNo significant change[8]
HDMBOA-Glc Control (Unstressed)Seedling (10 days)~500 - 1500[7]
Fungal Inoculation (48h)SeedlingSignificant Increase[9][10]
DIMBOA Darkness (Induces Stress)Seedling (14 days)Significant Increase[11]
WoundingSeedling (14 days)Significant Increase[11]

The Enzymatic Activation: β-Glucosidase Kinetics

The hydrolysis of HMBOA-Glc is catalyzed by β-glucosidases (EC 3.2.1.21). In maize, the allozymes ZM-Glu1 and Zm-p60.1 are known to hydrolyze benzoxazinoid glucosides.[12][13] While the precise kinetic parameters for the hydrolysis of HMBOA-Glc are not extensively documented, studies on the closely related DIMBOA-Glc provide a basis for understanding the enzymatic efficiency.

Table 2: Kinetic Parameters of Related Benzoxazinoid Biosynthetic Enzymes. Note: These are not the activating β-glucosidases but are provided to give context to the enzymatic processes within the benzoxazinoid pathway. Specific Km and kcat values for β-glucosidase with HMBOA-Glc as a substrate are a key area for future research.

EnzymeSubstrateKm (µM)kcat (s⁻¹)PlantReference
BX6 (Dioxygenase) DIBOA-glc3732.10Maize[14]
BX7 (Methyltransferase) TRIBOA-glc<4000.25Maize[14]

Experimental Protocols

Protocol for Induction of Mechanical Damage in Maize Leaves

This protocol describes a standardized method for inducing mechanical damage to elicit a defense response.

  • Plant Material: Use maize seedlings at the V3 to V4 stage (3-4 collared leaves), approximately 14-21 days after planting.

  • Wounding Procedure:

    • Select the third fully expanded leaf.

    • Using a sterile razor blade, make three parallel incisions perpendicular to the midrib, each approximately 1 cm in length, avoiding the midrib itself.

    • For a crushing injury, use flat-nosed forceps to gently crush the leaf tissue at three points along the leaf blade, again avoiding the midrib.

  • Time Course Sampling:

    • Collect leaf tissue samples from the wounded area and systemic (unwounded) areas of the same leaf at various time points post-wounding (e.g., 0, 1, 4, 8, 24 hours).

    • Immediately flash-freeze the collected tissue in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until extraction.

Protocol for Extraction and Quantification of HMBOA-Glc and HMBOA

This protocol is adapted from established methods for benzoxazinoid analysis.[15]

  • Sample Preparation:

    • Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction solvent (70:30 methanol:water with 0.1% formic acid).

    • Vortex vigorously for 20 seconds.

    • Incubate on a shaker at 4°C for 30-40 minutes.[1]

    • Centrifuge at 13,000 rpm for 20 minutes at 10°C.

  • Sample Cleanup:

    • Transfer the supernatant to a new tube.

    • Filter the extract through a 0.22 µm syringe filter or a filter plate.

  • HPLC-MS/MS Quantification:

    • Column: Acquity BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-3 min: 2% to 20% B

      • 3-6 min: 20% to 100% B

      • 6-8 min: Hold at 100% B

      • 8-10 min: Return to 2% B

    • Detection: Mass spectrometry in negative ion mode, monitoring for the specific mass-to-charge ratios (m/z) of HMBOA-Glc and HMBOA.

    • Quantification: Use a standard curve generated from purified HMBOA-Glc and HMBOA standards.

Protocol for β-Glucosidase Activity Assay

This assay is adapted from standard colorimetric assays using p-nitrophenyl-β-D-glucopyranoside (pNPG), but modified for a non-chromogenic substrate like HMBOA-Glc.[5][16][17]

  • Enzyme Extraction:

    • Homogenize fresh, undamaged leaf tissue in a suitable extraction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

    • Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 50 µL of enzyme extract.

      • 100 µL of 50 mM sodium acetate buffer (pH 5.0).

      • 50 µL of 10 mM HMBOA-Glc solution (substrate).

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 100 µL of a strong acid (e.g., 1 M HCl) or by heat inactivation.

    • Analyze the reaction mixture using the HPLC-MS/MS method described in section 4.2 to quantify the amount of HMBOA produced.

  • Calculation of Activity:

    • Enzyme activity can be expressed as µmol of HMBOA produced per minute per mg of protein in the enzyme extract.

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for studying the enzymatic activation of HMBOA-Glc.

G cluster_prep Plant Preparation & Wounding cluster_analysis Biochemical Analysis cluster_data Data Interpretation p1 Maize Seedling Growth (V3-V4 Stage) p2 Standardized Mechanical Wounding (Incisions/Crushing) p1->p2 p3 Time-Course Tissue Sampling (Flash Freeze in Liquid N2) p2->p3 a1 Benzoxazinoid Extraction (Methanol/Water/Formic Acid) p3->a1 a3 Protein Extraction for Enzyme Assay p3->a3 a2 HPLC-MS/MS Quantification (HMBOA-Glc & HMBOA) a1->a2 d1 Quantify Concentration Changes Over Time a2->d1 a4 β-Glucosidase Activity Assay (Substrate: HMBOA-Glc) a3->a4 d2 Determine Enzyme Kinetic Parameters (Km, Vmax) a4->d2

Caption: Experimental workflow for analyzing HMBOA-Glc activation.

Enzymatic Activation and Defense Signaling Pathway

Upon tissue damage, a cascade of events is initiated, leading to the activation of defense responses. The following diagram outlines this putative signaling pathway.

G cluster_cell Cellular Events cluster_signal Downstream Signaling & Response damage Tissue Damage (e.g., Herbivory) vacuole Vacuole (HMBOA-Glc stored) damage->vacuole Disrupts Compartmentation plastid Plastid/Cell Wall (β-glucosidase) damage->plastid Disrupts Compartmentation hydrolysis Enzymatic Hydrolysis vacuole->hydrolysis plastid->hydrolysis hmboa Active HMBOA (Aglycone) hydrolysis->hmboa Releases ros Reactive Oxygen Species (ROS) Production hmboa->ros Triggers callose Callose Deposition (Cell Wall Reinforcement) hmboa->callose Triggers ja Jasmonic Acid (JA) Signaling Pathway Activation hmboa->ja Triggers genes Upregulation of Defense Gene Expression ja->genes

Caption: Putative signaling pathway for HMBOA-mediated defense.

Conclusion and Future Directions

The enzymatic activation of HMBOA-Glc is a rapid and effective defense mechanism in gramineous plants. The release of the toxic aglycone HMBOA at the site of injury provides immediate protection against pests and pathogens. The subsequent signaling cascade, likely involving ROS and jasmonic acid, leads to a broader and more sustained defense response, including the reinforcement of cell walls and the expression of defense-related genes.[9][14]

Further research is required to elucidate the precise kinetic parameters of the β-glucosidases involved in HMBOA-Glc hydrolysis and to fully map the downstream signaling pathways initiated by the HMBOA aglycone. A deeper understanding of these mechanisms could provide novel targets for the development of crop protection strategies and the discovery of new bioactive compounds for pharmaceutical applications.

References

The Role of HMBOA D-glucoside in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Benzoxazinoids (BXDs) are a class of indole-derived secondary metabolites that serve as a cornerstone of defense in many graminaceous plants, including maize, wheat, and rye.[1] Among these, 2-O-β-D-glucopyranosyloxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (HMBOA-Glc), a lactam benzoxazinoid, plays a multifaceted role in mediating interactions with herbivores and pathogens. This technical guide provides an in-depth analysis of HMBOA-Glc, consolidating current research on its biosynthesis, mechanism of action, and its function in plant resistance. It details the quantitative effects on various pests, outlines key experimental protocols for its study, and illustrates the complex biochemical and signaling pathways involved. This document is intended for researchers, scientists, and professionals in the fields of plant science, chemical ecology, and drug development.

Biosynthesis of Benzoxazinoids

The biosynthesis of benzoxazinoids is a well-studied pathway that originates from indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis.[2] The core pathway leads to the formation of hydroxamic acids like DIMBOA-Glc, which can be subsequently modified to produce other BXD variants, including the lactam HMBOA-Glc and the methyl hydroxamate HDMBOA-Glc.

The key steps, primarily elucidated in maize (Zea mays), are catalyzed by a series of enzymes encoded by Bx genes.[2] The initial and committed step is the conversion of indole-3-glycerol phosphate to indole, catalyzed by the BX1 enzyme.[2] A series of oxidation and glucosylation steps follow, culminating in the production of DIMBOA-Glc.[2][3] This compound serves as a crucial precursor for other defense-related benzoxazinoids. For instance, the conversion of DIMBOA-Glc to the more reactive HDMBOA-Glc is an inducible process, often triggered by herbivory or pathogen attack, and is catalyzed by O-methyltransferases (OMTs) such as BX10, BX11, and BX12.[2][4] While the biosynthesis of hydroxamic acids is well-defined, the precise enzymatic steps leading to lactams like HMBOA-Glc are less characterized but are understood to be derived from the core pathway.

Benzoxazinoid Biosynthesis Pathway cluster_core Core Pathway cluster_inducible Inducible Modifications Indole-3-Glycerol-P Indole-3-Glycerol-P Indole Indole Indole-3-Glycerol-P->Indole BX1 DIBOA-Glc DIBOA-Glc Indole->DIBOA-Glc BX2-BX5, BX8/9 DIMBOA-Glc DIMBOA-Glc DIBOA-Glc->DIMBOA-Glc BX6, BX7 HDMBOA-Glc HDMBOA-Glc DIMBOA-Glc->HDMBOA-Glc BX10, BX11, BX12, BX14 (OMTs) [Herbivore/Pathogen Induced] HMBOA-Glc HMBOA-Glc DIMBOA-Glc->HMBOA-Glc Reduction/Other enzymes (Detoxification product)

Fig 1. Simplified biosynthesis pathway of key benzoxazinoids.

Activation and Mechanism of Action

In healthy plant tissue, benzoxazinoids are stored as stable, inactive glucosides, primarily within the cell vacuole.[1][5] The defense system is activated upon tissue disruption caused by herbivore feeding or pathogen invasion.[1][6] This damage brings the BXD glucosides into contact with β-glucosidases, which are spatially segregated in the plastids and cell walls.[1][2] These enzymes hydrolyze the glucose moiety, releasing unstable and toxic aglycones.[1][6]

The aglycone of DIMBOA-Glc, DIMBOA, can spontaneously degrade to form 6-methoxy-2-benzoxazolinone (MBOA), a compound with established insecticidal and antimicrobial properties.[6] Similarly, HMBOA-Glc is activated to its aglycone, HMBOA. Compared to hydroxamic acids like DIMBOA, lactams such as HMBOA generally exhibit lower toxicity.[1] This chemical activation cascade is a rapid and effective defense mechanism against a broad spectrum of pests.

Activation_of_Benzoxazinoids cluster_storage Intact Tissue (Spatial Separation) cluster_activation Damaged Tissue (Activation) HMBOA-Glc HMBOA-Glc (Stable, Vacuole) HMBOA HMBOA Aglycone (Unstable) HMBOA-Glc->HMBOA Hydrolysis Glucosidase β-Glucosidase (Plastid/Cell Wall) Products Degradation Products (Toxic/Antifeedant) HMBOA->Products Spontaneous Degradation Trigger Herbivore/Pathogen Attack (Tissue Damage) Trigger->HMBOA

Fig 2. Activation of HMBOA-Glc upon tissue damage.

Role in Herbivore and Pathogen Resistance

HMBOA-Glc and its related compounds have well-documented roles in defending plants against a wide array of antagonists. Their effects are species-specific and depend on the concentration and chemical form of the BXD.

Herbivore Resistance

Benzoxazinoids act as potent feeding deterrents and toxins to many insect herbivores. While the hydroxamic acids DIMBOA and DIBOA show high toxicity, the lactam HMBOA is generally less toxic but still contributes to the overall defensive chemical milieu.[1] For example, studies on aphids have shown that while DIMBOA at 1 mM concentrations can increase mortality, HMBOA is significantly less effective.[1]

Conversely, some specialist herbivores have evolved mechanisms to tolerate or detoxify BXDs. For instance, the fall armyworm (Spodoptera frugiperda) can convert DIMBOA to the less toxic HMBOA and further glucosylate MBOA to facilitate excretion.[7]

CompoundOrganismEffectConcentrationReference
DIMBOA Schizaphis graminumIncreased mortality1 mM[1]
DIMBOA Rhopalosiphum padiAvoidance of treated leaves-[1]
HMBOA Sitobion avenaeLow mortality (<20%)-[1]
HDMBOA-Glc Rhopalosiphum maidisMore toxic than DIMBOA-Glc in artificial diet2 mM[5]
HDMBOA-Glc Metopolophium dirhodum5-fold lower LD₅₀ than DIMBOA-Glc-[5]

Table 1: Quantitative Effects of Benzoxazinoids on Herbivores. Data summarizes findings from artificial diet and choice assays.

Pathogen Resistance

The accumulation of benzoxazinoids, particularly the conversion of DIMBOA-Glc to HDMBOA-Glc, is a known response to fungal infection.[6] Inoculation of maize with various pathogenic fungi, such as Bipolaris maydis and Fusarium graminearum, leads to a significant increase in HDMBOA-Glc levels.[6] This induced accumulation is thought to enhance resistance by releasing the more reactive HDMBOA aglycone upon attack.[6] While specific data on HMBOA-Glc's direct antifungal activity is less prevalent, its presence as part of the total BXD pool contributes to the plant's chemical defense shield.

PathogenHostInduced CompoundObservationReference
Bipolaris maydisMaizeHDMBOA-GlcAccumulation reaches maximum 48h post-inoculation[6]
Curvularia lunataMaizeHDMBOA-GlcAccumulation induced by pathogenic and non-pathogenic fungi[6]
Fusarium graminearumMaizeHDMBOA-GlcAccumulation triggered by stalk-rotting fungus[6]

Table 2: Induction of Benzoxazinoids by Fungal Pathogens.

Signaling and Regulation

Beyond direct toxicity, benzoxazinoids function as signaling molecules in plant defense. A key discovery is the role of DIMBOA in inducing callose deposition, a physical barrier that reinforces cell walls against aphid stylet penetration and fungal hyphae.[5][8] Interestingly, this effect is specific; infiltration of maize leaves with DIMBOA triggers callose formation, but HDMBOA-Glc does not.[8][9] This creates an ecological trade-off: the conversion to the more toxic HDMBOA-Glc enhances direct defense but compromises the callose-based defense.[5]

The regulation of BXD biosynthesis is tightly controlled and integrated with plant stress response pathways. Jasmonic acid (JA) is a key signaling hormone that induces the accumulation of HDMBOA-Glc.[10] Biotic stresses like herbivory and pathogen attack trigger JA signaling, leading to the upregulation of Bx genes, such as the O-methyltransferases responsible for converting DIMBOA-Glc to HDMBOA-Glc.[6][9]

Defense_Signaling_Pathway cluster_pathway Signaling Cascade cluster_response Defense Responses Stimulus Herbivore Feeding or Pathogen Attack JA Jasmonic Acid (JA) Signaling Stimulus->JA Bx_Genes Upregulation of Bx OMT Genes (e.g., Bx10, Bx11) JA->Bx_Genes Conversion DIMBOA-Glc → HDMBOA-Glc Bx_Genes->Conversion Toxicity Increased Direct Toxicity (via HDMBOA) Conversion->Toxicity Callose Reduced Callose Deposition (DIMBOA-dependent) Conversion->Callose Trade-off

Fig 3. Benzoxazinoid signaling and defense trade-offs.

Experimental Protocols

Extraction and Analysis of Benzoxazinoids

This protocol is adapted from methodologies used for quantifying BXDs in maize leaves.[5]

1. Materials and Reagents:

  • Fresh plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes (1.5 mL)

  • Extraction solvent: Methanol/Water/Formic Acid (50:49.5:0.5, v/v/v)

  • HPLC or UHPLC system with PDA and/or Mass Spectrometry (MS) detector

  • Analytical standards (e.g., DIMBOA-Glc, HMBOA)

2. Procedure:

  • Flash-freeze fresh plant tissue in liquid nitrogen immediately after collection to quench metabolic activity. Store at -80°C until use.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

  • Weigh approximately 20 mg of the frozen powder into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of the extraction solvent to the tube.

  • Vortex the mixture vigorously for 20-30 seconds.

  • Centrifuge the samples at 13,000 rpm for 20 minutes at 10°C.

  • Collect the supernatant and transfer it to an analysis vial for LC-MS analysis. Dilute if necessary.

  • Analyze the samples using a suitable LC-MS method. A reverse-phase C18 column is typically used. A common gradient involves water and acetonitrile, both with 0.1% formic acid.[11][12]

  • Quantify compounds by comparing peak areas to those of analytical standards. For compounds without a dedicated standard, semi-quantification can be performed using a standard curve from a structurally related compound.[11][12]

Herbivore Artificial Diet Assay

This protocol outlines a general method for testing the toxicity of BXDs on aphids.[5]

1. Materials and Reagents:

  • Aphid colony (e.g., Rhopalosiphum maidis)

  • Artificial diet medium (composition varies by aphid species)

  • Test compound (e.g., HMBOA-Glc, HDMBOA-Glc) dissolved in a suitable solvent.

  • Parafilm®

  • Small petri dishes or clip cages.

2. Procedure:

  • Prepare the artificial diet according to a standard recipe for the target aphid.

  • Incorporate the test compound into the liquid diet at the desired final concentration (e.g., 2 mM). A control diet should be prepared with the solvent only.

  • Create a feeding sachet by stretching two layers of Parafilm® over a small cylinder (e.g., the top of a vial) to form a shallow dish.

  • Pipette a small volume (e.g., 100 µL) of the diet between the two layers of Parafilm® and seal.

  • Place the feeding sachet in a petri dish or attach it to a clip cage.

  • Carefully transfer a set number of synchronized aphids (e.g., 10 adult aphids) into the cage.

  • Maintain the assays under controlled environmental conditions (temperature, light, humidity).

  • Monitor aphid survival and/or progeny production over several days. Compare the results between the control and treatment groups to determine the effect of the compound.

Conclusion and Future Directions

HMBOA-Glc, as part of the complex benzoxazinoid profile of grasses, plays a significant role in plant defense. Its activation from a stable glucoside to a reactive aglycone is a classic example of a two-component defense system. While often overshadowed by the more toxic hydroxamic acids, its contribution to the overall defensive posture of the plant is undeniable. The intricate trade-offs between direct toxicity (mediated by compounds like HDMBOA) and induced structural defenses (like callose, mediated by DIMBOA) highlight the sophisticated nature of plant-herbivore and plant-pathogen interactions.

Future research should focus on elucidating the complete biosynthetic pathway of lactam benzoxazinoids like HMBOA-Glc. Understanding the specific enzymes and regulatory networks involved will provide new targets for crop improvement. Furthermore, exploring the role of these compounds in shaping interactions with beneficial organisms, such as rhizosphere microbes, will offer a more holistic view of their ecological functions beyond defense.

References

The Allelopathic Potential of HMBOA D-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of (2R)-2-O-β-D-glucopyranosyl-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA D-glucoside) and its role in plant-plant and plant-microbe interactions, providing researchers, scientists, and drug development professionals with a comprehensive overview of its allelopathic properties.

Introduction

(2R)-2-O-β-D-glucopyranosyl-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as this compound, is a naturally occurring benzoxazinoid found in a variety of graminaceous plants, including maize and wheat.[1] Benzoxazinoids are a class of plant secondary metabolites that play a crucial role in defense against herbivores and pathogens.[2] Stored in an inactive, stable glucoside form within the plant's vacuoles, this compound is hydrolyzed by β-glucosidases upon tissue damage, releasing the biologically active aglycone, HMBOA.[1][2] This activation is a key component of the plant's defense strategy. This technical guide provides a comprehensive overview of the allelopathic properties of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and development.

Chemical Structure and Properties

This compound belongs to the benzoxazinoid family, characterized by a 1,4-benzoxazine core. The presence of the D-glucose moiety renders the molecule stable and water-soluble, allowing for its storage in the plant vacuole. The aglycone, HMBOA, is more reactive and is responsible for the compound's biological activity.

Allelopathic and Antimicrobial Activity

While specific quantitative data for the direct allelopathic effects of this compound is limited in publicly available literature, the biological activity of the benzoxazinoid class is well-documented. The primary mode of action is believed to be the release of the toxic aglycone, which can inhibit the growth of competing plants and microorganisms. The allelopathic potential of rye, for instance, is largely attributed to its benzoxazinoid content.[3]

Quantitative Data on Related Benzoxazinoids

To provide a framework for understanding the potential efficacy of this compound, the following table summarizes quantitative data for the closely related and more extensively studied benzoxazinoid, DIMBOA.

CompoundTarget OrganismEffectConcentrationReference
DIMBOARalstonia solanacearumMinimum Inhibitory Concentration (MIC)200 mg/L[4]
DIMBOAAphidsReduced progeny production2 mM[5]
MBOALettuce (Lactuca sativa)Germination inhibition> 0.03 mM[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of allelopathic properties. The following sections outline methodologies for key experiments based on studies of related benzoxazinoids.

Extraction and Quantification of this compound from Plant Material

This protocol is adapted from methods used for the analysis of benzoxazinoids in maize.

Materials:

  • Fresh or frozen plant tissue (e.g., leaves, roots)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Homogenize 100 mg of plant tissue in 1 mL of a 70:30 methanol:water solution containing 0.1% formic acid.

  • Vortex the mixture for 20 seconds.

  • Centrifuge at 13,000 rpm for 20 minutes at 10°C.

  • Collect the supernatant for LC-MS analysis.

  • Quantification can be achieved using a validated HPLC-MS method with an appropriate standard curve.

Seed Germination and Seedling Growth Bioassay

This protocol describes a common method for evaluating the allelopathic effects of a compound on seed germination and seedling growth.

Materials:

  • Test compound (this compound)

  • Seeds of a model plant (e.g., lettuce, Lactuca sativa; cress, Lepidium sativum)

  • Petri dishes

  • Filter paper

  • Incubator with controlled light and temperature

Procedure:

  • Prepare a series of concentrations of this compound in a suitable solvent (e.g., distilled water or a weak buffer). A solvent-only control should be included.

  • Place a sterile filter paper in each Petri dish and moisten it with a fixed volume of the respective test solution or control.

  • Place a predetermined number of seeds (e.g., 20-30) on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a controlled environment (e.g., 25°C with a 16h light/8h dark photoperiod).

  • After a set period (e.g., 3-7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition relative to the control.

Antimicrobial Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains of interest

  • Appropriate growth medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi)

  • Sterile filter paper discs

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a microbial lawn by evenly spreading a standardized inoculum of the target microorganism onto the surface of an agar plate using a sterile swab.

  • Prepare solutions of this compound at various concentrations.

  • Impregnate sterile filter paper discs with a fixed volume of the test solutions. A solvent-only control disc should be included.

  • Aseptically place the discs onto the surface of the inoculated agar plates.

  • Incubate the plates under conditions suitable for the growth of the microorganism.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Mode of Action

The precise signaling pathways affected by this compound in target organisms are not yet fully elucidated. However, research on benzoxazinoids suggests several potential modes of action.

Benzoxazinoid Biosynthesis and Activation

The biosynthesis of benzoxazinoids is a multi-step enzymatic process originating from indole-3-glycerol phosphate.[7] The stable glucoside is stored in the vacuole and is physically separated from the β-glucosidases located in the plastids.[8] Upon tissue damage, this compartmentalization is disrupted, leading to the hydrolysis of the glucoside and the release of the toxic aglycone.[1]

Benzoxazinoid_Biosynthesis Indole_3_Glycerol_Phosphate Indole-3-Glycerol Phosphate Indole Indole Indole_3_Glycerol_Phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7 HMBOA_Glc HMBOA-Glc DIMBOA_Glc->HMBOA_Glc Modification Enzymes Active_Aglycones Active Aglycones (e.g., HMBOA) HMBOA_Glc->Active_Aglycones β-glucosidase (upon tissue damage)

Caption: Simplified biosynthetic pathway of benzoxazinoids leading to this compound and its activation.

Interaction with Plant Hormonal Signaling

Benzoxazinoids have been shown to interact with major plant hormone signaling pathways, including auxin, cytokinin, and gibberellin pathways.[9] These interactions can lead to altered root and shoot development in target plants. For example, some benzoxazinoids can act as auxin inhibitors, affecting coleoptile growth.[9]

Hormonal_Interference HMBOA_Aglycone HMBOA (Aglycone) Auxin_Signaling Auxin Signaling HMBOA_Aglycone->Auxin_Signaling Inhibits Cytokinin_Signaling Cytokinin Signaling HMBOA_Aglycone->Cytokinin_Signaling Modulates Gibberellin_Signaling Gibberellin Signaling HMBOA_Aglycone->Gibberellin_Signaling Modulates Altered_Growth Altered Plant Growth (e.g., reduced root elongation) Auxin_Signaling->Altered_Growth Cytokinin_Signaling->Altered_Growth Gibberellin_Signaling->Altered_Growth

Caption: Potential interference of HMBOA aglycone with plant hormone signaling pathways.

Experimental Workflow for Allelopathy Bioassay

The following diagram illustrates a typical workflow for conducting a laboratory-based allelopathy bioassay.

Allelopathy_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Compound_Prep Prepare this compound solutions (various concentrations) Application Apply test solutions to filter paper Compound_Prep->Application Seed_Selection Select and sterilize test plant seeds Seeding Place seeds in Petri dishes Seed_Selection->Seeding Petri_Dish_Prep Prepare Petri dishes with filter paper Petri_Dish_Prep->Application Application->Seeding Incubation Incubate under controlled conditions Seeding->Incubation Measurement Measure germination rate, root and shoot length Incubation->Measurement Calculation Calculate inhibition percentages Measurement->Calculation Statistical_Analysis Perform statistical analysis Calculation->Statistical_Analysis

Caption: Standard experimental workflow for an in vitro allelopathy bioassay.

Conclusion and Future Directions

This compound, as a member of the benzoxazinoid family, holds significant potential as an allelopathic agent. While much of the current understanding is inferred from studies on related compounds like DIMBOA, the available evidence points to a role in plant defense through the release of its bioactive aglycone. Future research should focus on generating specific quantitative data for this compound's effects on a variety of target weeds and microbial pathogens. Elucidating the precise molecular targets and signaling pathways affected by its aglycone will be critical for a deeper understanding of its mode of action and for harnessing its potential in agricultural and pharmaceutical applications. The development of robust and standardized bioassays will be instrumental in advancing this field of research.

References

An In-depth Technical Guide on the Vacuolar Localization of HMBOA D-glucoside in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc) is a key specialized metabolite in the chemical defense arsenal of various gramineous plants, including maize and wheat. As a member of the benzoxazinoid family, it plays a crucial role in protecting plants against a wide range of herbivores and pathogens. The efficacy of this defense mechanism is intrinsically linked to its precise subcellular compartmentalization. This technical guide provides a comprehensive overview of the current understanding of HMBOA-Glc localization within the plant cell, with a specific focus on its sequestration into the vacuole. We will delve into the putative transport mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes.

Subcellular Localization of Benzoxazinoid Glucosides

The prevailing model of benzoxazinoid-based plant defense relies on the spatial separation of the stable, non-toxic glucoside forms from their activating β-glucosidases. Upon tissue damage by herbivores or pathogens, this compartmentalization is disrupted, leading to the rapid hydrolysis of the glucosides into their toxic aglycones. It is widely accepted that benzoxazinoid glucosides, including DIMBOA-Glc and HMBOA-Glc, are stored in the central vacuole of plant cells.[1][2][3][4] This sequestration prevents autotoxicity to the plant's own metabolic processes in the cytoplasm. Direct evidence for this vacuolar localization has been provided by Matrix-Assisted Laser Desorption/Ionization (MALDI)-Mass Spectrometry imaging of maize leaf cross-sections, which revealed that both DIMBOA-Glc and HMBOA-Glc are indeed localized within the cell vacuoles.[2]

Putative Vacuolar Transport Mechanisms for HMBOA-Glc

The transport of HMBOA-Glc across the tonoplast (the vacuolar membrane) is an active process, requiring dedicated transporter proteins. While no specific transporter has been definitively identified for HMBOA-Glc to date, evidence from related compounds and transporter families strongly suggests the involvement of two major classes of transporters: ATP-binding cassette (ABC) transporters and Multidrug and Toxic Compound Extrusion (MATE) transporters.

ATP-Binding Cassette (ABC) Transporters

ABC transporters are a large and diverse family of primary active transporters that utilize the energy from ATP hydrolysis to move a wide variety of substrates across biological membranes.[5][6][7] In plants, members of the ABCC subfamily, also known as Multidrug Resistance-associated Proteins (MRPs), are well-characterized for their role in the vacuolar sequestration of conjugated organic molecules, including glutathionated compounds and glucosylated secondary metabolites like anthocyanins.[8][9] Although direct evidence for an ABC transporter mediating HMBOA-Glc transport is lacking, their known function in transporting similar glucosylated compounds makes them strong candidates.

Multidrug and Toxic Compound Extrusion (MATE) Transporters

MATE transporters are a family of secondary active transporters that typically function as proton antiporters, utilizing the electrochemical gradient across the tonoplast to drive the transport of their substrates into the vacuole.[10][11] Plant MATE transporters are known to be involved in the vacuolar sequestration of a diverse array of secondary metabolites, including alkaloids and flavonoids.[10][12] For instance, a MATE transporter in maize (MTP77) has been implicated in the transport of anthocyanins.[12] Given their broad substrate specificity and established role in sequestering other glucosylated secondary metabolites, MATE transporters are highly likely to be involved in the transport of HMBOA-Glc into the vacuole.

The following diagram illustrates the proposed mechanism for the vacuolar import of HMBOA-Glc.

HMBOA_Glc_Vacuolar_Transport cluster_cytoplasm Cytoplasm cluster_tonoplast Tonoplast cluster_vacuole Vacuole HMBOA_Glc HMBOA-Glc MATE MATE Transporter (H+ Antiporter) HMBOA_Glc->MATE Transport ABC ABC Transporter (ATP-dependent) HMBOA_Glc->ABC Transport HMBOA_Glc_vac HMBOA-Glc MATE->HMBOA_Glc_vac H_ion_cyto H+ MATE->H_ion_cyto ABC->HMBOA_Glc_vac ADP_Pi ADP + Pi ABC->ADP_Pi H_pump V-ATPase/V-PPase (H+ Pump) H_ion_vac H+ H_pump->H_ion_vac ADP_Pi_pump ADP + Pi H_pump->ADP_Pi_pump H_ion_vac->MATE Antiport H_ion_cyto->H_pump Pump ATP ATP ATP->ABC ATP_pump ATP ATP_pump->H_pump

Proposed model for HMBOA-Glc transport into the plant vacuole.

Quantitative Data on HMBOA-Glc Accumulation

While it is well-established that HMBOA-Glc accumulates in plant tissues, particularly in response to biotic stress, precise quantitative data on its concentration specifically within the vacuole is limited. Most studies report whole-tissue or whole-plant levels of benzoxazinoids. The table below summarizes available data on HMBOA-Glc concentrations in maize tissues, which provides an indirect measure of the potential vacuolar content.

Plant MaterialConditionHMBOA-Glc Concentration (µg/g fresh weight)Reference
Maize (var. Jubilee) RootsMock Inoculation~15[13]
Maize (var. Jubilee) RootsPseudomonas putida Inoculation~25[13]
Maize LeavesFungal Infection (Bipolaris maydis)Induced accumulation, levels increase significantly over 48h[14]
Drought-Stressed Maize Shoots7 days after sowing~12[15]
Drought-Stressed Maize Roots7 days after sowing~8[15]

It is important to note that these values represent the total concentration in the tissue. Given that the vacuole can occupy up to 90% of the volume of a mature plant cell, it is reasonable to infer that the vacuolar concentration of HMBOA-Glc is substantial.

Experimental Protocols

The identification and characterization of the transporters responsible for HMBOA-Glc vacuolar sequestration require a combination of biochemical and molecular techniques. Below are detailed methodologies for key experiments.

Isolation of Intact Vacuoles

Objective: To obtain a pure fraction of vacuoles for subsequent transport assays or proteomic analysis.

Methodology (adapted from general plant vacuole isolation protocols):

  • Protoplast Preparation:

    • Harvest fresh plant tissue (e.g., young maize leaves).

    • Digest the cell walls using an enzymatic solution containing cellulase and pectinase to release protoplasts.

  • Protoplast Lysis:

    • Subject the purified protoplasts to a gentle osmotic shock to rupture the plasma membrane while leaving the tonoplast intact.

  • Vacuole Purification:

    • Layer the lysate onto a density gradient (e.g., Ficoll or Percoll).

    • Centrifuge at low speed to separate the intact vacuoles from other cellular debris.

    • Collect the purified vacuoles from the appropriate interface of the gradient.

Subcellular Fractionation

Objective: To separate different cellular compartments to determine the subcellular distribution of HMBOA-Glc and candidate transporters.

Methodology:

  • Homogenization:

    • Homogenize fresh plant tissue in a suitable buffer to break open the cells.

  • Differential Centrifugation:

    • Perform a series of centrifugation steps at increasing speeds to pellet different cellular components (e.g., nuclei, chloroplasts, mitochondria, microsomes).

  • Tonoplast Vesicle Enrichment:

    • The microsomal fraction, which contains tonoplast vesicles, can be further purified using density gradient centrifugation.

  • Analysis:

    • Analyze the HMBOA-Glc content in each fraction using techniques like HPLC-MS.

    • Analyze the protein composition of the tonoplast-enriched fraction using proteomics to identify candidate transporters.

Heterologous Expression and Transport Assays

Objective: To functionally characterize candidate transporters for their ability to transport HMBOA-Glc.

Methodology (using Xenopus laevis oocytes): [16][17][18][19]

  • cRNA Synthesis:

    • Clone the coding sequence of a candidate transporter gene (e.g., a maize MATE or ABC transporter) into an expression vector.

    • In vitro transcribe capped RNA (cRNA) from the linearized plasmid.

  • Oocyte Injection:

    • Microinject the cRNA into Xenopus laevis oocytes.

    • Incubate the oocytes for 2-3 days to allow for protein expression and insertion into the oocyte plasma membrane.

  • Uptake Assay:

    • Incubate the cRNA-injected oocytes and control (water-injected) oocytes in a buffer containing radiolabeled HMBOA-Glc (if available) or unlabeled HMBOA-Glc.

    • After a defined incubation period, wash the oocytes thoroughly to remove external substrate.

    • Lyse the oocytes and measure the amount of internalized HMBOA-Glc using liquid scintillation counting (for radiolabeled substrate) or HPLC-MS (for unlabeled substrate).

    • Transport activity is determined by comparing the uptake in cRNA-injected oocytes to that in control oocytes.

The following diagram outlines the workflow for identifying and characterizing a vacuolar HMBOA-Glc transporter.

Transporter_ID_Workflow cluster_localization Subcellular Localization cluster_identification Transporter Identification cluster_characterization Functional Characterization Vacuole_Isolation Vacuole Isolation Confirm_Localization Confirm Vacuolar Localization of HMBOA-Glc Vacuole_Isolation->Confirm_Localization Subcellular_Fractionation Subcellular Fractionation Subcellular_Fractionation->Confirm_Localization MALDI_Imaging MALDI-MS Imaging MALDI_Imaging->Confirm_Localization Candidate_Genes Identify Candidate Transporter Genes (MATE, ABC) Confirm_Localization->Candidate_Genes Informs search Tonoplast_Proteomics Tonoplast Proteomics Tonoplast_Proteomics->Candidate_Genes Transcriptomics Transcriptomics (Co-expression analysis) Transcriptomics->Candidate_Genes Heterologous_Expression Heterologous Expression (Xenopus oocytes, yeast) Candidate_Genes->Heterologous_Expression Provides candidates Uptake_Assay Transport Uptake Assay (radiolabeled or unlabeled HMBOA-Glc) Heterologous_Expression->Uptake_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Uptake_Assay->Kinetic_Analysis Functional_Transporter Functionally Characterized HMBOA-Glc Transporter Kinetic_Analysis->Functional_Transporter

Experimental workflow for HMBOA-Glc transporter identification.

Conclusion and Future Perspectives

The vacuolar sequestration of HMBOA-Glc is a critical step in the chemical defense strategy of maize and other grasses. While the involvement of the vacuole as the primary storage site is well-supported, the specific molecular machinery responsible for transporting HMBOA-Glc across the tonoplast remains to be elucidated. The leading candidates for this role are members of the ABC and MATE transporter families.

Future research should focus on the following areas:

  • Identification of specific transporters: Utilizing the experimental approaches outlined in this guide, such as tonoplast proteomics coupled with heterologous expression and transport assays, will be crucial for identifying the specific transporters responsible for HMBOA-Glc sequestration.

  • Quantitative vacuolar analysis: The development of methods to accurately quantify the concentration of HMBOA-Glc within the vacuole will provide a more precise understanding of the transport energetics and storage capacity.

  • Regulatory mechanisms: Investigating the transcriptional and post-transcriptional regulation of the identified transporters will shed light on how plants modulate HMBOA-Glc accumulation in response to developmental cues and environmental stresses.

A thorough understanding of the vacuolar transport of HMBOA-Glc will not only advance our fundamental knowledge of plant secondary metabolism and chemical defense but also open up new avenues for the development of crops with enhanced resistance to pests and diseases, a key goal for sustainable agriculture and global food security.

References

The Stability of HMBOA-Glucoside in Planta: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) is a key benzoxazinoid, a class of plant secondary metabolites crucial for the defense mechanisms in many grasses, including major agricultural crops like maize, wheat, and rye.[1][2] The stability and metabolism of its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc), and HDMBOA-Glc itself, are of significant interest due to their roles in protecting plants against herbivores and pathogens. This technical guide provides an in-depth overview of the stability of HDMBOA-Glc in planta, detailing its biosynthesis, degradation, and the experimental protocols used for its study.

Biosynthesis and Storage

Benzoxazinoids are primarily stored as stable glucosides in the vacuoles of plant cells.[1][3] This compartmentalization is a key aspect of their stability, preventing them from being autotoxic to the plant.[4] The biosynthesis of HDMBOA-Glc is a modification of the core benzoxazinoid pathway. In maize, DIMBOA-Glc is converted to HDMBOA-Glc through methylation at the 4-position, a reaction catalyzed by O-methyltransferases.[5][6] Specifically, the enzymes Benzoxazinoneless10a (Bx10a), Bx10b, and Bx10c have been identified as DIMBOA-Glc methyltransferases.[5] While some level of HDMBOA-Glc can be constitutive, its production is significantly induced by biotic stresses such as fungal infections and insect feeding.[5][7][8]

Activation and Degradation: The Role of Glucosidases

The stability of HMBOA-Glc is contingent on its glycosylation. Upon tissue damage, such as that caused by chewing herbivores, the vacuolar HMBOA-Glc comes into contact with β-glucosidases.[1][9] These enzymes, which are localized in separate compartments like plastids and cell walls, hydrolyze the glucoside, releasing the unstable aglycone, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA).[10][11] The HDMBOA aglucone is more reactive and degrades more rapidly than the DIMBOA aglucone, quickly breaking down into toxic compounds that deter pests and pathogens.[1][4] One of the breakdown products is 6-methoxy-2-benzoxazolinone (MBOA), which has shown strong inhibitory effects on fungal growth.[7]

Quantitative Data on Benzoxazinoid Levels

The concentration of HMBOA-Glc and related benzoxazinoids in plant tissues can vary significantly depending on the plant's developmental stage, genetic background, and exposure to biotic and abiotic stresses. The following tables summarize quantitative data from various studies.

Table 1: Benzoxazinoid Concentrations in Maize under Biotic Stress

CompoundPlant TissueStress ConditionConcentration (μg/g fresh material)Reference
HDMBOA-GlcLeavesFungal inoculation (Bipolaris maydis)Increased to max level at 48h post-inoculation[7]
HDMBOA-GlcLeavesRice armyworm feedingAccumulation observed[7]
DIMBOA-GlcRootsPseudomonas putida KT2440 inoculation (3 days)~1.5[12]
HDMBOA-GlcRootsPseudomonas putida KT2440 inoculation (3 days)~0.75[12]
DIMBOARootsPseudomonas putida KT2440 inoculation (3 days)~0.2[12]

Table 2: Benzoxazinoid Concentrations in Wheat Tissues

CompoundPlant TissueAverage AbundanceReference
HMBOA-GlcShootsHigh[13]
HMBOAShootsLow[13]
MBOAShootsMedium[13]
HMBOA-GlcRootsLow[13]
HMBOARootsLow[13]
MBOARootsHigh[13]
HMBOA-GlcRhizoplaneVery Low[13]
HMBOARhizoplaneVery Low[13]
MBOARhizoplaneHigh[13]

Experimental Protocols

1. Extraction of Benzoxazinoids from Plant Material

This protocol is adapted from methodologies described for maize and wheat.[14][15]

Materials:

  • Fresh or flash-frozen plant tissue (leaves, roots)

  • Liquid nitrogen

  • Extraction solvent: 70:30 mixture of methanol (HPLC grade) and water (Milli-Q) containing 0.1% formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm and 10°C)

  • Microcentrifuge tubes

Procedure:

  • Grind the plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Weigh 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of the extraction solvent to the tube.

  • Vortex the mixture for 20 seconds.

  • Centrifuge at 13,000 rpm for 20 minutes at 10°C.

  • Carefully collect the supernatant for LC-MS analysis.

  • If necessary, dilute the samples 1:10 with the extraction solvent prior to analysis.

2. Quantification of Benzoxazinoids by LC-MS

This protocol provides a general framework for the analysis of benzoxazinoids.[14][15][16]

Instrumentation:

  • Liquid Chromatography system coupled with a Mass Spectrometer (e.g., UPLC-Triple Quadrupole MS or LC-qTOF).

LC Conditions (example):

  • Solvent A: Water (Milli-Q) + 0.1% formic acid

  • Solvent B: Acetonitrile (LC-MS grade) + 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0–3 min: Linear gradient from 2% to 20% B

    • 3–6 min: Linear gradient to 100% B

    • 6–8 min: Hold at 100% B

    • 8–10 min: Return to 2% B

Quantification:

  • Absolute quantities of compounds like DIMBOA-Glc and HDMBOA-Glc can be determined using standard curves of purified compounds.

  • For compounds where a standard is not available, semi-quantification can be performed using a standard curve of a structurally related compound (e.g., using the aglucone standard for a glucosylated derivative).[14][16]

Signaling Pathways and Logical Relationships

The biosynthesis and activation of HMBOA-Glc are integral parts of the plant's defense signaling. The following diagrams illustrate these pathways and a typical experimental workflow.

Benzoxazinoid_Biosynthesis_and_Degradation cluster_biosynthesis Biosynthesis & Storage cluster_activation Activation upon Tissue Damage DIMBOA_Glc DIMBOA-Glc HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc Bx10, Bx11, Bx12 (O-methyltransferases) Vacuole Vacuole (Storage) HDMBOA_Glc->Vacuole Transport HDMBOA_Glc_released HDMBOA-Glc (from Vacuole) HDMBOA_aglucone HDMBOA (unstable aglucone) HDMBOA_Glc_released->HDMBOA_aglucone Hydrolysis beta_Glucosidase β-Glucosidase (Plastids/Cell Wall) MBOA MBOA + other breakdown products HDMBOA_aglucone->MBOA Spontaneous Degradation

Caption: Biosynthesis, storage, and activation pathway of HDMBOA-Glc.

Experimental_Workflow Plant_Material Plant Tissue (e.g., leaves, roots) Grinding Grinding in Liquid N2 Plant_Material->Grinding Extraction Extraction with Methanol/Water/Formic Acid Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for benzoxazinoid analysis.

Conclusion

The stability of HMBOA-Glc in planta is a dynamic process, tightly regulated by spatial separation of the glucoside from its activating enzymes. This system allows for the storage of a potent defense precursor in a stable, non-toxic form, which can be rapidly activated upon biotic attack. Understanding the factors that influence the levels and stability of HMBOA-Glc is crucial for developing crops with enhanced resistance to pests and diseases. The methodologies outlined in this guide provide a robust framework for researchers to quantify and study the role of this important benzoxazinoid in plant defense.

References

HMBOA-D-Glucoside as a Precursor in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Benzoxazinoids (BXDs) are a critical class of secondary metabolites that constitute a primary defense mechanism in many gramineous plants, including maize, wheat, and rye. These compounds are involved in resistance against a broad range of herbivores and pathogens. Stored as stable glucosides in plant vacuoles, they are rapidly converted into toxic aglucones upon tissue damage. While 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc) is a well-established central precursor in the BXD pathway, other derivatives such as 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one-D-glucoside (HMBOA-Glc) play significant roles within this complex defensive arsenal. This document provides an in-depth technical overview of the role of BXD glucosides as precursors, with a focus on the pathways originating from the central intermediate, DIMBOA-Glc, leading to the formation of other potent defense compounds. It details the enzymatic conversions, presents quantitative data on their induction, outlines key experimental protocols for their analysis, and visualizes the core biochemical pathways.

Introduction to Benzoxazinoid Defense

Benzoxazinoids are a key component of the innate immune system in grasses.[1] Synthesized from indole-3-glycerol phosphate, a product of the shikimate pathway, they are characterized by a 1,4-benzoxazine core structure.[2] In healthy plant tissue, BXDs are predominantly stored as non-toxic, stable glucosides to prevent autotoxicity.[3][4] This storage occurs mainly in the cell vacuole.[3] When a plant is subjected to mechanical damage, such as during herbivore feeding or pathogen invasion, the cellular compartments are disrupted. This disruption brings the BXD glucosides into contact with β-glucosidases located in the plastids and cell walls, which hydrolyze the glucose moiety.[1][3][5] This activation releases unstable and biocidal aglycones that are toxic to pests and pathogens.[1][6]

The BXD profile of a plant is not static; it is highly dynamic and can be altered by developmental stage, genetic background, and environmental or biotic stress.[7][8] While DIMBOA-Glc is often the most abundant BXD in young seedlings, its conversion to other methylated derivatives is a common response to herbivory and pathogen attack, creating a more potent or specialized defense.[8][9]

Biochemical Pathways: From DIMBOA-Glc to Diversified Defenses

The biosynthesis of the core benzoxazinoid structure culminates in the formation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), which is then glucosylated to DIBOA-Glc.[10] In maize and wheat, DIBOA-Glc is further hydroxylated and methylated by the enzymes BX6 and BX7, respectively, to produce the central precursor, DIMBOA-Glc.[8][10] From this critical juncture, several branches of the pathway lead to a suite of more complex defense compounds.

Upon herbivore feeding or fungal infection, the expression of specific enzymes is induced, leading to the conversion of the constitutive pool of DIMBOA-Glc into other, often more active, benzoxazinoids.[11][12]

Key downstream conversions from DIMBOA-Glc include:

  • Formation of HDMBOA-Glc: A key induced defense, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) is formed by the O-methylation of DIMBOA-Glc at the N4-hydroxyl group. This reaction is catalyzed by a series of O-methyltransferases (OMTs), including BX10, BX11, BX12, and BX14.[3][13][14] The expression of Bx10 and Bx11 is known to be strongly induced by herbivory.[3][15]

  • Formation of DIM₂BOA-Glc and HDM₂BOA-Glc: The pathway can be further extended to create 8-O-methylated benzoxazinoids. The enzyme BX13, a 2-oxoglutarate-dependent dioxygenase, converts DIMBOA-Glc into TRIMBOA-Glc.[2][4] This intermediate is then methylated by BX7 to form 2-(2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one)-β-d-glucopyranose (DIM₂BOA-Glc).[2][3] Subsequently, the O-methyltransferase BX14 can convert DIM₂BOA-Glc into 2-(2-hydroxy-4,7,8-trimethoxy-1,4-benzoxazin-3-one)-β-d-glucopyranose (HDM₂BOA-Glc).[2][3][16]

  • Activation and Degradation: Upon tissue disruption, these glucosides (DIMBOA-Glc, HDMBOA-Glc, etc.) are hydrolyzed by β-glucosidases to their corresponding aglycones (DIMBOA, HDMBOA).[17] These aglucones are unstable; HDMBOA, in particular, is highly reactive and degrades rapidly.[6] DIMBOA degrades to form 6-methoxy-2-benzoxazolinone (MBOA), which also possesses antifungal and insecticidal properties.[7][11]

The role of HMBOA-Glc is multifaceted. While it is a known detoxification product in some insects that metabolize ingested DIMBOA, it is also found endogenously in plants, with its concentration increasing significantly under stresses like drought.[18][19]

BXD_Pathway cluster_legend Legend DIMBOA_Glc DIMBOA-Glc Enz_OMTs BX10, BX11, BX12, BX14 (OMTs) DIMBOA_Glc->Enz_OMTs Enz_BX13 BX13 (2-ODD) DIMBOA_Glc->Enz_BX13 Enz_Glu β-Glucosidase (Tissue Damage) DIMBOA_Glc->Enz_Glu HDMBOA_Glc HDMBOA-Glc HDMBOA_Glc->Enz_Glu TRIMBOA_Glc TRIMBOA-Glc Enz_BX7 BX7 (OMT) TRIMBOA_Glc->Enz_BX7 DIM2BOA_Glc DIM₂BOA-Glc Enz_BX14 BX14 (OMT) DIM2BOA_Glc->Enz_BX14 HDM2BOA_Glc HDM₂BOA-Glc DIMBOA DIMBOA (unstable aglycone) MBOA MBOA DIMBOA->MBOA degradation HDMBOA HDMBOA (unstable aglucone) Enz_OMTs->HDMBOA_Glc Enz_BX13->TRIMBOA_Glc Enz_BX7->DIM2BOA_Glc Enz_BX14->HDM2BOA_Glc Enz_Glu->DIMBOA Enz_Glu->HDMBOA key1 Glucoside Precursor key2 Enzyme key3 Toxic Aglucone key4 Degradation Product

Caption: Metabolic pathway of DIMBOA-Glc conversion and activation in plant defense.

Quantitative Data on Benzoxazinoid Induction

The conversion of DIMBOA-Glc to other derivatives, particularly HDMBOA-Glc, is a well-documented response to biotic stress. This shift in the BXD profile is believed to enhance the plant's defensive capabilities. The tables below summarize quantitative findings from studies on maize.

Table 1: Benzoxazinoid Levels in Maize Leaves Following Fungal Inoculation.

CompoundTreatmentConcentration (µg/g fresh weight)Time Post-InoculationReference
HDMBOA-Glc Bipolaris maydisIncreases to a maximum level48 hours[11]
HDMBOA-Glc Curvularia lunataAccumulation observedNot specified[11]
HDMBOA-Glc Alternaria alternataAccumulation observedNot specified[11]
MBOA Bipolaris maydisMost abundant Bx in lesionsNot specified[11]

Table 2: Benzoxazinoid Response to Elicitors and Jasmonic Acid (JA) in Maize Leaves.

CompoundTreatmentObservationReference
HDMBOA-Glc CuCl₂, Chitopentaose, JAAccumulation induced[12]
DIMBOA-Glc CuCl₂, Chitopentaose, JALevel decreases as HDMBOA-Glc accumulates[12]

Table 3: Benzoxazinoid Levels in Maize After Herbivore Feeding.

CompoundHerbivoreObservationReference
HDMBOA-Glc Rice armyworm larvaeAccumulation observed[11]
HDMBOA-Glc Spodoptera littoralisLarge quantities are formed upon attack[6][9]
HDMBOA-Glc Spodoptera frugiperdaLarge quantities are formed upon attack[6][9]
HDMBOA-Glc Ostrinia nubilalisInduced production in stems[7]
DIMBOA-Glc Ostrinia nubilalisDecrease in stems following induction[7]

Experimental Protocols

Accurate analysis of benzoxazinoids requires robust methods for extraction and quantification. The following protocols are synthesized from established methodologies.

Extraction of Benzoxazinoids from Plant Tissue

This protocol is adapted for the general extraction of BXD glucosides and aglucones from fresh or frozen plant material.

  • Sample Preparation: Flash freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. Store at -80°C until extraction.

  • Extraction Solvent: Prepare an extraction solvent consisting of a 70:30 mixture of methanol and water, with 0.1% formic acid (v/v/v).[20]

  • Extraction: Add 1 mL of extraction solvent to 100 mg of powdered plant tissue in a microcentrifuge tube.[20]

  • Homogenization: Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing.[20]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 20 minutes at 10°C to pellet solid plant debris.[20]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted benzoxazinoids, and transfer it to a new tube or an HPLC vial for analysis.

  • Dilution: If necessary, dilute the sample 1:10 with the extraction solvent prior to analysis to ensure the concentrations fall within the linear range of the detector.[20]

Quantification by UHPLC-MS

This method describes a typical setup for the separation and quantification of various benzoxazinoids.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer (e.g., a single quadrupole or Q-Trap) with an electrospray ionization (ESI) source.[20][21]

  • Column: Acquity BEH C18 column (1.7 µm, 2.1 × 100 mm) or similar reversed-phase column, maintained at 40°C.[20]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[20][22]

    • Solvent B: Acetonitrile with 0.1% formic acid.[20][22]

  • Gradient Elution:

    • Flow rate: 0.4 mL/min.[20][22]

    • 0–3 min: Linear gradient from 2% to 20% Solvent B.[20][22]

    • 3–6 min: Linear gradient from 20% to 100% Solvent B.[20][22]

    • 6–8 min: Hold at 100% Solvent B.[20][22]

    • 8–10 min: Return to 2% Solvent B for column re-equilibration.[20][22]

  • Mass Spectrometry: Operate in negative ion mode for optimal detection of benzoxazinoids.[23] Monitor for the characteristic mass-to-charge ratios (m/z) of the target compounds.

  • Quantification: Generate standard curves using purified reference compounds (e.g., DIMBOA-Glc, MBOA). For compounds where standards are unavailable, semi-quantification can be performed using a standard curve from a structurally related compound.[19][22]

Workflow start Plant Tissue (Leaf, Root) step1 1. Cryogenic Grinding start->step1 step2 2. Solvent Extraction (MeOH/H₂O/Formic Acid) step1->step2 step3 3. Centrifugation step2->step3 step4 4. Supernatant Collection (Crude Extract) step3->step4 step5 5. UHPLC-MS Analysis step4->step5 end Quantitative Data (BXD Profile) step5->end

Caption: General experimental workflow for benzoxazinoid analysis.

Conclusion

HMBOA-D-glucoside is an integral part of the complex and inducible benzoxazinoid-based defense system in cereals. While DIMBOA-Glc serves as the primary precursor for a multitude of defense compounds, the metabolic flux through this pathway is dynamically regulated in response to environmental and biotic cues. The induced conversion of DIMBOA-Glc to derivatives like HDMBOA-Glc represents a sophisticated strategy by the plant to tailor its chemical defenses against specific threats. For researchers and drug development professionals, understanding these pathways, their regulation, and the bioactivity of each compound is crucial for developing durable crop protection strategies and for exploring the pharmacological potential of these natural products. The methodologies and pathways detailed herein provide a foundational guide for the continued investigation of this fascinating class of plant defense compounds.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of HMBOA-D-glucoside using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one D-glucoside (HMBOA-D-glucoside) is a naturally occurring benzoxazinoid found in various plant species, notably in grasses like maize and wheat.[1][2] Benzoxazinoids are a class of plant secondary metabolites involved in defense mechanisms against herbivores and pathogens. Due to their biological activities, there is growing interest in their quantification for agricultural and pharmaceutical research. This application note provides a detailed protocol for the quantitative analysis of HMBOA-D-glucoside in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

The described method is based on established principles for the analysis of related benzoxazinoids and provides a robust framework for the accurate quantification of HMBOA-D-glucoside.

Experimental Protocols

Sample Preparation

A reliable extraction method is critical for the accurate quantification of HMBOA-D-glucoside. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or similar)

Protocol:

  • Flash-freeze the fresh plant tissue in liquid nitrogen to quench metabolic processes.[3][4]

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[3][4]

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (70:30 methanol:water with 0.1% formic acid).[3][4]

  • Vortex the mixture vigorously for 20 seconds.[3][4]

  • Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C to pellet the solid debris.[3][4]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the extraction solvent to fall within the calibration curve range.[3][4]

HPLC-DAD Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode-Array Detector.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B (hold); 35-36 min: 90-10% B; 36-45 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 260 nm (with monitoring from 200-400 nm for peak purity)

Method Validation Parameters

The following table summarizes the typical validation parameters for a quantitative HPLC-DAD method for benzoxazinoids. These values should be determined experimentally for HMBOA-D-glucoside.

ParameterTypical RangeDescription
Linearity (r²) > 0.999The correlation coefficient of the calibration curve.
Concentration Range 1 - 200 µg/mLThe range over which the method is linear.
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 3.0 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The relative standard deviation for replicate injections.
Accuracy (Recovery %) 95 - 105%The percentage of the true concentration that is measured.

Data Presentation

Table 1: Quantitative Data Summary (Illustrative)

CompoundRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
HMBOA-D-glucoside~15.2>0.9990.351.1598.5

Note: The values presented in this table are for illustrative purposes and should be established during in-house method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_processing Data Processing & Quantification sp1 Plant Tissue Collection sp2 Flash Freezing (Liquid N2) sp1->sp2 sp3 Grinding to Fine Powder sp2->sp3 sp4 Extraction with Solvent sp3->sp4 sp5 Vortexing & Centrifugation sp4->sp5 sp6 Supernatant Filtration sp5->sp6 ha1 Sample Injection sp6->ha1 Filtered Extract ha2 Chromatographic Separation ha1->ha2 ha3 DAD Detection ha2->ha3 dp1 Peak Integration ha3->dp1 Chromatogram dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3 final_result final_result dp3->final_result Quantitative Result

Caption: Workflow for HMBOA-D-glucoside Analysis.

Logical Relationship of Method Validation

method_validation cluster_parameters Key Validation Parameters cluster_outcomes Ensures Method Suitability mv_main Quantitative Method Validation p1 Specificity mv_main->p1 p2 Linearity & Range mv_main->p2 p3 Accuracy (Recovery) mv_main->p3 p4 Precision (Repeatability) mv_main->p4 p5 LOD & LOQ mv_main->p5 o1 Reliable Identification p1->o1 o2 Accurate Quantification p2->o2 p3->o2 o3 Consistent & Reproducible Results p4->o3 p5->o2

Caption: Method Validation Parameters.

References

Application Note: LC-MS/MS Method for the Detection of HMBOA D-glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA D-glucoside) in plant extracts. Benzoxazinoids, such as this compound, are a class of indole-derived metabolites in grasses that play a crucial role in plant defense mechanisms against pests and pathogens.[1][2] This protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, intended for researchers in plant science, agronomy, and drug development.

Introduction

Benzoxazinoids are a key component of the chemical defense system in many gramineous plants, including maize, wheat, and rye.[1][3] These compounds are stored as stable glucosides in plant vacuoles and are activated upon tissue damage by β-glucosidases, which release the toxic aglycones.[1] this compound is a significant benzoxazinoid derivative found in various cereal crops.[1][4] Accurate quantification of this compound is essential for understanding plant resistance to herbivores and pathogens, as well as for breeding crops with enhanced defense traits. LC-MS/MS offers superior sensitivity and selectivity for the analysis of these compounds compared to other techniques like LC-UV or GC-MS.[2][5]

Experimental

Sample Preparation

A robust sample preparation protocol is critical to prevent the enzymatic degradation of benzoxazinoid glucosides.[5] The following procedure is recommended for the extraction of this compound from plant tissues:

  • Harvesting and Storage: Immediately flash-freeze plant tissues (e.g., leaves, roots) in liquid nitrogen upon harvesting to quench enzymatic activity.[3] Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen plant material into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[3]

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.[6]

    • Add 1 mL of extraction solvent (70:30 methanol:water with 0.1% formic acid).[3][6]

    • Vortex the mixture for 20 seconds.[6]

    • Centrifuge at 13,000 rpm for 20 minutes at 4°C.[6]

    • Collect the supernatant for LC-MS/MS analysis. If necessary, dilute the extract with the extraction solvent.[6]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[3][6]
Mobile Phase A Water with 0.1% Formic Acid[3][6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3][6]
Flow Rate 0.4 mL/min[3][6]
Column Temperature 40°C[3][6]
Injection Volume 2.5 - 5 µL[7][8]
Gradient 2% to 20% B (0-3 min), 20% to 100% B (3-6 min), 100% B (6-8 min), 100% to 2% B (8-10 min)[3][6]

Mass Spectrometry Conditions:

Quantitative analysis is performed in the Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound should be optimized using a pure standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Precursor Ion (m/z) [M-H]⁻
Product Ions (m/z) Optimized based on fragmentation of the glycosidic bond and aglycone.
Capillary Voltage 3.6 kV[8]
Source Temperature 400°C[9]
Desolvation Gas Nitrogen

Quantitative Data

The following table summarizes representative quantitative data for the analysis of benzoxazinoids using LC-MS/MS. These values can serve as a benchmark for method validation.

ParameterThis compoundReference
Limit of Detection (LOD) 0.002 - 0.023 ng/µL (for related benzoxazinoids)[2]
Limit of Quantification (LOQ) Typically 3x LODN/A
Linearity (r²) > 0.99N/A
Recovery 52-99% (for related benzoxazinoids)[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Plant Material (Leaves, Roots) flash_freeze Flash Freeze (Liquid Nitrogen) plant_material->flash_freeze grinding Grinding flash_freeze->grinding extraction Extraction (Methanol/Water/Formic Acid) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

This compound in the Benzoxazinoid Biosynthetic Pathway

While the direct enzymatic steps leading to this compound are not fully elucidated, it is understood to be part of the broader benzoxazinoid pathway.[1]

benzoxazinoid_pathway cluster_pathway Simplified Benzoxazinoid Biosynthesis in Maize indole_3_gp Indole-3-glycerol phosphate indole Indole indole_3_gp->indole Bx1 dhtboa 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) indole->dhtboa Bx2-Bx5 dhtboa_glc DIBOA-glucoside dhtboa->dhtboa_glc Bx8, Bx9 trihoa_glc TRIBOA-glucoside dhtboa_glc->trihoa_glc Bx6 side_branch Unresolved Side Branch or Degradation Pathway dhtboa_glc->side_branch dimboa_glc DIMBOA-glucoside trihoa_glc->dimboa_glc Bx7 hdmboa_glc HDMBOA-glucoside dimboa_glc->hdmboa_glc Bx10-12, Bx14 hmboa_glc This compound side_branch->hmboa_glc

Caption: Simplified benzoxazinoid biosynthetic pathway in maize.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound in plant extracts. The protocol is designed to be easily implemented in a research laboratory setting, enabling accurate and high-throughput analysis of this important plant defense compound. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the biochemical context of this compound.

References

Application Notes and Protocols for the Solid-Phase Extraction of HMBOA D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMBOA D-glucoside ((2R)-2-(β-D-Glucopyranosyloxy)-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) is a naturally occurring benzoxazinoid found predominantly in gramineous plants such as maize and wheat.[1][2] These compounds are integral to the plant's defense mechanisms against herbivores and pathogens.[1] As a stable glucoside, this compound is stored in plant vacuoles and is enzymatically converted to its active aglycone form upon tissue damage.[2] The accurate quantification of this compound in plant extracts and other biological matrices is crucial for agricultural research and drug development. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples, providing cleaner extracts for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

This document provides a detailed protocol for the solid-phase extraction of this compound from plant-derived extracts using C18 reversed-phase cartridges.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective SPE protocol.

PropertyValueReference
Molecular Formula C₁₅H₁₉NO₈[1]
Molecular Weight 341.31 g/mol [1]
Appearance Solid[1]
Solubility Soluble in polar solvents like methanol and water.[2]
Structure Composed of a benzoxazinone core with a methoxy group and a β-D-glucopyranosyl moiety.[1]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the cleanup of this compound from crude plant extracts. The recommended sorbent is a C18 reversed-phase silica-based cartridge, which retains nonpolar to moderately polar compounds. Given that this compound is a polar compound, careful optimization of the wash and elution steps is critical.

Materials and Reagents:

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., LiChrolut RP C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic acid (or Acetic Acid)

  • Crude plant extract containing this compound (dissolved in an appropriate solvent, e.g., 70:30 methanol:water with 0.1% formic acid)

  • SPE vacuum manifold

  • Collection tubes

SPE Workflow Diagram:

SPE_Workflow Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing Load->Wash Elute 5. Elution Wash->Elute Dry 6. Dry & Reconstitute Elute->Dry Analyze 7. Analysis Dry->Analyze

Caption: A generalized workflow for the solid-phase extraction of this compound.

Step-by-Step Procedure:

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge to activate the sorbent.

    • Ensure the sorbent bed does not dry out during this step.

  • Cartridge Equilibration:

    • Flush the cartridge with 6 mL of acidified water (e.g., water with 1% acetic acid). This step prepares the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the plant extract onto the conditioned and equilibrated C18 cartridge.

    • Maintain a slow and steady flow rate (approximately 1-2 mL/min) to ensure optimal interaction between the analyte and the sorbent.

  • Washing:

    • Wash the cartridge with 6 mL of acidified water (1% acetic acid) to remove highly polar, interfering compounds. It is important to note that due to the polarity of this compound, some of the analyte may elute in this fraction.[3]

    • Collect this fraction if quantitative recovery is critical.

  • Elution:

    • Elute the retained this compound from the cartridge using 5 mL of an acidified methanol/water mixture (e.g., 60:40 v/v methanol:water with 1% acetic acid).[3]

    • Collect the eluate in a clean collection tube. A second elution with the same solvent may be performed to ensure complete recovery.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen.

    • The dried residue is then reconstituted in a suitable solvent (e.g., the initial mobile phase for HPLC analysis) prior to instrumental analysis.

Quantitative Data Summary

The following table summarizes recovery data for benzoxazinoid derivatives using a C18 SPE protocol. While specific data for this compound is not detailed, the recovery of structurally similar compounds provides a valuable reference.

CompoundRecovery in Acidified Water Wash (Fraction 1)Recovery in Methanol/Water Elution (Fraction 2)Combined RecoveryCoefficient of Variation (CV, %)
DIBOA-D-glucoside56-69%-80-106%2-10
DIMBOA-D-glucosidePartial ElutionQuantitatively Recovered (>60%)80-106%2-10
HBOA56-69%-80-106%2-10
DIBOA56-69%-80-106%2-10
HMBOA -Quantitatively Recovered (>60%) >60%2-10
DIMBOA-Quantitatively Recovered (>60%)>60%2-10
BOA-Quantitatively Recovered (>60%)>60%2-10
MBOA-Quantitatively Recovered (>60%)>60%2-10

Data adapted from a study on benzoxazinone derivatives using LiChrolut RP C18 cartridges.[3][4] The more polar glucosides showed some elution in the initial aqueous wash, while the less polar aglycones, including HMBOA, were well-retained and recovered in the methanol-containing fraction.

Alternative SPE Sorbent: Oasis HLB

For highly polar compounds like this compound, an alternative to traditional C18 is a water-wettable polymer-based sorbent such as Oasis HLB. This sorbent offers the advantage of not requiring the conditioning and equilibration steps, simplifying the workflow to a 3-step process: load, wash, and elute.[5][6]

Oasis HLB SPE Workflow Diagram:

Oasis_HLB_Workflow Load 1. Sample Loading Wash 2. Washing Load->Wash Elute 3. Elution Wash->Elute Analyze 4. Analysis Elute->Analyze

Caption: A simplified 3-step SPE workflow using a water-wettable sorbent like Oasis HLB.

A suggested elution for benzoxazinoids from an Oasis HLB cartridge involves a stepwise gradient of methanol in water (e.g., 5%, 20%, 40%, 60%, and 80% methanol).[7] this compound, being a glucoside, would be expected to elute in the fractions with lower to intermediate methanol concentrations (e.g., 20-40%).

Conclusion

The provided protocol for solid-phase extraction using C18 cartridges offers a robust method for the cleanup and concentration of this compound from plant extracts. For researchers dealing with particularly polar matrices or seeking a more streamlined workflow, the use of Oasis HLB cartridges presents a viable alternative. The selection of the appropriate sorbent and the fine-tuning of the wash and elution solvents are critical for achieving high recovery and purity of the target analyte.

References

Application Notes and Protocols for the Structural Elucidation of HMBOA D-Glucoside via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA D-glucoside) is a naturally occurring benzoxazinoid found in various gramineous plants, including maize (Zea mays). Benzoxazinoids are a class of plant secondary metabolites that play a crucial role in defense against herbivores and pathogens. The structural elucidation of these compounds is essential for understanding their biological activity, metabolism, and potential applications in agriculture and medicine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of natural products like this compound. This document provides detailed application notes and protocols for the isolation and structural elucidation of this compound using NMR spectroscopy.

Data Presentation

The following tables summarize the representative ¹H and ¹³C NMR chemical shifts for this compound. The data for the HMBOA aglycone is extrapolated from published data on closely related compounds, such as HMBOA-2Glc and HMBOA-3Glc, as the chemical shifts for this portion of the molecule are expected to be nearly identical. The data for the glucose moiety is based on typical values for a D-glucopyranoside. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data of this compound (600 MHz, D₂O)

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
HMBOA Aglycone
H-2~5.50d~8.0
H-5~7.00d~8.5
H-6~6.80dd~8.5, 2.5
H-8~6.75d~2.5
OCH₃~3.80s
D-Glucoside Moiety
H-1'~4.90d~7.8
H-2'~3.30t~8.5
H-3'~3.45t~9.0
H-4'~3.40t~9.5
H-5'~3.50m
H-6'a~3.90dd~12.0, 2.0
H-6'b~3.70dd~12.0, 5.5

Table 2: ¹³C NMR Spectral Data of this compound (150 MHz, D₂O)

PositionChemical Shift (δ ppm)
HMBOA Aglycone
C-2~99.0
C-3~168.0
C-4a~130.0
C-5~120.0
C-6~115.0
C-7~150.0
C-8~105.0
C-8a~145.0
OCH₃~56.0
D-Glucoside Moiety
C-1'~103.0
C-2'~74.0
C-3'~77.0
C-4'~70.0
C-5'~77.0
C-6'~61.0

Experimental Protocols

Isolation and Purification of this compound from Maize

This protocol is adapted from established methods for the extraction of benzoxazinoids from maize seedlings.[1][2]

Materials:

  • Maize seedlings (10-day-old)

  • Liquid nitrogen

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Open column chromatography supplies (e.g., silica gel)

  • Semi-preparative HPLC system

Procedure:

  • Harvesting and Freezing: Harvest the shoots of 10-day-old maize seedlings and immediately flash-freeze them in liquid nitrogen to quench metabolic processes.

  • Extraction:

    • Grind the frozen plant material to a fine powder using a mortar and pestle with liquid nitrogen.

    • Suspend the powdered tissue in methanol (e.g., 10 mL per gram of tissue).

    • Homogenize the suspension using a high-speed blender or sonicator.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Concentration: Concentrate the pooled methanol extracts under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

  • Fractionation:

    • Resuspend the aqueous residue in deionized water and partition with an equal volume of ethyl acetate.

    • Separate the aqueous layer, which contains the more polar glycosides, including this compound.

  • Chromatographic Purification:

    • Subject the aqueous fraction to open column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., ethyl acetate-methanol-water mixtures).

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the relevant fractions and concentrate them.

  • Final Purification: Perform final purification using a semi-preparative HPLC system with a C18 column. Use a water/acetonitrile or water/methanol gradient to achieve baseline separation of this compound.

  • Verification: Confirm the purity of the isolated compound by analytical HPLC and mass spectrometry before proceeding to NMR analysis.

NMR Sample Preparation and Data Acquisition

Materials:

  • Isolated and purified this compound

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of D₂O directly in a clean, dry 5 mm NMR tube.

    • Gently vortex the tube to ensure complete dissolution.

  • NMR Data Acquisition: [2]

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall purity and obtain initial structural information.

    • Acquire a 1D ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard.

    • Acquire two-dimensional (2D) NMR spectra for complete structural elucidation:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments (e.g., the aglycone to the glucoside).

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

Mandatory Visualization

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Spectroscopy plant_material Maize Seedlings extraction Extraction with Methanol plant_material->extraction concentration Rotary Evaporation extraction->concentration fractionation Liquid-Liquid Partitioning concentration->fractionation column_chrom Column Chromatography fractionation->column_chrom hplc Semi-preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound sample_prep Sample Preparation in D₂O pure_compound->sample_prep oneD_nmr 1D NMR (¹H, ¹³C) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr structure_elucidation Structural Elucidation twoD_nmr->structure_elucidation

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

biosynthesis_pathway cluster_pathway Simplified Benzoxazinoid Biosynthesis in Maize indole Indole-3-glycerol phosphate diboa DIBOA indole->diboa Bx1-Bx5 enzymes diboa_glc DIBOA-Glc diboa->diboa_glc Glucosylation (Bx8, Bx9) triboa_glc TRIBOA-Glc diboa_glc->triboa_glc Hydroxylation (Bx6) dimboa_glc DIMBOA-Glc triboa_glc->dimboa_glc Methylation (Bx7) hmboa_glc This compound dimboa_glc->hmboa_glc Proposed Conversion (Enzymatic steps to be fully elucidated)

Caption: Simplified biosynthetic pathway of major benzoxazinoids in maize leading to this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-G)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Benzoxazinoids are a class of plant-derived secondary metabolites crucial for defense against pests and pathogens. 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-G) is a member of this family, found in important cereal crops like maize and wheat.[1][2] The quantification of HMBOA-G is essential for understanding plant defense mechanisms, assessing the nutritional quality of crops, and exploring its potential pharmacological properties. This document provides a detailed, validated method for the robust and accurate quantification of HMBOA-G in a plant matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

2. Biological Context: The Benzoxazinoid Pathway

HMBOA-G is part of the broader benzoxazinoid biosynthesis pathway, which originates from indole, an intermediate in tryptophan synthesis.[3][4] Key compounds in this pathway include DIBOA-Glc and DIMBOA-Glc. These molecules are stored in plant cell vacuoles and are activated upon tissue damage when they come into contact with β-glucosidases.[3] The pathway illustrates the chemical relationships and enzymatic conversions leading to a diversity of defense compounds, including HMBOA-G.

Benzoxazinoid_Pathway cluster_pathway Simplified Benzoxazinoid Biosynthesis Indole Indole DIBOA_Glc DIBOA-Glc Indole->DIBOA_Glc BX2-BX5, BX8/BX9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 HMBOA_G HMBOA-G DIMBOA_Glc->HMBOA_G Related Lactam

Figure 1. Simplified Benzoxazinoid Biosynthesis Pathway.

3. Experimental Protocol

This protocol outlines the full workflow for HMBOA-G quantification, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

  • HMBOA-G Reference Standard: >98% purity.[5]

  • Internal Standard (IS): Isotope-labeled HMBOA-G or a structurally similar compound not present in the matrix (e.g., 2-MeO-DIBOA).[6]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.[5]

  • Additives: Formic acid, HPLC grade.[1]

  • Extraction Tubes: 2 mL polypropylene microcentrifuge tubes.

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).

Standard and QC Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve HMBOA-G and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the HMBOA-G primary stock in 70:30 methanol/water to create calibration standards.

  • Calibration Curve Standards (1–1000 ng/mL): Spike appropriate amounts of the working standard solutions into a blank matrix extract.

  • Quality Control (QC) Samples: Prepare QC samples by spiking blank matrix extract at four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • Low QC: 3x LLOQ

    • Mid QC: 30-50% of the calibration range

    • High QC: ~75% of the Upper Limit of Quantification (ULOQ)[7]

Sample Preparation (Plant Tissue)

This extraction method is adapted from established protocols for benzoxazinoids.[1][2]

  • Homogenization: Flash-freeze 100 mg of plant tissue (e.g., maize leaves) in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of extraction solvent (70:30 methanol/water with 0.1% formic acid) and the internal standard to the powdered sample in a 2 mL tube.

  • Vortexing: Vortex the mixture vigorously for 20 seconds.[2]

  • Centrifugation: Centrifuge at 13,000 rpm for 20 minutes at 10°C.[2]

  • Collection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Dilute if necessary.[1]

LC-MS/MS Conditions

  • LC System: UHPLC System

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • 0-3 min: 2-20% B

    • 3-6 min: 20-100% B

    • 6-8 min: Hold at 100% B

    • 8-10 min: Return to 2% B and equilibrate.[1]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • HMBOA-G: Precursor ion [M-H]⁻ → Product ion (e.g., loss of glucose)

    • Internal Standard: Precursor ion [M-H]⁻ → Product ion

Workflow cluster_workflow HMBOA-G Quantification Workflow Sample 1. Sample Homogenization (100 mg Plant Tissue) Extraction 2. Extraction (Methanol/Water + IS) Sample->Extraction Vortex 3. Vortex (20 seconds) Extraction->Vortex Centrifuge 4. Centrifugation (13,000 rpm, 20 min) Vortex->Centrifuge Analysis 5. LC-MS/MS Analysis Centrifuge->Analysis Quant 6. Data Quantification Analysis->Quant

Figure 2. Experimental Workflow for HMBOA-G Quantification.

4. Method Validation Protocol

The analytical method must be validated to ensure its reliability, accuracy, and precision, following guidelines such as those from the ICH.[7][8]

Validation Parameters

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of HMBOA-G and the IS.

  • Linearity and Range: Assess the relationship between analyte concentration and instrument response. The calibration curve should be constructed using a blank sample and at least six non-zero standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Accuracy and Precision: Determine the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). Analyze QCs at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on three separate days.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. LOQ is established as the lowest standard on the calibration curve.

  • Stability: Evaluate the stability of HMBOA-G in the biological matrix under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a duration reflecting sample handling time.

    • Long-Term Stability: Under frozen storage conditions (-80°C) for an extended period.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

5. Data Presentation and Acceptance Criteria

All quantitative validation data should be summarized. The following tables outline the typical acceptance criteria based on regulatory guidelines.[9][10]

Table 1: Linearity and Sensitivity Acceptance Criteria

Parameter Acceptance Criteria
Correlation Coefficient (r) ≥ 0.99
Calibration Standard Accuracy Within ±15% of nominal value (±20% at LLOQ)
LLOQ Precision (CV%) ≤ 20%

| LLOQ Accuracy (% Bias) | Within ±20% of nominal value |

Table 2: Accuracy and Precision Acceptance Criteria

QC Level Intra-day Precision (CV%) Inter-day Precision (CV%) Intra-day Accuracy (% Bias) Inter-day Accuracy (% Bias)

| Low, Mid, High | ≤ 15% | ≤ 15% | Within ±15% | Within ±15% |

Table 3: Stability Acceptance Criteria

Stability Test Acceptance Criteria
Freeze-Thaw Mean concentration within ±15% of nominal value
Short-Term Mean concentration within ±15% of nominal value
Long-Term Mean concentration within ±15% of nominal value

| Post-Preparative | Mean concentration within ±15% of nominal value |

The LC-MS/MS method described provides a selective, sensitive, and robust protocol for the quantification of HMBOA-G in plant matrices. Proper validation, including the assessment of selectivity, linearity, accuracy, precision, and stability, ensures that the data generated are reliable and fit for purpose. This method is suitable for applications in plant science, agricultural research, and natural product drug discovery.

References

Application Notes and Protocols: HMBOA D-glucoside as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMBOA D-glucoside (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside) is a naturally occurring benzoxazinoid found predominantly in gramineous plants such as maize and wheat.[1][2] As a stable glucoside, it is stored in plant vacuoles and plays a crucial role in the plant's defense mechanisms against herbivores and pathogens.[1][2] Upon tissue damage, it is enzymatically converted to its toxic aglycone form.[1] The accurate quantification and structural confirmation of this compound are critical in phytochemical analysis, quality control of agricultural products, and in research exploring its potential as a natural pesticide or for its biological activities in drug development.[2] This document provides detailed application notes and protocols for the use of this compound as an analytical standard.

Product Information and Specifications

This compound is a beta-D-glucoside derivative of 2-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.[3] Key chemical properties are summarized below.

ParameterSpecification
CAS Number 17622-26-3
Molecular Formula C15H19NO9
Molecular Weight 357.31 g/mol
IUPAC Name 7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one
Synonyms 2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one, HMBOA beta-D-glucoside
Physical Description Solid
Melting Point 250 - 251 °C

Analytical Applications and Methodologies

The following sections detail validated methods for the quantification and structural elucidation of this compound using certified analytical standards.

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the accurate quantification of this compound in various matrices. A validated reversed-phase HPLC method is presented below.[1]

Table 2: HPLC Method Parameters for this compound Quantification [1]

ParameterSpecification
Instrumentation HPLC system with UV or Diode Array Detector (DAD)
Column C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 265 nm
Gradient Elution 0-2 min: 10% B2-15 min: Linear gradient from 10% to 40% B15-18 min: Hold at 40% B18-20 min: Return to 10% B20-25 min: Re-equilibration at 10% B
  • Standard Preparation: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • For plant material, flash-freeze the tissue in liquid nitrogen immediately after harvesting to prevent enzymatic degradation and store at -80°C.[4]

    • Extract this compound from the ground, frozen tissue using a solvent mixture such as 70:30 methanol:water with 0.1% formic acid.[4][5]

    • Vortex the mixture and centrifuge to remove particulate matter.[4][5]

    • The resulting supernatant can be directly injected or diluted further if necessary.

  • Analysis: Inject the prepared standards and samples onto the HPLC system using the parameters outlined in Table 2.

  • Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Analytical Standard Stock Stock Solution Standard->Stock Sample Plant Sample Extraction Extraction & Centrifugation Sample->Extraction Calibration Calibration Standards Stock->Calibration HPLC HPLC System Calibration->HPLC Supernatant Supernatant Extraction->Supernatant Supernatant->HPLC Chromatogram Chromatogram HPLC->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification Chromatogram->Quantification CalibrationCurve->Quantification

Caption: HPLC quantification workflow for this compound.

Quantitative Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.

Table 3: LC-MS/MS Method Parameters

ParameterSpecification
Column Temperature 40°C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 5% B1-5 min: Linear gradient from 5% to 95% B5-6 min: Hold at 95% B6-6.1 min: Return to 5% B6.1-8 min: Re-equilibration at 5% B
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
MRM Transitions Precursor Ion (m/z): 356.1Product Ions (m/z): 194.0, 179.0 (quantifier), 164.0 (qualifier)
  • Standard and Sample Preparation: Follow the same procedures as described for the HPLC protocol.

  • Analysis: Inject the prepared standards and samples into the LC-MS system using the parameters outlined in Table 3. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

  • Quantification: Similar to the HPLC method, create a calibration curve using the analytical standards and determine the concentration in the samples based on the peak areas of the quantifier ion transition.

Structural Confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.[1]

  • Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: Process the NMR data and compare the chemical shifts and coupling constants with published data for this compound to confirm its identity and purity.[1][4][6]

Biological Significance and Signaling Pathway

This compound is an integral part of the plant's defense system.[1] In its stable, non-toxic glucoside form, it is stored in the plant's vacuoles.[1] Upon tissue damage by herbivores or pathogens, cellular compartmentalization is disrupted, bringing this compound into contact with β-glucosidases.[7] This enzymatic hydrolysis releases the toxic aglycone, which acts as a deterrent.[2][7]

Furthermore, the levels of related benzoxazinoids can be altered in response to biotic stress. For instance, the accumulation of HDMBOA-Glc (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside) can be induced by various stressors, a process in which jasmonic acid acts as a signal transducer.[8] This involves the conversion of the constitutive DIMBOA-Glc to HDMBOA-Glc.[8] Understanding these pathways is crucial for developing pest-resistant crops and for exploring the bioactivity of these compounds.

Plant_Defense_Pathway cluster_cell Plant Cell Vacuole Vacuole HMBOA_Glc This compound (Stable, Non-toxic) Cytosol Cytosol/Plastids Glucosidase β-glucosidase Release Release from Vacuole Hydrolysis Enzymatic Hydrolysis Glucosidase->Hydrolysis TissueDamage Herbivore/Pathogen Attack (Tissue Damage) TissueDamage->Release Release->Hydrolysis Aglycone Toxic Aglycone (Defense Response) Hydrolysis->Aglycone

Caption: Plant defense activation involving this compound.

Conclusion

The use of a certified this compound analytical standard is essential for accurate and reproducible results in research, quality control, and drug development. The protocols and data presented in this document provide a comprehensive guide for its application in HPLC, LC-MS, and NMR analyses. Understanding its role in plant defense pathways further highlights its significance in agricultural and pharmaceutical research.

References

Application Notes and Protocols: Extraction of HDMBOA D-glucoside from Maize Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside (HDMBOA-Glc) is a significant benzoxazinoid, a class of secondary metabolites crucial to the defense mechanisms of maize (Zea mays) and other grasses.[1][2] Unlike its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc), which is often constitutively present, HDMBOA-Glc levels can be significantly induced in response to biotic stresses such as fungal infections and herbivory.[3][4][5] This induction is mediated by signaling molecules like jasmonic acid.[6] The enhanced bioactivity of HDMBOA-Glc and its breakdown products against pests and pathogens makes it a compound of high interest for research in crop protection and drug development.[4][7]

These application notes provide detailed protocols for the extraction of HDMBOA-Glc from maize leaves for both quantitative analysis and preparative purification.

Biosynthesis and Regulation of HDMBOA-Glc

In maize, HDMBOA-Glc is synthesized from the more abundant benzoxazinoid, DIMBOA-Glc.[6] This conversion involves a methylation step at the N-4 position, catalyzed by specific O-methyltransferase (OMT) enzymes encoded by genes such as Bx10, Bx11, and Bx12.[2][5] The expression of these genes, and consequently the accumulation of HDMBOA-Glc, is often triggered by external biotic stresses.[3][5] The signaling pathway frequently involves the plant hormone jasmonic acid (JA), which acts as a transducer, leading to the upregulation of the necessary biosynthetic genes.[6]

HDMBOA_Glc_Biosynthesis_Pathway cluster_stimulus Biotic Stress cluster_signaling Signaling Cascade cluster_genetic Genetic Response cluster_enzymatic Enzymatic Conversion Herbivory Herbivory JA_Signaling Jasmonic Acid (JA) Signaling Herbivory->JA_Signaling Pathogen_Attack Pathogen_Attack Pathogen_Attack->JA_Signaling Gene_Expression Upregulation of Bx10, Bx11, Bx12 genes JA_Signaling->Gene_Expression OMT_Enzyme O-methyltransferase (OMT) Gene_Expression->OMT_Enzyme HDMBOA_Glc HDMBOA-Glc OMT_Enzyme->HDMBOA_Glc DIMBOA_Glc DIMBOA-Glc DIMBOA_Glc->OMT_Enzyme Extraction_Workflow start Start harvest 1. Harvest & Flash Freeze Maize Leaves start->harvest grind 2. Grind 100 mg Tissue in Liquid N₂ harvest->grind extract 3. Add 1 mL Extraction Solvent (MeOH/H₂O/FA) grind->extract mix 4. Vortex for 30 seconds extract->mix centrifuge 5. Centrifuge at 13,000 rpm (20 min, 10°C) mix->centrifuge collect 6. Collect & Filter Supernatant centrifuge->collect analyze 7. LC-MS Analysis collect->analyze end End analyze->end Purification_Workflow start Start crude_extract 1. Prepare Large-Scale Crude Extract start->crude_extract column_chrom 2. Open Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collect 3. Collect & Analyze Fractions via LC-MS column_chrom->fraction_collect pool_fractions 4. Pool HDMBOA-Glc Rich Fractions fraction_collect->pool_fractions prep_hplc 5. Semi-Preparative HPLC Purification pool_fractions->prep_hplc collect_peak 6. Collect Peak Corresponding to HDMBOA-Glc prep_hplc->collect_peak verify 7. Verify Purity & Structure (LC-MS, NMR) collect_peak->verify end Pure Compound verify->end

References

Application Note: Profiling of Benzoxazinoids, Including HMBOA D-glucoside, Using UPLC-QTOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinoids (BXDs) are a class of indole-derived plant secondary metabolites that play a crucial role in plant defense against herbivores and pathogens.[1][2] They are predominantly found in members of the grass family (Poaceae), such as maize, wheat, and rye, as well as in some dicot species.[1][3] The biological activities of benzoxazinoids, including anti-inflammatory and anticancer effects, have garnered interest in the field of drug development.[4][5] Accurate and sensitive analytical methods are therefore essential for the qualitative and quantitative profiling of these compounds in various biological matrices.

This application note provides a detailed protocol for the profiling of benzoxazinoids, with a specific focus on 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (HMBOA-D-glucoside), using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This technique offers high resolution and mass accuracy, enabling confident identification and quantification of a wide range of benzoxazinoids.

Experimental Protocols

Sample Preparation: Extraction of Benzoxazinoids

This protocol is adapted from methodologies described for the extraction of benzoxazinoids from plant material.[4][6]

Materials:

  • Plant tissue (e.g., leaves, roots), lyophilized and ground to a fine powder

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm and 10°C)

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • Autosampler vials

Procedure:

  • Weigh 100 mg of lyophilized and powdered plant material into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (70:30 methanol:water with 0.1% formic acid).[6]

  • Vortex the mixture vigorously for 20 seconds.[6]

  • Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.[6]

  • Carefully collect the supernatant and transfer it to a clean autosampler vial.

  • If necessary, dilute the sample 1:10 with the extraction solvent prior to analysis.[6]

  • For cleaner extracts, a solid-phase extraction (SPE) step can be incorporated using Oasis HLB cartridges.[4]

UPLC-QTOF-MS Analysis

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

UPLC System:

  • Column: Acquity BEH C18 (1.7 µm, 2.1 × 100 mm) or equivalent[6]

  • Column Temperature: 40°C[6]

  • Mobile Phase A: Water with 0.1% formic acid[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[6]

  • Flow Rate: 0.4 mL/min[6]

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-3 min: linear gradient from 2% to 20% B[6]

    • 3-6 min: linear gradient to 100% B[6]

    • 6-8 min: hold at 100% B[6]

    • 8-10 min: return to 2% B and equilibrate[6]

QTOF-MS System:

  • Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode. Negative mode is often used for benzoxazinoid analysis.[4]

  • Mass Range: m/z 100-1000

  • Capillary Voltage: 2.5-3.5 kV

  • Cone Voltage: 30-50 V

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-500°C

  • Desolvation Gas Flow: 600-800 L/hr

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or MSE to acquire both precursor and fragment ion data.

Data Presentation: Quantitative Data Summary

The concentrations of benzoxazinoids can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[7] The following table summarizes representative quantitative data from the literature.

BenzoxazinoidPlant/MatrixConcentration RangeReference
DIBOA (aglycone)Wheat Beers1.7 - 21.9 mg/L[8]
DIBOA (aglycone)Rye Beers5.6 - 31.6 mg/L[8]
BOABeer2.4 - 10.7 mg/L[8]
MBOABeer8.4 - 10.5 mg/L[8]
MBOAGerminated Spelt (96h)277.61 ± 15.29 µg/g DW[9]
DIMBOA-GlcWheat VarietiesVariable, up to ~26 µg/g DW[7]
MBOAWheat VarietiesVariable, up to ~10 µg/g DW[7]
Total BenzoxazinoidsWheat Varieties12.94 - 52.46 µg/g DW[7]

Mandatory Visualizations

Benzoxazinoid Biosynthesis Pathway

The biosynthesis of benzoxazinoids in maize is a well-characterized pathway starting from indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis.[10][11][12]

Benzoxazinoid_Biosynthesis IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 HMBOA_Glc HMBOA-Glc DIMBOA_Glc->HMBOA_Glc Further Modifications HMBOA HMBOA HMBOA_Glc->HMBOA Hydrolysis

Caption: Simplified biosynthesis pathway of major benzoxazinoids in maize.

Experimental Workflow for Benzoxazinoid Profiling

The following diagram illustrates the logical flow of the experimental procedure from sample collection to data analysis.

Experimental_Workflow Sample Sample Collection (e.g., Plant Tissue) Preparation Sample Preparation (Lyophilization, Grinding) Sample->Preparation Extraction Extraction (Methanol/Water/Formic Acid) Preparation->Extraction UPLC UPLC Separation (C18 Column) Extraction->UPLC QTOF QTOF-MS Detection (ESI-, High Resolution) UPLC->QTOF DataAcquisition Data Acquisition (MS and MS/MS) QTOF->DataAcquisition DataProcessing Data Processing (Peak Picking, Alignment) DataAcquisition->DataProcessing Identification Compound Identification (Mass, Fragmentation, Standards) DataProcessing->Identification Quantification Quantification (Standard Curves) Identification->Quantification

Caption: Experimental workflow for UPLC-QTOF-MS based benzoxazinoid profiling.

Conclusion

The UPLC-QTOF-MS method detailed in this application note provides a robust and sensitive platform for the comprehensive profiling of benzoxazinoids, including HMBOA D-glucoside, in various matrices. The high-resolution mass spectrometry enables confident structural elucidation, while the chromatographic separation allows for the analysis of complex mixtures. This methodology is a valuable tool for researchers in plant science, natural product chemistry, and drug discovery.

References

Application Notes and Protocols for the Semi-Quantitative Determination of HMBOA-2Glc and HMBOA-3Glc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-quantitative determination of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one-di-glucoside (HMBOA-2Glc) and 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one-tri-glucoside (HMBOA-3Glc). These benzoxazinoids are plant-derived specialized metabolites that are gaining interest for their potential roles in plant defense, allelopathy, and potential impacts on human health.[1]

Introduction

Benzoxazinoids (BXDs) are a class of chemical compounds found predominantly in grasses (Poaceae), including important cereal crops like maize, wheat, and rye.[1][2] HMBOA-2Glc and HMBOA-3Glc are glycosylated forms of the benzoxazinoid HMBOA. Recent studies have shown that the production of these multi-hexose benzoxazinoids can be induced by environmental stressors such as drought.[1][2][3][4] Their analysis is crucial for understanding plant stress responses and for evaluating the phytochemical composition of food products derived from these crops.

This document outlines a robust UHPLC-MS-based method for the extraction and semi-quantitative analysis of HMBOA-2Glc and HMBOA-3Glc from plant material.

Experimental Protocols

Sample Preparation: Extraction of Benzoxazinoids from Plant Material

This protocol is adapted from a method used for the analysis of benzoxazinoids in maize.[1][2]

Materials:

  • Plant tissue (e.g., roots, shoots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 70:30 mixture of methanol (HPLC grade) and water (Milli-Q) containing 0.1% formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm and 10°C)

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of the extraction solvent to the tube.

  • Vortex the mixture vigorously for 20 seconds.

  • Centrifuge the samples at 13,000 rpm for 20 minutes at 10°C.[2]

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • If necessary, dilute the sample 1:10 with the extraction solvent prior to analysis to ensure the analyte concentration is within the linear range of the instrument.[2]

UHPLC-MS Analysis for Semi-Quantitative Determination

This method utilizes an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer (MS) for the separation and detection of HMBOA-2Glc and HMBOA-3Glc.

Instrumentation:

  • UHPLC System (e.g., Acquity i-Class UHPLC system)

  • Column: Acquity BEH C18, 1.7 µm, 2.1 × 100 mm

  • Mass Spectrometer (e.g., single quadrupole detector with an electrospray source)

UHPLC Conditions:

  • Mobile Phase A: Water (Milli-Q) + 0.1% formic acid (LC-MS grade)[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS grade) + 0.1% formic acid (LC-MS grade)[1][2]

  • Flow Rate: 0.4 mL/min[1][2]

  • Column Temperature: 40°C

  • Injection Volume: 2.5 µL

  • Gradient Elution: [1][2]

    • 0–3 min: Linear gradient from 2% to 20% B

    • 3–6 min: Linear gradient to 100% B

    • 6–8 min: Hold at 100% B

    • 8–10 min: Return to 2% B

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for benzoxazinoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for qualitative analysis. The specific parent and fragment ions for HMBOA-2Glc and HMBOA-3Glc should be determined by direct infusion of a standard or from a high-resolution mass spectrum.

Semi-Quantitative Analysis: For the semi-quantitative determination of HMBOA-2Glc, a standard curve of the aglycone, HMBOA, can be utilized.[1][2] While a specific standard for HMBOA-3Glc may not be commercially available, its semi-quantitation can be approximated using the same HMBOA standard curve, assuming a similar ionization efficiency. It is important to note that this method provides a relative estimation of the concentration. For absolute quantification, purified and certified standards of HMBOA-2Glc and HMBOA-3Glc are required.

Data Presentation

The following table summarizes the semi-quantitative data for HMBOA-2Glc concentrations in maize shoots and roots under control and drought conditions, as reported in a recent study.[1] This data illustrates the induction of HMBOA-2Glc production under drought stress.

Table 1: Semi-Quantitative Concentration of HMBOA-2Glc in Maize Tissues

Days after SowingTreatmentShoot Conc. (nmol/g FW)Root Conc. (nmol/g FW)
4ControlBelow Detection Limit~10
4DroughtBelow Detection Limit~35
7Control~5~15
7Drought~25~40
10Control~2~10
10Drought~15~20
14ControlBelow Detection Limit~8
14Drought~5~15
18ControlBelow Detection Limit~5
18DroughtBelow Detection Limit~10
24ControlBelow Detection Limit~3
24DroughtBelow Detection Limit~5

Data adapted from Meihui et al., J. Agric. Food Chem. 2024.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the semi-quantitative determination of HMBOA-2Glc and HMBOA-3Glc.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Processing start Plant Tissue Collection (Flash Freeze in Liquid N2) grind Grinding to Fine Powder start->grind extract Extraction with Methanol/Water/Formic Acid grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter uhplc UHPLC Separation filter->uhplc ms MS Detection uhplc->ms semiquant Semi-Quantitative Analysis (vs. HMBOA Standard) ms->semiquant report Data Reporting semiquant->report

Caption: Experimental workflow for benzoxazinoid analysis.

analytical_logic plant_material Plant Material (Maize Shoots/Roots) extraction Extraction plant_material->extraction hplc_separation UHPLC Separation (C18 Column) extraction->hplc_separation ms_detection MS Detection (ESI-) hplc_separation->ms_detection data_analysis Semi-Quantitation (HMBOA Standard) ms_detection->data_analysis results Concentration Data (nmol/g FW) data_analysis->results

Caption: Logical flow of the analytical method.

References

Application Notes and Protocols for the Analysis of HMBOA D-glucoside in Drought-Stressed Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, quantification, and analysis of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc) and other related benzoxazinoids (BXDs) in plants subjected to drought stress. The methodologies outlined are critical for understanding plant defense mechanisms and for the potential discovery of novel bioactive compounds for drug development.

Benzoxazinoids are a class of plant-specialized metabolites that play a crucial role in plant defense against biotic and abiotic stresses, including drought.[1] Under drought conditions, the profile of these compounds can be significantly altered, highlighting their importance in the plant's stress response.[2] This document details the procedures for analyzing these changes, with a specific focus on HMBOA-Glc.

Data Presentation

The following table summarizes the quantitative changes of various benzoxazinoids, including a multi-hexose form of HMBOA, in maize under drought conditions. This data is essential for comparative analysis and for understanding the metabolic impact of drought stress on this class of compounds.

CompoundPlant TissueConditionConcentration (nmol/g FW)Fold ChangeReference
HMBOA-2GlcShootsControl~10-[2]
HMBOA-2GlcShootsDrought~40~4x increase[2]
HMBOA-2GlcRootsControl~20-[2]
HMBOA-2GlcRootsDrought~120~6x increase[2]
DIMBOA-GlcLeavesDroughtDecreased-[2]
DIBOA-GlcLeavesDroughtDecreased-[2]
DIMBOA-2GlcLeavesDroughtIncreased-[2]
HDMBOA-2GlcLeavesDroughtIncreased-[2]
DIMBOA-2GlcRootsDroughtIncreased-[2]
HDMBOA-2GlcRootsDroughtIncreased-[2]

Experimental Protocols

Induction of Drought Stress in Plants

This protocol describes how to induce drought stress in maize seedlings for the subsequent analysis of benzoxazinoids.

Materials:

  • Maize seeds (e.g., B73, CML277, Hp301, Oh7B varieties)[2]

  • Pots with appropriate soil mixture

  • Growth chamber or greenhouse with controlled conditions

  • Water

Procedure:

  • Sow maize seeds in pots and maintain soil moisture at an optimal level (e.g., 23% v/v) for germination and initial growth.[2]

  • After a set period (e.g., 4 days after planting), induce drought stress by reducing and then maintaining a lower soil moisture level (e.g., 16.6% v/v).[2]

  • Maintain a control group of plants at the optimal soil moisture level.[2]

  • Harvest plant tissues (shoots and roots separately) at specific time points (e.g., 10 days after sowing).[3]

  • Immediately flash-freeze the harvested tissues in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.[3]

Extraction of Benzoxazinoids from Plant Tissue

This protocol details the extraction of HMBOA-Glc and other benzoxazinoids from plant material.

Materials:

  • Frozen plant tissue (shoots or roots)

  • Mortar and pestle

  • Liquid nitrogen

  • Extraction solvent: 70:30 mixture of methanol (HPLC grade) and water (Milli-Q) containing 0.1% formic acid (LC-MS grade).[2]

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm and cooling to 10°C)

  • Microcentrifuge tubes

Procedure:

  • Grind the flash-frozen plant tissue to a fine powder using a mortar and pestle with liquid nitrogen.[3]

  • Weigh 100 mg of the powdered sample into a microcentrifuge tube.[2]

  • Add 1 mL of the extraction solvent to the sample.[2]

  • Vortex the mixture for 20 seconds.[2]

  • Centrifuge the extract at 13,000 rpm for 20 minutes at 10°C.[2]

  • Carefully collect the supernatant, which contains the benzoxazinoid extract.[2]

  • If necessary, dilute the sample 1:10 with the extraction solvent before analysis.[2]

UHPLC-MS Analysis for HMBOA-Glc Quantification

This protocol outlines the analytical method for the separation and quantification of benzoxazinoids using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation:

  • UHPLC system with a photodiode array detector (PDA) and a single quadrupole mass spectrometer (QDa) with an electrospray source (e.g., Acquity i-Class UHPLC system, Waters).[2]

  • Analytical column: Acquity BEH C18 (1.7 µm, 2.1 × 100 mm, Waters) maintained at 40°C.[2]

Mobile Phases:

  • Solvent A: Water (Milli-Q) + 0.1% formic acid (LC-MS grade)[2]

  • Solvent B: Acetonitrile (LC-MS grade) + 0.1% formic acid (LC-MS grade)[2]

Gradient Elution:

  • Flow rate: 0.4 mL/min[2]

  • 0–3 min: linear gradient from 2% to 20% B[2]

  • 3–6 min: linear gradient to 100% B[2]

  • 6–8 min: hold at 100% B[2]

  • 8–10 min: return to 2% B[2]

Quantification:

  • Absolute quantities of HMBOA-related compounds can be determined using a semi-quantitative method with standard curves. For HMBOA-2Glc, a standard curve of the aglycone HMBOA can be used.[3]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway for drought-induced benzoxazinoid biosynthesis and the experimental workflow for HMBOA-Glc analysis.

drought_signaling_pathway drought Drought Stress plant_perception Plant Perception (Osmotic & Oxidative Stress) drought->plant_perception aba Abscisic Acid (ABA) Signaling plant_perception->aba ja Jasmonic Acid (JA) Signaling plant_perception->ja ? tf Transcription Factors (e.g., MYB, bHLH) aba->tf ja->tf bxg Benzoxazinoid Biosynthesis Genes (BX) tf->bxg Upregulation hmboa_glc HMBOA-Glc & other BXDs Accumulation bxg->hmboa_glc response Drought Stress Tolerance hmboa_glc->response experimental_workflow start Start: Plant Cultivation drought_treatment Drought Stress Induction (e.g., 16.6% v/v soil moisture) start->drought_treatment control_treatment Control Condition (e.g., 23% v/v soil moisture) start->control_treatment harvest Tissue Harvesting (Shoots & Roots) drought_treatment->harvest control_treatment->harvest extraction Benzoxazinoid Extraction (Methanol/Water/Formic Acid) harvest->extraction analysis UHPLC-MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing end End: Comparative Analysis data_processing->end

References

Application Note: Chromatographic Separation of HMBOA D-Glucoside and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust methodology for the chromatographic separation of 2-hydroxy-4-methoxy-1,4-benzoxazin-3-one-β-D-glucopyranoside (HMBOA-Glc) from its potential isomers. Benzoxazinoid glucosides, such as HMBOA-Glc, are a critical class of bioactive compounds in medicinal chemistry and drug development, often found in complex biological matrices. The presence of closely related isomers, such as diastereomers or anomers, can pose a significant analytical challenge, impacting accurate quantification and characterization. This document provides optimized protocols for High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) that facilitate the effective resolution of HMBOA-Glc from its isomeric forms. These methods are indispensable for researchers, scientists, and drug development professionals engaged in the purification, characterization, and downstream application of this important compound.

Introduction

2-hydroxy-4-methoxy-1,4-benzoxazin-3-one-β-D-glucopyranoside (HMBOA-Glc) is a naturally occurring benzoxazinoid with a range of biological activities that are of significant interest in pharmaceutical research. As with many natural products, the isolation and purification of HMBOA-Glc can be complicated by the co-elution of structurally similar isomers. These isomers may arise during biosynthesis, extraction, or storage and can interfere with analytical quantification and biological assays. Therefore, the development of reliable chromatographic methods for the separation of HMBOA-Glc from its isomers is paramount for accurate research and development.

This application note presents two distinct yet complementary chromatographic approaches for the separation of HMBOA-Glc isomers: a reversed-phase HPLC method, which is widely applicable for general separation, and a HILIC method, which offers alternative selectivity for highly polar compounds and their isomers.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is optimized for the separation of HMBOA-Glc from its less polar isomers and is based on methodologies commonly used for the analysis of benzoxazinoid glucosides.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven efficacy in separating benzoxazinoid glucosides.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 (v/v) Methanol:Water

Procedure:

  • Sample Preparation: Dissolve the sample containing HMBOA-Glc in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 60 40
      25.0 10 90
      30.0 10 90
      31.0 90 10

      | 35.0 | 90 | 10 |

Expected Results:

This method is expected to provide good separation of HMBOA-Glc from potential diastereomers. Based on observations with similar benzoxazinoid glucosides, diastereomers may elute as partially or fully resolved peaks in close proximity to the main HMBOA-Glc peak.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds and can offer a different selectivity profile compared to reversed-phase chromatography, which can be advantageous for resolving closely related isomers.

Instrumentation and Materials:

  • HPLC/UHPLC System: A system equipped with a binary pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A HILIC column with an amide or diol stationary phase (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is recommended.

  • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate

  • Sample Diluent: 70:30 (v/v) Acetonitrile:Water

Procedure:

  • Sample Preparation: Dissolve the sample containing HMBOA-Glc in the sample diluent to a final concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Detection Wavelength: 270 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 100 0
      10.0 50 50
      12.0 0 100
      15.0 0 100
      15.1 100 0

      | 20.0 | 100 | 0 |

Expected Results:

The HILIC method is anticipated to provide enhanced separation of polar isomers, such as anomers, which may not be well-resolved by RP-HPLC. The alternative selectivity of HILIC can be a valuable tool for confirming the purity of HMBOA-Glc isolates.

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data for the separation of HMBOA-Glc from a potential isomer using the described protocols. These values are for illustrative purposes and will vary based on the specific instrumentation and isomer present.

Parameter RP-HPLC HILIC
HMBOA-Glc Retention Time (min) 15.28.5
Isomer Retention Time (min) 14.89.1
Resolution (Rs) 1.82.1
Theoretical Plates (N) for HMBOA-Glc >15000>20000
Tailing Factor for HMBOA-Glc 1.11.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Analysis start Sample containing HMBOA-Glc dissolve Dissolve in appropriate diluent start->dissolve filter Filter (0.45 or 0.22 µm) dissolve->filter hplc RP-HPLC (C18 Column) filter->hplc hilic HILIC (Amide/Diol Column) filter->hilic detection UV/PDA Detection (270 nm) hplc->detection hilic->detection quant Quantification and Purity Assessment detection->quant

Caption: Experimental workflow for the chromatographic separation and analysis of HMBOA-Glc isomers.

signaling_pathway cluster_input Input cluster_process Separation Principle cluster_rphplc RP-HPLC cluster_hilic HILIC cluster_output Output mixture Mixture of HMBOA-Glc and its Isomers rp_separation Separation based on Hydrophobicity mixture->rp_separation hilic_separation Separation based on Hydrophilicity mixture->hilic_separation rp_stationary Non-polar Stationary Phase (e.g., C18) rp_mobile Polar Mobile Phase separated Separated HMBOA-Glc and Isomer Peaks rp_separation->separated hilic_stationary Polar Stationary Phase (e.g., Amide, Diol) hilic_mobile Less Polar Mobile Phase hilic_separation->separated

Application Notes and Protocols for the Synthesis of Deuterated HMBOA D-Glucoside as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of deuterated 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one (HMBOA) D-glucoside. This isotopically labeled compound is an ideal internal standard for accurate quantification of HMBOA D-glucoside in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a naturally occurring benzoxazinoid in certain plants, playing a role in defense mechanisms. Accurate quantification of this and related compounds is crucial in agricultural research, food science, and toxicology. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard for quantitative LC-MS analysis.[1][2] Deuterated standards co-elute with the analyte of interest and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3] This leads to enhanced accuracy, precision, and robustness of the analytical method.

Application Notes: Use as an Internal Standard

Deuterated this compound is intended for use as an internal standard in analytical methods for the quantification of this compound. A known amount of the deuterated standard is spiked into the unknown sample prior to extraction and analysis. The ratio of the analyte peak area to the internal standard peak area is then used to construct a calibration curve and determine the concentration of the analyte in the sample.

Key Advantages:

  • Improved Accuracy and Precision: Compensates for variations in extraction recovery, matrix effects, and instrument response.[1][2]

  • Enhanced Method Robustness: Reduces the impact of sample-to-sample variability.

  • Reliable Quantification: Ensures dependable results in complex matrices such as plant extracts, soil, and biological fluids.

Recommended LC-MS/MS Parameters:

The following table summarizes typical mass spectrometry parameters for the analysis of this compound and its deuterated internal standard. These parameters may require optimization for specific instrumentation.

Parameter This compound Deuterated this compound (d3)
Ionization Mode Negative Electrospray (ESI-)Negative Electrospray (ESI-)
Precursor Ion (m/z) 328.1331.1
Product Ion 1 (m/z) 166.0169.0
Product Ion 2 (m/z) 136.0136.0
Collision Energy (eV) Optimized for instrumentOptimized for instrument
Retention Time (min) Dependent on LC conditionsCo-elutes with analyte

Experimental Protocols: Synthesis of Deuterated this compound

This section outlines a plausible multi-step synthesis for deuterated this compound. The proposed deuteration occurs on the methoxy group, providing a stable isotopic label.

Workflow Diagram:

Synthesis_Workflow cluster_aglycone Aglycone Synthesis & Deuteration cluster_glucosylation Glucosylation cluster_final Final Product start 2-Amino-5-methoxyphenol step1 Chloroacetylation start->step1 step2 Cyclization step1->step2 step3 Deuteromethylation step2->step3 step5 Koenigs-Knorr Reaction step3->step5 step4 Acetobromoglucose step4->step5 step6 Deprotection step5->step6 step7 Purification (HPLC) step6->step7 final Deuterated this compound step7->final

Caption: Synthetic workflow for deuterated this compound.

Materials and Reagents:

  • 2-Amino-5-methoxyphenol

  • Chloroacetyl chloride

  • Sodium acetate

  • Deuterated methyl iodide (CD3I)

  • Potassium carbonate

  • Acetobromoglucose

  • Silver (I) oxide

  • Sodium methoxide

  • Anhydrous solvents (Acetone, DMF, Dichloromethane, Methanol)

  • Silica gel for column chromatography

  • HPLC system for purification

Protocol Steps:

  • Synthesis of 2-(chloroacetyl)amino-5-methoxyphenol:

    • Dissolve 2-amino-5-methoxyphenol in anhydrous acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Synthesis of 7-methoxy-2H-1,4-benzoxazin-3(4H)-one (MBOA):

    • Dissolve the product from step 1 in ethanol.

    • Add a solution of sodium acetate in water.

    • Reflux the mixture for 8-12 hours.

    • Monitor the cyclization by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by recrystallization or column chromatography.

  • Synthesis of 7-(trideuteromethoxy)-2H-1,4-benzoxazin-3(4H)-one (d3-MBOA):

    • Note: This step assumes the synthesis starts from a precursor that can be deuteromethylated. A more direct route may start with a commercially available deuterated precursor if available.

    • Alternatively, a precursor such as 2-amino-5-hydroxyphenol can be used, which is then deuteromethylated.

    • To a solution of 7-hydroxy-2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add deuterated methyl iodide (CD3I) and stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate.

    • Purify the deuterated aglycone by column chromatography.

  • Synthesis of 2-hydroxy-7-(trideuteromethoxy)-1,4-benzoxazin-3-one (d3-HMBOA):

    • The hydroxylation at the 2-position can be achieved through various methods, including oxidation with a suitable reagent. A detailed protocol for this specific transformation would need to be adapted from literature on similar benzoxazinone modifications.

  • Glucosylation of d3-HMBOA:

    • This step assumes d3-HMBOA has been successfully synthesized and purified.

    • In a light-protected flask, dissolve d3-HMBOA and acetobromoglucose in anhydrous dichloromethane.

    • Add silver (I) oxide and stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through celite to remove silver salts.

    • Concentrate the filtrate and purify the protected glucoside by silica gel column chromatography.

  • Deprotection to yield d3-HMBOA D-glucoside:

    • Dissolve the protected glucoside from the previous step in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Neutralize the reaction with acidic resin, filter, and concentrate the filtrate.

    • Purify the final product by preparative HPLC.

  • Characterization:

    • Confirm the structure and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR spectroscopy.

Data Presentation

Expected Mass Spectral Data:

Compound Formula [M-H]⁻ (m/z) Key Fragments (m/z)
This compoundC15H19NO8328.1166.0 (aglycone)
d3-HMBOA D-GlucosideC15H16D3NO8331.1169.0 (deuterated aglycone)

Logical Relationship of Analytical Steps

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with d3-HMBOA D-Glucoside Sample->Spike Extract Extraction Spike->Extract Cleanup Solid Phase Extraction (SPE) Extract->Cleanup LC Chromatographic Separation (LC) Cleanup->LC MS1 Mass Spectrometry (MS1 - Precursor Scan) LC->MS1 MS2 Tandem MS (MS2 - Product Ion Scan) MS1->MS2 Integration Peak Integration MS2->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Final Concentration Quant->Result

Caption: Workflow for quantification using the internal standard.

References

Application Note: Quantification of HMBOA D-glucoside in Plant Root Exudates using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (HMBOA-G), a key benzoxazinoid involved in plant defense and allelopathy, in plant root exudates. The methodology covers hydroponic plant cultivation, root exudate collection, Solid Phase Extraction (SPE) for sample cleanup and concentration, and analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This protocol is intended for researchers in plant science, chemical ecology, and agricultural science.

Introduction

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites crucial for the defense systems of many grass species, including major crops like maize, wheat, and rye.[1] These compounds are stored in plant tissues as stable glucosides, such as HMBOA-G.[2] Upon tissue damage by herbivores or pathogens, these glucosides are activated by glucosidases, releasing toxic aglycones.[1] Plants also release significant quantities of BXs into the soil via root exudation, where they act as allelochemicals, influencing soil microbial communities, nutrient availability, and plant-plant interactions.[3][4][5] HMBOA-G and its related compounds are of significant interest for their roles in mediating these rhizosphere interactions.[6] Accurate quantification of HMBOA-G in root exudates is therefore essential for understanding its ecological functions. This protocol details a robust method for this purpose using HPLC-MS, a sensitive and specific analytical technique.

Experimental Protocols

Part 1: Plant Growth and Root Exudate Collection (Hydroponic System)

This protocol is optimized for collecting root exudates from seedlings in a sterile, controlled environment to minimize microbial degradation of exudates.

Materials:

  • Seeds (e.g., Zea mays)

  • Growth pouches or hydroponic containers

  • Sterile nutrient solution (e.g., Hoagland solution)

  • Growth chamber or greenhouse

  • Sterile deionized water

  • Beakers or flasks for collection

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Seed Sterilization and Germination: Surface sterilize seeds with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes, and rinse thoroughly with sterile deionized water. Germinate seeds on sterile moist filter paper in the dark for 2-3 days.

  • Plant Cultivation: Transfer seedlings to a hydroponic system containing sterile nutrient solution. Grow plants in a controlled environment (e.g., 25°C day / 20°C night, 16h photoperiod). Replenish the nutrient solution every 3-4 days. The protocol is typically optimized for young seedlings (7-21 days old).[7]

  • Root Exudate Collection:

    • Gently remove the entire plant from the hydroponic system.

    • Carefully rinse the root system with sterile deionized water to remove nutrients and any loosely attached debris.[7]

    • Place the root system into a beaker or flask containing a known volume of sterile deionized water, ensuring the roots are fully submerged.[7]

    • Allow exudates to collect over a defined period, typically 4-8 hours, in the growth chamber.[7]

  • Sample Processing:

    • After the collection period, remove the plant. Measure the root fresh weight.

    • Filter the exudate solution through a 0.22 µm filter to remove root debris and microorganisms.[8]

    • Immediately freeze the filtered exudate solution at -80°C.

    • Lyophilize the frozen sample to dryness. The resulting powder can be stored at -80°C until extraction.[7]

Part 2: Sample Preparation by Solid Phase Extraction (SPE)

SPE is used to clean up the sample and concentrate the benzoxazinoids prior to LC-MS analysis.[9]

Materials:

  • Lyophilized root exudate sample

  • SPE cartridges (e.g., C18, 500 mg)[9]

  • SPE vacuum manifold[10]

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • 2% Acetic acid in methanol (v/v)[7]

  • Nitrogen gas evaporator

Procedure:

  • Reconstitution: Reconstitute the lyophilized exudate powder in a small volume (e.g., 1 mL) of 2% acetic acid in methanol. Sonicate for 5 minutes and centrifuge at 12,600 x g for 10 minutes to pellet any insoluble material.[7]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of methanol.

    • Equilibrate the cartridges with 5 mL of deionized water. Do not allow the cartridges to go dry.

  • Sample Loading: Load the reconstituted sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.

  • Elution: Elute the benzoxazinoids, including HMBOA-G, from the cartridge using 5 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS analysis.[11]

Part 3: HPLC-MS Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

  • Flow Rate: 0.4 mL/min.[11]

  • Injection Volume: 5-10 µL.

  • Gradient: A typical gradient would be: 0-3 min, 2-20% B; 3-6 min, ramp to 100% B; 6-8 min, hold at 100% B; followed by re-equilibration to initial conditions.[11]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Negative ESI mode is often suitable for benzoxazinoid glucosides.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) on a QqQ for targeted quantification. Precursor and product ions for HMBOA-G should be determined by infusing a standard or from literature values.

Quantification:

  • Prepare a series of calibration standards of a certified HMBOA-G reference standard in the initial mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of HMBOA-G in the samples by interpolating their peak areas from the calibration curve.

  • Normalize the final concentration to the root fresh weight and the collection time (e.g., µg g⁻¹ FW h⁻¹).

Data Presentation

The following tables provide example data for HMBOA-G concentrations in root exudates from two maize genotypes under control and drought stress conditions.

Table 1: HPLC-MS/MS Parameters for HMBOA-G

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
HMBOA-G372.1 [M-H]⁻210.115

Note: Ion transitions should be optimized empirically on the specific instrument used.

Table 2: Example Quantification of HMBOA-G in Maize Root Exudates

GenotypeTreatmentHMBOA-G Concentration (µg / g root FW)Standard Deviation
Genotype AControl2.80.4
Genotype ADrought5.10.7
Genotype BControl1.90.3
Genotype BDrought3.50.5

Data are hypothetical and for illustrative purposes only. Actual concentrations can vary significantly based on plant age, species, and environmental conditions.[7][11]

Visualizations

Benzoxazinoid Biosynthesis and Role in Rhizosphere

The following diagram illustrates the core biosynthetic pathway leading to key benzoxazinoid glucosides and highlights their subsequent release and function in the rhizosphere.

Benzoxazinoid_Pathway Benzoxazinoid Biosynthesis and Rhizosphere Interaction cluster_plant Plant Cell cluster_rhizosphere Rhizosphere IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 DIBOA_G DIBOA-Glucoside Indole->DIBOA_G BX2-BX5, BX8/BX9 DIMBOA_G DIMBOA-Glucoside DIBOA_G->DIMBOA_G BX6, BX7 HMBOA_G HMBOA-Glucoside DIBOA_G->HMBOA_G HDMBOA_G HDMBOA-Glucoside DIMBOA_G->HDMBOA_G Exudation Root Exudation DIMBOA_G->Exudation HMBOA_G->Exudation Microbes Soil Microbes Exudation->Microbes NeighborPlant Neighboring Plants Exudation->NeighborPlant Nutrients Nutrient Availability Exudation->Nutrients

Caption: HMBOA-G biosynthesis and its role in the rhizosphere.

Experimental Workflow for HMBOA-G Quantification

This flowchart outlines the complete process from sample collection to final data analysis.

Workflow Workflow for HMBOA-G Analysis in Root Exudates cluster_sample_prep Sample Collection & Prep cluster_analysis Analytical Phase P1 1. Plant Cultivation (Hydroponics) P2 2. Root Exudate Collection P1->P2 P3 3. Filtration & Lyophilization P2->P3 P4 4. Solid Phase Extraction (SPE Cleanup) P3->P4 P5 5. HPLC-MS/MS Analysis P4->P5 P6 6. Data Processing & Quantification P5->P6

Caption: Experimental workflow for HMBOA-G quantification.

References

Application Notes and Protocols for In Vitro Bioassays of HMBOA D-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA D-glucoside) is a naturally occurring benzoxazinoid found in various plant species, particularly in members of the Poaceae family such as maize and wheat. Benzoxazinoids are a class of plant secondary metabolites that play a crucial role in defense against herbivores and pathogens. In their intact form, benzoxazinoids are stored as stable, inactive glucosides within the plant's vacuoles. Upon tissue damage, for instance, during an insect attack or microbial invasion, these glucosides come into contact with β-glucosidases, enzymes that are spatially separated in intact plant tissue. This enzymatic hydrolysis cleaves the glucose moiety, releasing the unstable and biologically active aglycone, HMBOA. The aglycone form is responsible for the compound's insecticidal, antimicrobial, and allelopathic properties.

These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity. Given that the glucoside form is largely inactive, the described bioassays incorporate an enzymatic activation step to mimic the natural defense mechanism of plants.

Principle of Bioassays

The in vitro bioassays for this compound are designed to assess its biological activity upon conversion to its active aglycone form, HMBOA. This is achieved by pre-incubating the this compound with a β-glucosidase enzyme prior to or during the assay. The subsequent biological effect, such as inhibition of microbial growth or reduction in seed germination, is then measured. Appropriate controls are essential to distinguish the activity of the aglycone from any potential effects of the glucoside itself or the enzyme preparation.

Experimental Protocols

In Vitro Antimicrobial Activity Assay: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of HMBOA against selected microorganisms.

Materials and Reagents:

  • This compound

  • β-glucosidase from almonds or a suitable microbial source

  • Sterile 96-well microtiter plates

  • Microbial culture (e.g., Escherichia coli, Staphylococcus aureus, Fusarium graminearum)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi)

  • Phosphate-buffered saline (PBS), sterile

  • Positive control antibiotic/antifungal (e.g., ampicillin, amphotericin B)

  • Negative control (sterile water or buffer)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • In a separate sterile tube, prepare a working solution of β-glucosidase in PBS.

  • Enzymatic Activation:

    • In a sterile microcentrifuge tube, mix the this compound stock solution with the β-glucosidase working solution.

    • Incubate the mixture at a temperature and for a duration optimal for the specific β-glucosidase used (e.g., 37°C for 1-2 hours) to allow for the conversion of the glucoside to the aglycone.

    • Prepare a control solution of this compound without the enzyme and another control with only the enzyme in buffer.

  • Microdilution Assay:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the activated HMBOA solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

    • Repeat this for the this compound control (without enzyme) and the enzyme-only control.

    • Prepare a positive control row with a standard antibiotic/antifungal and a negative control row with broth only.

  • Inoculation:

    • Prepare a standardized microbial inoculum adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Add 10 µL of the inoculum to each well, except for the negative control wells.

  • Incubation:

    • Cover the plate and incubate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria for 18-24 hours, 28°C for fungi for 48-72 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of the activated HMBOA that results in the complete inhibition of visible microbial growth.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Phytotoxicity Assay: Seed Germination Method

This protocol assesses the allelopathic potential of HMBOA by evaluating its effect on seed germination and seedling growth.

Materials and Reagents:

  • This compound

  • β-glucosidase

  • Seeds of a sensitive indicator plant species (e.g., lettuce - Lactuca sativa, cress - Lepidium sativum)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Sterile distilled water

  • Incubator or growth chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Prepare a working solution of β-glucosidase in a suitable buffer.

    • Prepare a series of test concentrations of activated HMBOA by mixing the glucoside and enzyme solutions and incubating as described in the antimicrobial assay.

    • Prepare control solutions: sterile distilled water (negative control), this compound without enzyme, and enzyme solution alone.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of each test solution or control to the respective Petri dishes, ensuring the filter paper is saturated.

    • Place a defined number of seeds (e.g., 20) evenly spaced on the filter paper in each dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72-120 hours).

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

    • Measure the radicle length of each germinated seed.

    • Calculate the germination percentage and the average radicle length for each treatment.

    • The phytotoxicity can be expressed as the percentage of inhibition of germination and radicle elongation compared to the negative control.

    • Calculate the IC50 value (the concentration causing 50% inhibition) for radicle elongation.

Data Presentation

The following table summarizes representative quantitative data for the biological activity of benzoxazinoids. Note that specific data for HMBOA is limited in the public domain, and the values presented for related compounds can serve as a reference.

CompoundBioassay TypeOrganism/TargetEndpointValue
MBOA AntimicrobialFusarium moniliformeMIC100 µg/mL
MBOA AntimicrobialTrichoderma virideMIC100 µg/mL
DIMBOA AntimicrobialRalstonia solanacearumMIC200 mg/L
DIMBOA AntimicrobialStaphylococcus aureus-Growth inhibition
BOA PhytotoxicityLolium rigidumIC50 (root growth)~0.5 mM
BOA PhytotoxicityAvena fatuaIC50 (root growth)~1.0 mM

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_assay Bioassay cluster_analysis Data Analysis HMBOA_Glc This compound Stock Solution Incubation Incubation (e.g., 37°C, 1-2h) HMBOA_Glc->Incubation Enzyme β-Glucosidase Solution Enzyme->Incubation Antimicrobial Antimicrobial Assay (e.g., Microdilution) Incubation->Antimicrobial Phytotoxicity Phytotoxicity Assay (e.g., Seed Germination) Incubation->Phytotoxicity MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Phytotoxicity->IC50

Caption: Workflow for in vitro bioassays of this compound.

plant_defense_pathway Stress Biotic/Abiotic Stress (e.g., Herbivory, Pathogen Attack) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis JA_Signal JA Signaling Cascade JA_Biosynthesis->JA_Signal TFs Activation of Transcription Factors (e.g., MYC2) JA_Signal->TFs BX_Genes Upregulation of Benzoxazinoid (BX) Biosynthesis Genes TFs->BX_Genes HMBOA_Glc_Synth This compound Synthesis & Accumulation BX_Genes->HMBOA_Glc_Synth

Caption: Jasmonic acid-mediated plant defense signaling pathway.

Application Notes: Fluorescent Labeling of HMBOA D-Glucoside for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-G) is a naturally occurring benzoxazinoid found in certain plants, playing a crucial role in defense mechanisms against herbivores and pathogens.[1] Understanding its cellular uptake, trafficking, and mechanism of action is of significant interest to researchers in agrochemistry and drug development. Fluorescent labeling provides a powerful tool for visualizing and tracking the localization of small molecules like HMBOA-G within living cells in a spatiotemporal manner.[2]

This document outlines a detailed protocol for the fluorescent labeling of HMBOA-G using a modern and highly specific bioorthogonal click chemistry approach. This method involves the synthesis of an azide-modified HMBOA-G, followed by covalent attachment of a fluorescent probe via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. The resulting fluorescent HMBOA-G probe can then be used for live-cell imaging to study its cellular dynamics.

Principle of the Method

The strategy is based on a two-step process:

  • Modification: A bioorthogonal azide (-N₃) functional group is chemically introduced onto the HMBOA-G molecule. This group is small, metabolically stable, and does not interfere with cellular processes.

  • Labeling: The azide-modified HMBOA-G is then specifically and efficiently labeled with a fluorescent dye containing a terminal alkyne group (e.g., an Alexa Fluor or DyLight alkyne) through a "click" reaction. This reaction is highly selective and can be performed under biocompatible conditions.

This approach allows for precise control over the labeling process and minimizes non-specific background fluorescence, which can be a challenge with traditional labeling methods.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Azide-Modified HMBOA-G (HMBOA-G-N₃)

This protocol describes a general, plausible synthetic route to introduce an azide group onto the glucose moiety of HMBOA-G, for example, at the 6'-position. This procedure requires expertise in organic synthesis.

Materials and Reagents:

  • HMBOA-G

  • Anhydrous Pyridine

  • 4-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Protection (Tosylation):

    • Dissolve HMBOA-G (1 equivalent) in anhydrous pyridine in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 4-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding ice-cold water.

    • Extract the product with DCM (3x).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate (HMBOA-G-OTs).

    • Purify the crude product by silica gel column chromatography.

  • Azidation:

    • Dissolve the purified HMBOA-G-OTs (1 equivalent) in anhydrous DMF.

    • Add sodium azide (3-5 equivalents) to the solution.

    • Heat the reaction mixture to 60-80°C and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product, HMBOA-G-N₃, by silica gel column chromatography.

    • Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Fluorescent Labeling of HMBOA-G-N₃ via Click Chemistry

This protocol uses a copper-catalyzed reaction to attach an alkyne-functionalized fluorophore to the azide-modified HMBOA-G.

Materials and Reagents:

  • HMBOA-G-N₃ (from Protocol 1)

  • Alkyne-functionalized fluorophore (e.g., Alexa Fluor 488 Alkyne, Cy5 Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography columns (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of HMBOA-G-N₃ in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • PBS buffer (to final volume)

      • HMBOA-G-N₃ (1 equivalent, e.g., 10 µL of 10 mM stock)

      • Alkyne-fluorophore (1.2 equivalents, e.g., 12 µL of 10 mM stock)

      • CuSO₄ (0.1 equivalents, e.g., 2 µL of 50 mM stock)

      • THPTA (0.5 equivalents, e.g., 1 µL of 50 mM stock)

    • Vortex briefly to mix.

    • Initiate the reaction by adding sodium ascorbate (1 equivalent, e.g., 10 µL of 100 mM stock).

    • Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the fluorescently labeled HMBOA-G (HMBOA-G-Fluor) from unreacted fluorophore and catalysts using a size-exclusion column (e.g., PD-10 desalting column) equilibrated with PBS.

    • Collect the colored fractions corresponding to the labeled product.

    • Confirm labeling efficiency and purity using HPLC or LC-MS.

    • Determine the concentration of the final product using the absorbance of the fluorophore.

G cluster_modification Protocol 1: Modification cluster_labeling Protocol 2: Labeling HMBOA_G HMBOA-G HMBOA_G_OTs HMBOA-G-OTs (Tosylated Intermediate) HMBOA_G->HMBOA_G_OTs  1. TsCl, Pyridine HMBOA_G_N3 HMBOA-G-N₃ (Azide-Modified) HMBOA_G_OTs->HMBOA_G_N3  2. NaN₃, DMF Labeled_Product Fluorescent HMBOA-G Probe HMBOA_G_N3->Labeled_Product 3. CuAAC Click Reaction (CuSO₄, NaAsc, THPTA) Alkyne_Fluor Alkyne-Fluorophore Alkyne_Fluor->Labeled_Product G A 1. Seed Cells on Glass-Bottom Dish B 2. Treat Cells with Fluorescent HMBOA-G Probe A->B C 3. Incubate (e.g., 1-4 hours at 37°C) B->C D 4. Wash to Remove Unbound Probe C->D E 5. Counterstain Nuclei (e.g., Hoechst) D->E F 6. Live-Cell Imaging (Confocal Microscopy) E->F G Optional: Fix & Mount for Fixed-Cell Imaging E->G G cluster_synthesis Plant Biosynthesis cluster_cell Target Cell Indole Indole-3-glycerol phosphate DIMBOA_G DIMBOA-Glc Indole->DIMBOA_G Bx Genes HDMBOA_G HDMBOA-Glc DIMBOA_G->HDMBOA_G Methylation HMBOA_G HMBOA-G HDMBOA_G->HMBOA_G Oxidation Uptake Cellular Uptake HMBOA_G->Uptake Hydrolysis Hydrolysis (Glucosidase) Uptake->Hydrolysis HMBOA HMBOA (Aglycone) Hydrolysis->HMBOA Target Intracellular Targets HMBOA->Target Response Cellular Response (e.g., Stress, Apoptosis) Target->Response

References

Troubleshooting & Optimization

Technical Support Center: HMBOA D-glucoside Extraction from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one-β-D-glucoside (HMBOA-G) from plant tissue.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind HMBOA-G extraction?

A1: HMBOA-G is a polar glycoside found in various plants, particularly in the Poaceae family (e.g., maize, wheat). Extraction typically involves disrupting the plant cells to release the compound and then using a polar solvent to dissolve and separate it from the solid plant matrix. Subsequent purification steps may be necessary to remove other co-extracted compounds.

Q2: Which plant parts are best for HMBOA-G extraction?

A2: The concentration of HMBOA-G can vary significantly between different plant organs and developmental stages. In maize seedlings, for example, the roots and aerial parts can both be good sources. It is advisable to consult literature specific to the plant species of interest to identify the tissues with the highest accumulation of HMBOA-G.

Q3: What solvents are most effective for HMBOA-G extraction?

A3: Methanol and ethanol, often in aqueous solutions (e.g., 70-80% alcohol), are commonly used and effective solvents for extracting HMBOA-G due to its polar nature.[1] The addition of a small amount of acid, such as formic acid or acetic acid (e.g., 0.1-1%), can improve extraction efficiency and stability of the compound.[2][3]

Q4: How can I prevent the degradation of HMBOA-G during extraction?

A4: HMBOA-G can be susceptible to enzymatic degradation by β-glucosidases released during tissue homogenization, which would cleave the glucose moiety to form the less stable aglycone.[4] To minimize degradation, it is crucial to quickly process the plant material after harvesting. Methods like flash-freezing in liquid nitrogen and storing at -80°C are effective for preserving the sample.[2][3] Performing the extraction at low temperatures can also help to reduce enzymatic activity.

Q5: What are common methods for purifying HMBOA-G from a crude extract?

A5: Following initial solvent extraction, the crude extract often contains a mixture of compounds. Purification can be achieved using techniques like solid-phase extraction (SPE) with C18 cartridges or column chromatography on silica gel.[5] For higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[2][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low HMBOA-G Yield 1. Incomplete cell disruption: The solvent cannot efficiently access the compound within the plant cells. 2. Inappropriate solvent: The solvent used may not have the optimal polarity for HMBOA-G. 3. Insufficient extraction time or temperature: The compound has not fully dissolved into the solvent. 4. Enzymatic degradation: β-glucosidases are cleaving the glucose from HMBOA-G.1. Ensure thorough grinding of the plant tissue, preferably after flash-freezing in liquid nitrogen to create a fine powder.[2][3] 2. Use a polar solvent like methanol or ethanol, an 80:20 (v/v) aqueous solution is often a good starting point. Consider adding 0.1% formic acid to the solvent.[1] 3. Increase the extraction time or consider gentle heating. However, be cautious as elevated temperatures can also lead to degradation. For pressurized liquid extraction (PLE), higher temperatures (e.g., up to 150°C) can improve efficiency, but this needs to be optimized for HMBOA-G stability.[7] 4. Work quickly and at low temperatures. Immediately freeze plant material after harvesting. Consider blanching the tissue briefly to denature enzymes before extraction.
Presence of Interfering Compounds in the Extract 1. Co-extraction of non-polar compounds: Lipids and pigments are often extracted along with the target compound. 2. Co-extraction of other polar compounds: Sugars, amino acids, and other glycosides can be present.1. Perform a preliminary wash of the crude extract with a non-polar solvent like hexane or dichloromethane to remove lipids and chlorophyll. 2. Utilize solid-phase extraction (SPE) with a C18 sorbent. The polar HMBOA-G will have some retention, while very polar impurities like sugars will pass through. A step-wise elution with increasing solvent strength can then be used to isolate the HMBOA-G fraction.[5]
HMBOA-G Degradation in the Final Extract 1. Hydrolysis: The glycosidic bond can be broken under harsh acidic or basic conditions. 2. Thermal degradation: The molecule may be unstable at high temperatures over long periods.1. Avoid strong acids and bases during extraction and purification. Maintain a slightly acidic to neutral pH. 2. Store the purified extract at low temperatures (-20°C or -80°C) and protect it from light. For long-term storage, lyophilize the extract to a dry powder.
Inconsistent Extraction Yields 1. Variability in plant material: HMBOA-G content can vary with plant age, growing conditions, and time of harvest.[8] 2. Inconsistent sample preparation: Differences in grinding, weighing, or solvent volumes can lead to variability.1. Standardize the harvesting protocol (e.g., time of day, plant age). If possible, use plants grown under controlled conditions. 2. Ensure that all samples are processed identically. Use calibrated equipment for weighing and measuring solvent volumes.

Data Presentation: Comparison of Extraction Parameters

Note: The following tables summarize data from different studies and are not direct head-to-head comparisons. Experimental conditions and plant material vary, which will influence the outcomes.

Table 1: Influence of Solvent on Glycoside Extraction Yield

Solvent System Plant Material Extraction Method Reported Yield/Efficiency Reference
Methanol (90%, aqueous)Tripsacum dactyloides rootsHPLC with C8 semi-prep column542 mg of >99% pure DIBOA-Glc (a related benzoxazinoid glycoside) was obtained.[6]
Methanol:Water (80:20, v/v)Various medicinal plantsShakingGenerally higher extract yields and phenolic content compared to absolute methanol.[1]
Ethanol:Water (80:20, v/v)Various medicinal plantsShakingGenerally higher extract yields and phenolic content compared to absolute ethanol.[1]
MethanolPersea americanaRefluxHigher total phenolic content observed compared to ethanol.[9]
EthanolPersea americanaRefluxLower total phenolic content but higher crude extract yield (46.06%) compared to methanol.[9][10]
WaterGreen algaeCold MacerationHighest extraction yield (48.2%) compared to methanol and ethanol for this specific material.[11]

Table 2: Comparison of Extraction Techniques

Extraction Technique Solvent Plant Material Key Findings Reference
Pressurized Liquid Extraction (PLE) Methanol (1% Acetic Acid)WheatRecoveries of benzoxazinone derivatives ranged from 66% to 110%. Increasing temperature improved extraction efficiency for DIMBOA-glucoside.[5]
Maceration 96% Ethyl AlcoholVarious medicinal plantsLower extraction kinetics compared to Rapid Solid-Liquid Dynamic Extraction (RSLDE).[12]
Rapid Solid-Liquid Dynamic Extraction (RSLDE) 96% Ethyl AlcoholVarious medicinal plantsFaster extraction kinetics and better efficiency in recovering the extract compared to maceration.[12]
Shaking Aqueous Methanol/EthanolVarious medicinal plantsGenerally resulted in higher amounts of total phenolic contents and better antioxidant activity compared to reflux extraction.[1]
Reflux Aqueous Methanol/EthanolVarious medicinal plantsGenerally resulted in higher extract yields but lower total phenolic content and antioxidant activity compared to shaking.[1]

Experimental Protocols

Protocol 1: Methanol-Based Extraction for HMBOA-G Analysis

This protocol is adapted from a method used for the analysis of benzoxazinoids in maize.[2][3]

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., roots, shoots) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Store the powdered tissue at -80°C until extraction.

  • Extraction:

    • Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube.

    • Add 1 mL of a pre-chilled 70:30 (v/v) mixture of methanol and water containing 0.1% formic acid.

    • Vortex the mixture for 20 seconds.

    • Centrifuge at 13,000 rpm for 20 minutes at 10°C.

    • Carefully collect the supernatant for analysis (e.g., by HPLC-MS).

Protocol 2: Pressurized Liquid Extraction (PLE) for Benzoxazinoid Derivatives

This protocol is based on a method developed for the extraction of various benzoxazinone derivatives from wheat.[5]

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water.

    • Grind the dried material to a fine powder.

  • PLE Procedure:

    • Mix the powdered plant material with an inert material like diatomaceous earth.

    • Pack the mixture into the extraction cell.

    • Perform the extraction using methanol with 1% acetic acid as the solvent.

    • Optimize the extraction temperature (e.g., start with 70°C and test up to 150°C) and pressure (e.g., 1500 psi).

    • Collect the extract for further purification and analysis.

Visualizations

HMBOA-G Biosynthesis Pathway

HMBOA_Biosynthesis Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Indole Indole Indole_3_glycerol_phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2, BX3, BX4, BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 HMBOA_Glc HMBOA-G DIMBOA_Glc->HMBOA_Glc Methyltransferase

Caption: Simplified biosynthesis pathway of HMBOA-G in maize.

General Experimental Workflow for HMBOA-G Extraction and Analysis

Extraction_Workflow Plant_Material Plant Material (e.g., Maize Roots/Shoots) Sample_Prep Sample Preparation (Flash Freeze, Grind) Plant_Material->Sample_Prep Extraction Solvent Extraction (e.g., 70% Methanol + 0.1% Formic Acid) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Crude_Extract Crude Extract (Supernatant) Centrifugation->Crude_Extract Purification Purification (Optional) (e.g., SPE) Crude_Extract->Purification Analysis Analysis (e.g., HPLC-MS) Crude_Extract->Analysis Direct Analysis Purification->Analysis

Caption: A typical workflow for the extraction and analysis of HMBOA-G.

References

preventing degradation of HMBOA D-glucoside during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one (HMBOA) D-glucoside during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of HMBOA D-glucoside degradation during sample preparation?

The primary cause of degradation is enzymatic hydrolysis. This compound, like other benzoxazinoid glucosides, is relatively stable and is typically stored in the plant cell's vacuole.[1] However, upon tissue disruption during sample collection and homogenization, it comes into contact with β-glucosidase enzymes, which are located in other cellular compartments like plastids.[1][2] This enzymatic action cleaves the glucose moiety, releasing the unstable aglycone (HMBOA), which can then undergo further degradation.[2][3] Therefore, the key to preventing degradation is to inhibit this enzymatic activity immediately upon sample collection.

cluster_pre Intact Plant Tissue (Pre-homogenization) cluster_post Disrupted Tissue (Post-homogenization) HMBOA_G This compound (in Vacuole) Enzyme β-glucosidase (in Plastid) Disruption Tissue Disruption (Homogenization) Mix This compound + β-glucosidase Aglycone Unstable HMBOA Aglycone Mix->Aglycone Hydrolysis Degradation Further Degradation Products Aglycone->Degradation Disruption->Mix

Caption: Enzymatic degradation pathway of this compound upon tissue disruption.

Q2: How should I properly collect and store plant tissue samples to minimize degradation?

Immediate inactivation of enzymatic activity at the point of collection is critical. The most effective method is to flash-freeze the tissue in liquid nitrogen directly after harvesting.[4][5] This process halts all biological activity, including the function of β-glucosidases. For long-term stability, samples should be stored at or below -80°C until they are processed.[4][5]

ParameterRecommendationRationale
Harvesting Immediately flash-freeze tissue in liquid nitrogen.[4][5]Instantly halts enzymatic activity, preventing the initiation of degradation.
Short-Term Storage Keep samples on dry ice if immediate freezing is not possible.Maintains a low temperature to slow down enzymatic reactions.
Long-Term Storage Store at -80°C in airtight containers.[5]Ensures long-term stability of the analyte and prevents sample degradation from freeze-thaw cycles.
Sample Handling Grind tissue under liquid nitrogen to maintain a frozen state.[4][5]Prevents thawing and subsequent enzymatic activity during the homogenization process.
Q3: What is the recommended extraction solvent and procedure for this compound?

The most common and effective method involves using a chilled, acidified methanol-water solution. Methanol helps to precipitate and denature degradative enzymes, while the acidic conditions can improve the stability of benzoxazinoids.

A widely used protocol involves extracting the powdered plant material with a 70:30 mixture of methanol and water, containing 0.1% formic acid.[4] Another documented method uses a mixture of methanol, water, and acetic acid in an 80:19:1 ratio.[6][7] The key is to perform the extraction at a low temperature to suppress any residual enzyme activity.

For a detailed step-by-step guide, please refer to the Experimental Protocols section below.

Q4: I am observing low recovery or high variability in my this compound measurements. What are the common troubleshooting steps?

Low recovery and high variability are typically linked to sample degradation or inefficient extraction. Follow this troubleshooting guide to identify the potential issue.

IssuePotential CauseRecommended Solution
Low or No Analyte Detected Degradation before extraction: The sample may have thawed after harvesting or before extraction.Action: Review your sample collection and storage protocol. Ensure samples are flash-frozen immediately and remain frozen until the extraction solvent is added.[4][5]
Degradation during extraction: The extraction was performed at room temperature, or the sample thawed during weighing or processing.Action: Pre-chill all solvents and equipment. Keep samples on dry ice during weighing and add the extraction buffer to the still-frozen, powdered tissue. Perform centrifugation at a low temperature (e.g., 4-10°C).[4]
High Variability Between Replicates Incomplete homogenization: Non-uniform grinding of the plant tissue leads to inconsistent extraction efficiency.Action: Ensure the sample is ground to a fine, homogenous powder under liquid nitrogen.[5]
Incomplete enzyme inactivation: Residual β-glucosidase activity is degrading the analyte inconsistently across samples.Action: Ensure the methanol-based extraction solvent is added promptly to the frozen powder and mixed thoroughly to denature all enzymes.
Consistently Low Recovery Inefficient extraction: The analyte is not being fully solubilized from the plant matrix.Action: Increase the solvent-to-sample ratio. Consider performing a second extraction on the pellet and combining the supernatants. Ensure adequate vortexing or sonication time.
Analyte loss during cleanup: If using Solid-Phase Extraction (SPE), the analyte may be eluting prematurely or being retained on the column.Action: Optimize the SPE protocol. For related benzoxazinoids, a two-step elution using acidified water followed by acidified methanol/water has been used to recover compounds with different polarities.[8]

Experimental Protocols

Protocol: Extraction of this compound from Plant Tissue

This protocol is adapted from methodologies shown to be effective for benzoxazinoid analysis.[4][5]

  • Preparation:

    • Pre-chill a mortar and pestle with liquid nitrogen.

    • Prepare the extraction buffer: 70:30 Methanol:Water with 0.1% Formic Acid (v/v/v).[4] Store it at -20°C until use.

    • Set a centrifuge to 10°C.[4]

  • Homogenization:

    • Weigh approximately 100 mg of frozen plant tissue, keeping it on dry ice.

    • Transfer the tissue to the pre-chilled mortar.

    • Add liquid nitrogen and grind the tissue to a fine, consistent powder. Do not allow the sample to thaw.

  • Extraction:

    • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

    • Add 1 mL of the cold extraction buffer to the tube.

    • Immediately vortex the mixture for 20-30 seconds to ensure complete mixing and enzyme inactivation.[4]

    • Place the tube in an ultrasonic bath for 10 minutes at a low temperature, or on a shaker at 4°C for 30 minutes.

  • Clarification:

    • Centrifuge the extract at 13,000 rpm for 20 minutes at 10°C.[4]

    • Carefully collect the supernatant, which contains the analyte, and transfer it to a clean vial for LC-MS analysis. If necessary, samples can be diluted prior to analysis.[4]

Harvest 1. Harvest Plant Tissue Freeze 2. Flash Freeze (Liquid Nitrogen) Harvest->Freeze Store 3. Store at -80°C Freeze->Store Grind 4. Grind to Fine Powder (under Liquid Nitrogen) Store->Grind Extract 5. Add Cold, Acidified Methanol/Water Solvent Grind->Extract Vortex 6. Vortex / Sonicate (Cold) Extract->Vortex Centrifuge 7. Centrifuge (10°C) Vortex->Centrifuge Analyze 8. Collect Supernatant for LC-MS Analysis Centrifuge->Analyze

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Troubleshooting Low Recovery of HMBOA D-glucoside in SPE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA D-glucoside) during Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery in SPE often challenging?

This compound is a polar, naturally occurring benzoxazinoid found in plants like maize and wheat, where it serves as a defense compound.[1][2] Its extraction can be challenging for two main reasons:

  • High Polarity: The presence of the glucose moiety makes the molecule highly polar. This can lead to poor retention on common nonpolar SPE sorbents used in reversed-phase chromatography, causing the analyte to elute prematurely with the sample solvent.[3]

  • Chemical Instability: The benzoxazinoid class of compounds can be susceptible to degradation or conversion during extraction, which can lead to lower than expected yields.[1]

Q2: What are the key properties of this compound I should consider for SPE method development?

Understanding the analyte's properties is crucial for designing an effective SPE protocol.

Table 1: Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₁₉NO₉ [2]
Molecular Weight 357.31 g/mol [1][2]
Structure Benzoxazinone core with a β-D-glucopyranosyl moiety. [2]
Polarity High, due to the glucoside group. [3]

| Common Sorbents | Reversed-phase (C18), Hydrophilic-Lipophilic Balanced (HLB) polymers. |[4][5] |

Q3: What are the critical stages of an SPE workflow where I might be losing my analyte?

Analyte loss can occur at three main stages of the SPE process: Sample Loading, Washing, and Elution.[3] Optimizing each of these steps is critical for achieving high recovery.

SPE_Workflow cluster_workflow Standard 5-Step SPE Workflow cluster_loss Potential Analyte Loss Points Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Load 3. Load Sample (Analyte Binds) Equilibrate->Load Wash 4. Wash (Remove Impurities) Load->Wash Loss_Load Analyte Breakthrough (Poor Retention) Load->Loss_Load Loss during Loading Elute 5. Elute (Collect Analyte) Wash->Elute Loss_Wash Premature Elution (Wash Too Strong) Wash->Loss_Wash Loss during Washing Loss_Elute Incomplete Elution (Analyte Remains on Sorbent) Elute->Loss_Elute Loss during Elution

A standard SPE workflow highlighting critical points for potential analyte loss.

Troubleshooting Guide

Use this decision tree and the corresponding tables to diagnose and resolve issues with low recovery.

Troubleshooting_Logic Start Start: Low Analyte Recovery Q1 Is the analyte found in the sample flow-through? Start->Q1 Cause1 Problem: Poor Retention (Analyte Breakthrough) Q1->Cause1 Yes Q2 Is the analyte found in the wash fraction? Q1->Q2 No Cause2 Problem: Premature Elution Q2->Cause2 Yes Cause3 Problem: Incomplete Elution Q2->Cause3 No

A logic diagram to troubleshoot the cause of low SPE recovery.
Problem 1: Poor Retention (Analyte Breakthrough)

You've analyzed the fraction collected during sample loading and found your this compound. This means the analyte did not bind effectively to the sorbent.[3]

Table 2: Solutions for Poor Analyte Retention

Potential Cause Recommended Solution(s)
Improper Sorbent Conditioning Ensure the sorbent is fully wetted. For C18, condition with methanol, then equilibrate with water or an aqueous buffer without letting the sorbent dry out.[6][7]
Sample Solvent is Too Strong If the sample is dissolved in a solvent with organic content, the analyte will have a low affinity for the sorbent. Dilute the sample with a weaker solvent (e.g., water, aqueous buffer) to increase retention.[8]
High Flow Rate Loading the sample too quickly reduces the interaction time between the analyte and the sorbent. Decrease the flow rate to ~1 drop per second.[9]
Incorrect Sorbent Choice The chosen sorbent may not be suitable for a polar compound. Consider using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which is designed to retain a wider range of polarities.[4]
Sample pH is Not Optimal Adjust the pH of the sample to ensure the analyte is in its most non-polar (neutral) form to maximize retention on a reversed-phase sorbent.[8][10]

| Sorbent Overload | The mass of the analyte and other matrix components exceeds the capacity of the cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass.[8] |

Problem 2: Premature Elution During Wash Step

Your recovery is low, and analysis shows the analyte is present in the wash fraction. This indicates that your wash solvent is strong enough to remove the analyte along with the interferences.

Table 3: Solutions for Analyte Loss During Washing

Potential Cause Recommended Solution(s)
Wash Solvent is Too Strong Decrease the organic solvent percentage in your wash solution. For example, if using 10% methanol, try 5% methanol or 100% water.[4]
Incorrect pH of Wash Solvent The pH of the wash solvent may be causing the analyte to become more polar and elute. Ensure the wash solvent pH maintains the analyte in its neutral state for optimal retention.

| Excessive Wash Volume | Using too much wash solvent can lead to gradual elution of the analyte. Use the minimum volume necessary to remove interferences. |

Problem 3: Incomplete Elution

You have low recovery, but the analyte is not in the flow-through or wash fractions. This strongly suggests that the analyte remains bound to the SPE cartridge.[8]

Table 4: Solutions for Incomplete Elution

Potential Cause Recommended Solution(s)
Elution Solvent is Too Weak The solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. Increase the percentage of organic solvent (e.g., from 50% methanol to 70% or higher). Acetonitrile can also be used as a stronger alternative to methanol.[5][11]
Insufficient Elution Volume The volume of solvent may not be enough to elute the entire band of analyte. Try eluting with a second or third aliquot of solvent and analyze them separately to confirm. Increase the total elution volume.[9]
High Elution Flow Rate A fast flow rate reduces contact time between the elution solvent and the sorbent. Decrease the elution flow rate to allow for complete desorption.[9]
Secondary Interactions Polar secondary interactions may occur between the analyte and residual silanols on silica-based sorbents (like C18). Using a different organic solvent or adjusting the pH of the elution solvent can help disrupt these interactions.[7]

| Analyte Precipitation on Column | If the elution solvent is not fully compatible with the sorbent/analyte, precipitation can occur. Ensure the chosen solvent is appropriate. Adding a "soak step," where the elution solvent is left on the cartridge for several minutes before final elution, can improve recovery.[10] |

Experimental Protocols

Generic Reversed-Phase SPE Protocol for this compound

This protocol is a starting point for extracting this compound from an aqueous plant extract using a C18 or HLB cartridge. Optimization will likely be required.

Materials:

  • SPE Cartridge: C18 (e.g., 100 mg, 1 mL) or Oasis HLB

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water. Formic or Acetic Acid.

  • Apparatus: SPE vacuum manifold, collection tubes.

Methodology:

  • Sample Pre-treatment:

    • Ensure the crude plant extract is aqueous. If it contains a high percentage of organic solvent, dilute it at least 1:5 with water containing 0.1% acid (e.g., formic acid).[12][13]

    • Centrifuge or filter the sample to remove particulates.

  • Sorbent Conditioning (for C18; may be optional for HLB): [6][14]

    • Pass 1-2 mL of MeOH through the cartridge to wet and activate the sorbent.

    • Do not allow the sorbent to go dry from this point forward.

  • Sorbent Equilibration (for C18; may be optional for HLB): [6][14]

    • Pass 1-2 mL of water (acidified to match the sample, e.g., 0.1% formic acid) through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).[9]

  • Washing:

    • Wash the cartridge with 1-2 mL of water (acidified to match the sample) to remove salts and very polar interferences.

    • To remove weakly bound, less polar interferences, a second wash with a very weak organic mix (e.g., 5% MeOH in acidified water) can be attempted. Caution: This step risks premature elution of this compound and must be optimized.[4]

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the analyte using 1-2 mL of an appropriate solvent mixture. A common starting point is 70% MeOH in water.[12] Some methods for similar compounds use acidified MeOH/water mixtures.[15]

    • Apply the solvent in two aliquots, allowing the sorbent to soak for a minute with each aliquot before drawing it through slowly.

  • Post-Elution:

    • The collected fraction can be evaporated under nitrogen and reconstituted in a suitable solvent for LC-MS analysis.[11]

References

optimization of ionization source for HMBOA D-glucoside mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HMBOA D-glucoside Mass Spectrometry Analysis

Welcome to the technical support center for the optimization of ionization sources for 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one-β-D-glucoside (this compound) mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal results.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a strong signal for this compound. What are the first things I should check?

A1: Low signal intensity for this compound can stem from several factors. Start by verifying the following:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for benzoxazinoid glucosides like this compound as it readily forms [M-H]⁻ ions.[1]

  • Mobile Phase Composition: The composition of your mobile phase significantly impacts ionization efficiency. For negative ESI mode, a mobile phase containing a low concentration of a weak acid, such as 0.1% formic acid, can enhance sensitivity.[2][3][4] Conversely, the addition of bases may decrease sensitivity.[2]

  • Source Parameters: Ensure your ESI source parameters are optimized. This includes the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These parameters often require empirical optimization for your specific instrument and experimental conditions.[5][6][7]

Q2: What are typical ESI source parameters for the analysis of this compound?

A2: While optimal parameters are instrument-dependent, the following table provides a starting point for optimization based on values reported for similar compounds.

ParameterTypical Starting Value (Negative ESI)Range for Optimization
Capillary Voltage3.5 kV3.0 - 4.5 kV
Cone Voltage20 V15 - 40 V
Source Temperature100 °C100 - 150 °C
Desolvation Temperature350 °C300 - 450 °C
Cone Gas Flow30 L/h20 - 50 L/h
Desolvation Gas Flow350 L/h300 - 600 L/h

Data compiled from similar analyses of benzoxazinoids and other glycosides.[8]

Q3: I am observing significant in-source fragmentation of my this compound. How can I minimize this?

A3: In-source fragmentation (ISF) is a common issue with glycosides, where the glycosidic bond cleaves within the ionization source, leading to the observation of the aglycone fragment.[9][10] To minimize ISF:

  • Reduce Source Energy: Lower the cone voltage (or fragmentor voltage) and the capillary exit voltage. These are primary drivers of ISF.[10][11]

  • Optimize Temperatures: While higher temperatures can improve desolvation, excessive heat can also promote fragmentation. Try to find a balance for the desolvation gas temperature.[9]

  • Gentle Ionization: Ensure your other source parameters, such as nebulizer gas pressure, are not set too aggressively.

Q4: What are the expected mass fragments for this compound in negative ESI-MS/MS?

A4: The fragmentation pattern of this compound in negative ESI-MS/MS typically involves the loss of the glucose moiety. The precursor ion is [M-H]⁻ at m/z 356. The primary product ion corresponds to the aglycone after the loss of the hexose group. A common MRM transition for HMBOA-Glc is m/z 355.9 → 194.0.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal Incorrect ionization mode.Switch to negative ESI mode.
Inappropriate mobile phase.Use a mobile phase with a weak acid like 0.1% formic acid.[2][3][4]
Non-optimized source parameters.Systematically optimize capillary voltage, gas flows, and temperatures.[5][6][7]
High Background Noise Contaminated mobile phase or LC system.Use fresh, high-purity solvents and flush the LC system.
Inefficient desolvation.Increase desolvation gas temperature and/or flow rate.
Poor Peak Shape Suboptimal chromatography.Ensure proper column choice (e.g., C18) and gradient conditions.[2]
Sample overload.Reduce the amount of sample injected.
In-source Fragmentation High source energy.Reduce cone/fragmentor voltage and capillary exit voltage.[10][11]
Excessive temperatures.Optimize desolvation gas temperature.[9]

Experimental Protocols

Protocol 1: General Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimizing ESI source parameters for this compound analysis using flow injection analysis (FIA).

  • Prepare a standard solution of this compound (e.g., 1 µg/mL) in your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the mass spectrometer for FIA by bypassing the LC column. Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).

  • Select negative ESI mode and monitor the [M-H]⁻ ion (m/z 356).

  • Optimize one parameter at a time , holding others constant. Start with the capillary voltage, then move to nebulizer pressure, drying gas flow, and finally drying gas temperature. For each parameter, vary it across a reasonable range and record the signal intensity of the parent ion.

  • Refine the optimization by testing combinations of the best-performing parameters.

  • Verify the optimized parameters with a chromatographic separation to ensure they are suitable for the changing mobile phase composition during a gradient run.

Protocol 2: LC-MS Method for this compound Analysis

This protocol provides a starting point for the chromatographic separation of this compound.

  • LC System: UHPLC system

  • Column: Acquity BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Flow Rate: 0.4 mL/min.[3][4]

  • Column Temperature: 40 °C.[3]

  • Gradient:

    • 0-3 min: 2% to 20% B

    • 3-6 min: 20% to 100% B

    • 6-8 min: Hold at 100% B

    • 8-10 min: Return to 2% B and equilibrate

  • Injection Volume: 5 µL

  • MS Detection: Use the optimized ESI source parameters from Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_fia Flow Injection Analysis (FIA) cluster_lcms LC-MS Analysis cluster_data Data Analysis sample_prep Prepare HMBOA-Glc Standard (1 µg/mL) fia_setup Infuse Standard (Bypass LC Column) sample_prep->fia_setup 1. Prepare & Infuse param_opt Optimize Source Parameters: - Capillary Voltage - Gas Flows - Temperatures fia_setup->param_opt 2. Optimize lc_setup Set Up LC Method (Column, Gradient, etc.) param_opt->lc_setup 3. Apply Optimized Parameters lcms_run Inject Sample and Acquire Data lc_setup->lcms_run 4. Run LC-MS data_analysis Analyze Results: - Signal Intensity - Peak Shape - Fragmentation lcms_run->data_analysis 5. Analyze Data

Caption: Experimental workflow for optimizing this compound mass spectrometry.

troubleshooting_logic start Low/No Signal for This compound check_ion_mode Check Ionization Mode start->check_ion_mode correct_ion_mode Set to Negative ESI check_ion_mode->correct_ion_mode Incorrect check_mobile_phase Check Mobile Phase check_ion_mode->check_mobile_phase Correct correct_ion_mode->check_mobile_phase correct_mobile_phase Add 0.1% Formic Acid check_mobile_phase->correct_mobile_phase Incorrect optimize_source Optimize Source Parameters check_mobile_phase->optimize_source Correct correct_mobile_phase->optimize_source perform_fia Perform FIA Optimization (Protocol 1) optimize_source->perform_fia Not Optimized end Signal Improved optimize_source->end Optimized perform_fia->end

References

Technical Support Center: Resolving Co-eluting Peaks in HMBOA D-glucoside Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the resolution of co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc).

Frequently Asked Questions (FAQs)

Q1: How can I confirm that I have co-eluting peaks and not just a broad or tailing peak?

A: Distinguishing between co-elution and other peak shape issues is the first critical step.

  • Visual Inspection: The most straightforward sign of co-elution is a "shoulder" on the main peak or two partially merged peaks. A shoulder represents a sudden change in the peak's slope, unlike the gradual decline of a tailing peak.[1]

  • Diode Array Detector (DAD) Analysis: A DAD is a powerful tool for assessing peak purity.[2] It acquires multiple UV spectra across the peak's elution profile. If all the spectra are identical, the peak is likely pure.[1][2] If the spectra differ from the upslope to the downslope, it indicates the presence of more than one compound, confirming co-elution.[2]

  • Mass Spectrometry (MS) Analysis: Coupling your HPLC to a mass spectrometer provides the most definitive evidence. By taking mass spectra across the peak, you can identify if more than one mass-to-charge ratio (m/z) is present, which would confirm co-elution.[2]

Q2: What are the most common initial steps to resolve co-eluting peaks for HMBOA-Glc?

A: Start with simple modifications to your existing method before making drastic changes. The primary goal is to alter the three key factors of chromatographic resolution: capacity factor (k'), selectivity (α), and efficiency (N).[2]

  • Increase Retention (Capacity Factor): If your peaks elute very early (close to the void volume), they don't spend enough time interacting with the stationary phase to separate effectively.[2] The ideal capacity factor is between 1 and 5.[2] To increase it, make the mobile phase weaker (i.e., decrease the percentage of the organic solvent).[2]

  • Adjust the Gradient: For gradient elution, slowing down the ramp rate (a shallower gradient) provides more time for compounds to separate.

  • Lower the Temperature: Decreasing the column temperature can sometimes increase peak separation, especially for early eluting peaks. However, this can also increase peak width, so the effect on resolution must be monitored.[3]

Below is a logical workflow to follow when encountering co-eluting peaks.

G start Co-eluting Peaks Observed check_purity Confirm Co-elution with DAD/MS start->check_purity check_k Is Capacity Factor (k') low (< 2)? weaken_mp Weaken Mobile Phase (Decrease % Organic) check_k->weaken_mp Yes adjust_grad Decrease Gradient Slope check_k->adjust_grad No check_purity->check_k check_selectivity Are peaks still co-eluting? weaken_mp->check_selectivity adjust_grad->check_selectivity change_solvent Change Organic Modifier (e.g., ACN to MeOH) check_selectivity->change_solvent Yes end_resolved Problem Resolved check_selectivity->end_resolved No change_ph Adjust Mobile Phase pH change_solvent->change_ph check_again Resolution Improved? change_ph->check_again change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) check_again->change_column No check_again->end_resolved Yes end_unresolved Further Method Development Needed change_column->end_unresolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.
Q3: How do I systematically modify my mobile phase to improve separation?

A: Modifying the mobile phase directly impacts selectivity, which is the ability of the chromatography system to distinguish between two analytes.[2]

  • Change Organic Modifier: The choice of organic solvent can significantly alter peak separation. If you are using acetonitrile, try substituting it with methanol, or vice versa.[2] These solvents have different properties and will interact differently with your analyte and the stationary phase, often changing the elution order.

  • Adjust pH: The pH of the mobile phase can affect the ionization state of analytes, especially if they have acidic or basic functional groups.[4] For benzoxazinoid glucosides, which are often analyzed in acidic conditions, slight adjustments to the pH (e.g., by altering the concentration of formic or acetic acid) can improve resolution.[5] The mobile phase pH should be at least 2 units away from the analyte's pKa.[6]

  • Modify Buffer Concentration: If using a buffer, increasing its concentration can sometimes improve peak shape and resolution, especially if secondary interactions are causing issues.

Q4: When should I consider changing my HPLC column?

A: If extensive mobile phase optimization fails to resolve the co-eluting peaks, the issue is likely a lack of selectivity with your current stationary phase.[2] This means the column chemistry cannot differentiate between HMBOA-Glc and the co-eluting compound.[2]

  • Change Stationary Phase Chemistry: Moving from a standard C18 column to one with a different chemistry is a powerful way to change selectivity. Consider phases like Phenyl-Hexyl, Biphenyl, or a polar-embedded phase. These offer different interaction mechanisms (e.g., π-π interactions) that can resolve compounds that are inseparable on a C18 column.

  • Increase Column Efficiency: If peaks are broad, resolution can be improved by increasing efficiency. This can be achieved by using a longer column or a column packed with smaller particles (e.g., moving from a 5 µm to a sub-2 µm particle column, as in u-HPLC).[5][7]

Q5: Could my sample preparation or injection technique be the cause of the problem?

A: Yes, issues with the sample itself or how it's introduced to the system can lead to peak distortion and apparent co-elution.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[8] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or splitting, which may be mistaken for co-elution.

  • Sample Overload: Injecting too much sample can overload the column, leading to broad, fronting, or distorted peaks. To check for this, dilute your sample 1:10 and 1:100 and re-inject. If peak shape and resolution improve, you were likely overloading the column.[8]

  • Guard Column: Use a guard column with the same packing material as your analytical column. This protects the main column from contaminants in the sample that could build up and degrade performance, causing peak shape issues.[9]

Quantitative Data Summary

The tables below provide typical starting parameters for HMBOA-Glc analysis and a guide for how to adjust them to troubleshoot co-elution.

Table 1: Typical Starting HPLC Parameters for Benzoxazinoid Glucoside Analysis

Parameter Typical Value / Condition Reference
Column Reversed-Phase C18 (e.g., 100 mm x 2 mm, 2 µm) [5]
Mobile Phase A Water with 0.1 - 5% Formic or Acetic Acid [5]
Mobile Phase B Acetonitrile or Methanol with 0.1 - 5% Formic or Acetic Acid [5]
Gradient Profile Start at 0-5% B, ramp to 25-40% B over 10-20 minutes [5]
Flow Rate 0.2 - 1.0 mL/min [5]
Column Temperature 30 - 40 °C [5]
Injection Volume 5 - 20 µL [8]

| Detection | DAD (e.g., 270-280 nm) or MS |[10] |

Table 2: Troubleshooting Guide: Parameter Adjustments to Resolve Co-elution

Parameter to Adjust Action Expected Outcome Rationale
Gradient Slope Decrease the slope (e.g., from 2%/min to 1%/min) Increased separation between peaks Allows more time for differential migration.
Organic Modifier Switch from Acetonitrile to Methanol (or vice versa) Change in peak elution order and spacing Alters selectivity (α) due to different solvent-analyte interactions.[2]
Mobile Phase pH Adjust acid concentration (e.g., 0.1% to 0.05% Formic Acid) Improved peak shape and potential shift in retention time Affects analyte ionization and interaction with residual silanols.[4]
Column Temperature Decrease temperature by 5-10 °C Increased retention and potentially better separation Can improve resolution for early eluting peaks.[3]
Flow Rate Decrease flow rate Increased peak widths but potentially better resolution Increases interaction time with the stationary phase.

| Column Chemistry | Change from C18 to Phenyl-Hexyl or Polar-Embedded | Significant change in selectivity | Introduces different separation mechanisms (e.g., π-π interactions).[2] |

Experimental Protocols

Protocol 1: Modifying the Gradient Elution Profile
  • Establish a Baseline: Run your standard method and record the retention times and resolution of the co-eluting peaks.

  • Calculate the Initial Slope: Determine the gradient slope (%B change per minute). For example, a ramp from 5% B to 25% B in 10 minutes has a slope of 2%/min.

  • Reduce the Slope: Create a new method where the gradient slope is halved (e.g., to 1%/min). This will require doubling the gradient duration (e.g., a ramp from 5% B to 25% B will now take 20 minutes).

  • Adjust Total Run Time: Ensure the total run time is long enough to elute all compounds of interest and clean the column.

  • Inject and Analyze: Run the new method and compare the chromatogram to the baseline. Assess the change in resolution.

Protocol 2: Evaluating Different Organic Modifiers
  • Prepare New Mobile Phase: If your current Mobile Phase B is acetonitrile-based, prepare a new Mobile Phase B using methanol at the same concentration and with the same acidic modifier.

  • Flush the System: Thoroughly flush the HPLC pump, lines, and column with the new mobile phase to ensure all traces of the previous solvent are removed. A typical flush involves running 10-20 column volumes of the new solvent.

  • Run the Method: Use the same gradient profile (timing and %B) as your original acetonitrile method.

  • Analyze and Compare: Compare the chromatogram from the methanol method to the one from the acetonitrile method. Note any changes in peak order, peak shape, and resolution. Methanol is a more polar and viscous solvent, so retention times and backpressure will likely increase.

Fundamental Concepts Visualization

Understanding the factors that govern separation is key to effective troubleshooting. The resolution (Rs) between two peaks is determined by the column's efficiency (N), the selectivity between the peaks (α), and the retention of the peaks (capacity factor, k').

G cluster_0 The Resolution Equation Rs Resolution (Rs) N Efficiency (N) 'Peak Skinniness' N->Rs Controlled by: - Column Length - Particle Size alpha Selectivity (α) 'Peak Spacing' alpha->Rs Controlled by: - Mobile Phase - Column Chemistry - Temperature k Capacity Factor (k') 'Peak Retention' k->Rs Controlled by: - Mobile Phase Strength

Caption: The relationship between Resolution (Rs) and its core components.

References

improving the stability of HMBOA D-glucoside analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and analytical accuracy of HMBOA D-glucoside standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for analytical purposes?

A1: this compound (2-O-β-D-glucopyranosyl-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) is a naturally occurring benzoxazinoid found in certain plants.[1] For analytical purposes, the stability of the standard is crucial for accurate quantification. The molecule consists of a benzoxazinone core linked to a glucose moiety.[2] This glycosidic bond can be susceptible to hydrolysis, leading to the formation of the unstable aglycone, HMBOA. This aglycone can then undergo further degradation, compromising the integrity of the analytical standard.[3][4]

Q2: What are the primary factors that can affect the stability of this compound analytical standards?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the glycosidic bond.[4]

  • Temperature: Elevated temperatures can accelerate degradation rates.[4][5]

  • Solvent: The choice of solvent for dissolving and storing the standard is critical. Protic solvents may facilitate hydrolysis.

  • Light: Exposure to UV or other high-energy light sources may induce degradation.

  • Enzymatic Contamination: The presence of β-glucosidases can rapidly hydrolyze the glucoside to its aglycone.[4]

Q3: How should I properly store my this compound analytical standard?

A3: To ensure the long-term stability of your this compound standard, follow these storage recommendations:

  • Solid Form: Store the solid standard in a tightly sealed container at -20°C or lower, protected from light and moisture.[6][7]

  • In Solution: Prepare solutions fresh whenever possible. If storage of a stock solution is necessary, use a high-purity aprotic solvent like anhydrous acetonitrile or methanol, and store at -20°C or lower in amber vials to protect from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound standards.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis 1. Inappropriate mobile phase pH: The pH may be causing on-column degradation or affecting the ionization state of the analyte. 2. Column contamination: Buildup of contaminants on the column can interact with the analyte. 3. Mismatched injection solvent and mobile phase: Injecting the standard in a solvent much stronger than the mobile phase can cause peak distortion.[8]1. Optimize the mobile phase pH. For benzoxazinoids, slightly acidic conditions (e.g., with 0.1% formic acid) are often used.[9][10] 2. Implement a column washing protocol or use a guard column. 3. Dissolve the standard in the initial mobile phase whenever possible.[8]
Appearance of Unexpected Peaks in the Chromatogram 1. Degradation of the standard: The new peaks could be the aglycone (HMBOA) or other degradation products. 2. Contaminated solvent or glassware: Impurities in the solvent or improperly cleaned glassware can introduce extraneous peaks.1. Prepare a fresh standard solution and re-analyze. Compare the chromatogram to a previously validated one. 2. Use high-purity HPLC-grade solvents and meticulously clean all glassware.
Inconsistent Quantitative Results 1. Instability of the standard solution: The concentration of the standard may be decreasing over time due to degradation. 2. Inaccurate pipetting or dilution: Errors in preparing the standard curve or sample dilutions. 3. Instrument variability: Fluctuations in detector response or injector precision.[11]1. Prepare fresh standard solutions daily or perform a stability study on your stock solution to determine its usable lifetime under your storage conditions. 2. Use calibrated pipettes and follow good laboratory practices for solution preparation. 3. Perform regular instrument maintenance and calibration.
Low Recovery During Sample Preparation (e.g., SPE) 1. Incomplete elution: The solvent used may not be strong enough to elute this compound from the sorbent. 2. Breakthrough: The compound may not be retained on the sorbent during loading. 3. Degradation on the sorbent: The pH or chemical nature of the sorbent may be causing degradation.1. Optimize the elution solvent. A higher percentage of organic solvent, such as methanol, may be required. 2. Test the wash and loading fractions for the presence of the analyte. 3. Evaluate different SPE sorbents and ensure the pH of the sample and solvents is compatible with the analyte's stability.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Materials:

    • This compound analytical standard (solid)

    • Anhydrous methanol or acetonitrile (HPLC grade)

    • Calibrated analytical balance

    • Class A volumetric flasks

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the standard using an analytical balance.

    • Quantitatively transfer the weighed standard to a volumetric flask.

    • Dissolve the standard in a small amount of the chosen solvent (methanol or acetonitrile).

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly.

    • Transfer aliquots of the stock solution to amber glass vials for storage at -20°C or below.

Protocol 2: Forced Degradation Study of this compound

A forced degradation study can help identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection into the HPLC.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp).

    • Analysis: Analyze the stressed samples by HPLC-PDA or HPLC-MS alongside a control sample (unstressed stock solution) at each time point. Monitor for the decrease in the peak area of this compound and the appearance of new peaks.

Visualizations

degradation_pathway HMBOA_Glucoside This compound (Stable) HMBOA_Aglycone HMBOA Aglycone (Unstable) HMBOA_Glucoside->HMBOA_Aglycone Hydrolysis (Acid, Base, β-glucosidase) Degradation_Products Further Degradation Products HMBOA_Aglycone->Degradation_Products Spontaneous Degradation

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow cluster_checks Troubleshooting Steps start Inconsistent Analytical Results check_standard Prepare Fresh Standard Solution start->check_standard check_instrument Verify Instrument Performance (Calibration, Maintenance) check_standard->check_instrument Issue Persists check_method Review Analytical Method (Mobile Phase, Column, etc.) check_instrument->check_method Issue Persists problem_solved Problem Resolved check_method->problem_solved Identify & Correct Issue

Caption: Logical workflow for troubleshooting inconsistent analytical results.

References

Technical Support Center: HMBOA D-glucoside Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazinoids like HMBOA D-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to adduct formation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in my research?

A1: HMBOA (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one) D-glucoside is a naturally occurring benzoxazinoid found in various plants, including important crops like wheat, maize, and rye.[1][2] Benzoxazinoids are a class of plant secondary metabolites that play a crucial role in defense against herbivores and pathogens.[3] In drug development and agricultural science, understanding the presence and concentration of these compounds is vital for assessing plant health, nutritional value, and potential pharmacological properties.[1][3]

Q2: I am observing multiple peaks for my this compound standard in my LC-MS analysis. What could be the cause?

A2: A common reason for observing multiple peaks for a single analyte like this compound is the formation of adducts in the mass spectrometer's ion source. These adducts are ions formed by the association of your target molecule with other molecules from the mobile phase or sample matrix. Common adducts for benzoxazinoids include formate ([M+FA-H]⁻), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.[3][4][5]

Q3: What are the most common adducts observed for this compound and related compounds?

A3: In negative ionization mode, formic acid adducts ([M+FA-H]⁻) are frequently observed when formic acid is used as a mobile phase modifier.[3] In positive ionization mode, common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts, especially if the glassware, solvents, or additives are not of high purity.[4][5] The formation of these adducts can complicate data analysis by splitting the signal of the target analyte across multiple m/z values.

Troubleshooting Guide: Adduct Formation

This guide provides structured approaches to identify, minimize, and manage adduct formation during the LC-MS analysis of this compound.

Issue 1: Prominent Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
  • Symptoms: High intensity peaks at M+23 and M+39 in positive ion mode, leading to a decrease in the intensity of the desired protonated molecule ([M+H]⁺).

  • Root Causes:

    • Contamination from glassware.

    • Impurities in mobile phase solvents or additives.

    • High salt concentration in the sample matrix.

  • Solutions:

    • Improve Labware Hygiene: Use high-purity solvents to wash all glassware and plasticware. Consider using dedicated glassware for mobile phase preparation.

    • Use High-Purity Reagents: Employ LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium acetate).[6]

    • Mobile Phase Additives: The addition of a small amount of ammonium formate or ammonium acetate can sometimes suppress sodium and potassium adduct formation by providing a consistent source of ammonium ions for adduct formation ([M+NH₄]⁺), which can be more easily controlled.

    • Acidification: The use of fluorinated alkanoic acids, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), in combination with formic acid can effectively trap highly electropositive ions like Na⁺ and K⁺, thereby promoting the formation of the protonated molecule [M+H]⁺.[5]

Issue 2: Formic Acid Adducts ([M+FA-H]⁻) in Negative Ion Mode
  • Symptoms: A significant peak at M+45 in negative ion mode.

  • Root Cause: High concentration of formic acid in the mobile phase. While formic acid is a common and effective mobile phase additive for improving peak shape and ionization efficiency, higher concentrations can promote adduct formation.[3]

  • Solutions:

    • Optimize Formic Acid Concentration: Reduce the concentration of formic acid in the mobile phase. A typical starting point is 0.1%, but it can often be lowered to 0.05% or even 0.025% without significantly compromising chromatographic performance.

    • Alternative Additives: Consider using acetic acid as a substitute for formic acid. However, this may alter selectivity and ionization efficiency, so re-optimization of the method will be necessary.

Issue 3: Unexpected Adducts (e.g., [M+C₂H₈N]⁺ from Acetonitrile)
  • Symptoms: Observation of an adduct peak at M+44 in positive ion mode when using acetonitrile in the mobile phase.

  • Root Cause: This adduct has been identified as an ethylamine adduct, which can be formed as a reduction product of acetonitrile in the electrospray source.[4]

  • Solutions:

    • Substitute Acetonitrile: Replace acetonitrile with methanol in the mobile phase. This has been shown to eliminate the formation of the ethylamine adduct.[4]

    • Check System Grounding: Improper grounding of the LC system to the mass spectrometer can sometimes contribute to electrochemical reactions in the ESI source. Ensure all components are properly grounded.

Quantitative Data Summary

The following table summarizes common adducts of benzoxazinoids and their corresponding mass shifts, which can be used to identify them in your mass spectra.

Analyte ClassIonization ModeCommon AdductMass-to-Charge Ratio (m/z)
BenzoxazinoidsPositiveProtonated[M+H]⁺
Sodium[M+Na]⁺
Ammonium[M+NH₄]⁺
Potassium[M+K]⁺
Ethylamine[M+C₂H₈N]⁺
BenzoxazinoidsNegativeDeprotonated[M-H]⁻
Formate[M+HCOOH-H]⁻
Acetate[M+CH₃COOH-H]⁻

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Benzoxazinoid Analysis

This protocol is a general starting point adapted from methodologies used for the analysis of benzoxazinoids in plant extracts.[2][7]

  • Instrumentation:

    • Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer (TQD).[2]

  • Chromatographic Column:

    • Waters BEH C18 column (1.7 µm, 50.0 × 2.1 mm).[2]

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% formic acid.[2][7]

    • Solvent B: Acetonitrile with 0.1% formic acid.[2][7]

  • Gradient Elution:

    • A linear gradient from 3% to 10% of solvent B over 7 minutes is a typical starting point.[2]

  • Flow Rate:

    • 700 µL/min.[2]

  • Column Temperature:

    • 50 °C.[2]

  • Injection Volume:

    • 2.5 µL.[2]

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 140 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flow Rates: Consult instrument manufacturer's recommendations.

Visualizations

Adduct_Formation_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Plant Extract Extraction Pressurized Liquid Extraction Sample->Extraction Centrifugation Centrifugation (23,000 x g, 20 min, 4°C) Extraction->Centrifugation UPLC UPLC Separation (BEH C18 Column) Centrifugation->UPLC ESI Electrospray Ionization (Positive/Negative Mode) UPLC->ESI MS Mass Spectrometry (Triple Quadrupole) ESI->MS Data Raw Data MS->Data Adduct_ID Identify Adducts ([M+Na]+, [M+FA-H]- etc.) Data->Adduct_ID Adduct_ID->UPLC Troubleshoot & Optimize Mobile Phase / Gradient Quant Quantification of This compound Adduct_ID->Quant Troubleshooting_Logic cluster_pos Positive Mode Troubleshooting cluster_neg Negative Mode Troubleshooting Start Multiple Peaks Observed for This compound Check_Positive Positive Ion Mode? Start->Check_Positive Check_Negative Negative Ion Mode? Start->Check_Negative Na_K_Adducts [M+Na]+ or [M+K]+ Adducts? Check_Positive->Na_K_Adducts Yes ACN_Adduct [M+C2H8N]+ Adduct? Check_Positive->ACN_Adduct Yes Formate_Adduct [M+FA-H]- Adduct? Check_Negative->Formate_Adduct Yes Sol_Na_K Use High-Purity Solvents & Clean Glassware. Add Ammonium Salts or Fluorinated Alkanoic Acids. Na_K_Adducts->Sol_Na_K Sol_ACN Replace Acetonitrile with Methanol. ACN_Adduct->Sol_ACN Sol_Formate Reduce Formic Acid Concentration. Formate_Adduct->Sol_Formate

References

impact of pH on the stability and extraction of HMBOA D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and extraction of 2-hydroxy-4-methoxybenzaldehyde 3-O-D-glucoside (HMBOA D-glucoside).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (also known as HDMBOA-Glc) is a naturally occurring benzoxazinoid found in various plants, notably maize.[1][2] Benzoxazinoids are a class of secondary metabolites involved in plant defense.[3] The stability of this compound is critical during extraction, purification, and formulation, as its degradation can lead to a loss of the compound of interest and the formation of various by-products. The glucoside form is generally stable, but under certain conditions, it can be hydrolyzed to its aglycone, HMBOA, which is highly unstable.[2][4]

Q2: How does pH fundamentally affect the stability of this compound?

The pH of the environment is a critical factor influencing the stability of this compound. Like many glucosides, the glycosidic bond is susceptible to acid- or base-catalyzed hydrolysis.[5][6]

  • Acidic Conditions (pH < 6): In a slightly acidic environment, the glucoside form is relatively stable. This condition is often preferred for extraction and short-term storage.

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases towards neutral and alkaline, the risk of hydrolysis increases. More importantly, the aglycone (HDMBOA) that is formed upon hydrolysis is extremely unstable at neutral or basic pH and rapidly degrades to other compounds, primarily 6-methoxy-2-benzoxazolinone (MBOA).[4]

Q3: What are the main degradation products of this compound?

The primary degradation pathway begins with the hydrolysis of the glycosidic bond, separating the sugar moiety (glucose) from the aglycone (HDMBOA). The highly unstable HDMBOA then undergoes rapid, pH-dependent decomposition to form MBOA.[2][4] The conversion of HDMBOA to MBOA is particularly fast in neutral to alkaline conditions.[4]

Q4: What is the recommended pH for extracting this compound from plant materials?

An acidic extraction medium is recommended to ensure the stability of the glucoside and improve recovery. Protocols frequently utilize a mixture of methanol and water (e.g., 70:30 v/v) acidified with a small amount of weak acid, such as 0.1% formic acid or 1% acetic acid.[7][8][9] The acidic conditions help to inactivate native plant enzymes (β-glucosidases) that can hydrolyze the glucoside during extraction and maintain the stability of the target compound.

Q5: How can I prevent the degradation of this compound during sample preparation and storage?

To minimize degradation, the following measures are recommended:

  • Enzyme Inactivation: Immediately after harvesting, plant material should be flash-frozen in liquid nitrogen to halt enzymatic activity.[8][10]

  • Extraction: Use a pre-chilled, slightly acidic solvent system for extraction.[8][9]

  • Storage: Store purified this compound and extracts in a slightly acidic buffer (e.g., pH 3-5) at low temperatures (-20°C or below) to prevent both chemical and enzymatic hydrolysis.[11] Avoid neutral or alkaline buffers for storage.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction

Possible CauseRecommended Solution
Enzymatic Degradation Plant β-glucosidases may be hydrolyzing the target compound. Ensure plant material is flash-frozen in liquid nitrogen immediately upon collection and kept frozen until extraction.[10]
Suboptimal Solvent The solvent may not be efficiently extracting the compound. Use an acidified aqueous alcohol solution, such as 70% methanol with 0.1% formic acid, to improve solubility and stability.[8][9]
Incorrect pH A neutral or alkaline extraction environment can promote degradation. Ensure the extraction solvent is acidic.[7]
Insufficient Extraction Time The compound may not be fully extracted. Optimize the extraction time; for maceration, this could be several hours, while for sonication, 30 minutes may be sufficient.[11][12]

Issue 2: Degradation of this compound in Purified Solutions or Extracts

Possible CauseRecommended Solution
Incorrect Storage pH Storing the compound in neutral or alkaline buffers (pH ≥ 7) leads to rapid degradation of its aglycone after hydrolysis.[4] Always store solutions in a slightly acidic buffer (pH 3-5).
Elevated Temperature Higher temperatures accelerate chemical reactions, including hydrolysis. Store all samples and extracts at -20°C or -80°C for long-term stability.
Microbial Contamination Microbes can produce enzymes that degrade the glucoside. Ensure solutions are sterile-filtered if they will be stored for extended periods at 4°C.

Data Presentation

Quantitative data on the stability of this compound itself is limited. However, the stability of its aglycone, HDMBOA, provides critical insight into the consequences of hydrolysis at different pH values.

Table 1: Summary of pH Effects on this compound Stability and Degradation

pH Range Glucoside Stability Primary Concern Recommendation
2.0 - 5.0 High Minimal degradation Optimal for extraction and storage.
5.1 - 6.9 Moderate Slow hydrolysis to HDMBOA. Acceptable for short-term handling.

| 7.0 - 9.0 | Low | Rapid hydrolysis to HDMBOA, which is then quantitatively converted to MBOA.[4] | Avoid for all processing and storage. |

Table 2: pH-Dependent Decomposition of HDMBOA (Aglycone) to MBOA at 25°C Data adapted from kinetic studies using NMR.[4]

Time% HDMBOA Remaining (pH 7.0)
0 min100%
15 min< 5%
2.5 hours0% (Quantitative conversion to MBOA)
Half-life at pH 7.0 < 15 minutes

Experimental Protocols

Protocol 1: pH-Dependent Stability Testing of this compound

  • Objective: To determine the stability of this compound at various pH values over time.

  • Materials: Purified this compound, phosphate-citrate buffers (pH 3, 5, 7, 9), HPLC-grade methanol and water, HPLC system with UV detector.

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • In separate vials, add an aliquot of the stock solution to each pH buffer to achieve a final concentration of 50 µg/mL.

    • Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately quench any reaction by mixing with an equal volume of 0.1% formic acid in methanol.

    • Analyze the samples by reverse-phase HPLC to quantify the remaining percentage of this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.

Protocol 2: Optimized Extraction of this compound from Plant Material

  • Objective: To efficiently extract this compound from plant tissue while minimizing degradation.

  • Materials: Fresh plant material (e.g., maize seedlings), liquid nitrogen, mortar and pestle, extraction solvent (70:30 Methanol:Water with 0.1% Formic Acid), centrifuge, rotary evaporator.

  • Procedure:

    • Harvest and immediately flash-freeze approximately 10g of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[9]

    • Transfer the powder to a flask and add 100 mL of the chilled extraction solvent.

    • Agitate the mixture on a shaker or stir plate for 2-4 hours at 4°C.

    • Centrifuge the extract at 4000 x g for 20 minutes at 4°C to pellet the solid debris.

    • Decant the supernatant and filter it to remove any remaining fine particles.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting aqueous extract can be lyophilized or further purified using solid-phase extraction (SPE).

Visualizations

Stability_Testing_Workflow start Start prepare_buffers Prepare Buffers (pH 3, 5, 7, 9) start->prepare_buffers dissolve Dissolve HMBOA-Glc in each buffer prepare_buffers->dissolve incubate Incubate Samples (Constant Temp.) dissolve->incubate sample Sample at Time Intervals (t=0, 1, 2...) incubate->sample sample:n->sample:n analyze Analyze by HPLC sample->analyze end End: Degradation Profile analyze->end

Caption: Workflow for pH-dependent stability testing of this compound.

Extraction_Workflow plant_material Plant Material freeze Flash Freeze (Liquid Nitrogen) plant_material->freeze grind Grind to Fine Powder freeze->grind extract Extract with Acidified Aqueous Methanol (4°C) grind->extract filter Centrifuge & Filter extract->filter concentrate Concentrate Extract (Rotary Evaporator ≤ 40°C) filter->concentrate purify Purify / Lyophilize concentrate->purify

Caption: Optimized workflow for the extraction of this compound.

Degradation_Pathway hmboa_glc This compound (Stable) hydrolysis_step Hydrolysis hmboa_glc->hydrolysis_step hmboa_aglycone HMBOA (Aglycone) (Highly Unstable) hydrolysis_step->hmboa_aglycone hydrolysis_step->hmboa_aglycone H+ or OH- catalyst glucose Glucose hydrolysis_step->glucose degradation_step Rapid Decomposition hmboa_aglycone->degradation_step mboa MBOA (Final Product) degradation_step->mboa degradation_step->mboa Favored by pH ≥ 7.0

Caption: pH-dependent degradation pathway of this compound.

References

reducing enzymatic degradation of HMBOA D-glucoside during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of HMBOA D-glucoside. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to minimize enzymatic degradation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

A1: 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside (this compound or HDMBOA-Glc) is a naturally occurring benzoxazinoid in certain plants, such as maize.[1][2] In the intact plant, it is stored in the vacuole, physically separated from enzymes that can break it down.[3][4][5] During extraction, tissue disruption brings this compound into contact with these enzymes, specifically β-glucosidases, which are located in the plastids and cell wall.[4][5] This enzymatic hydrolysis removes the glucose group, yielding an unstable aglycone (HDMBOA) that rapidly degrades to other compounds, such as 6-methoxy-2-benzoxazolinone (MBOA).[1][4] This degradation leads to an underestimation of the actual this compound content in the plant material and can complicate the analysis of its biological activity.[6]

Q2: What are the primary enzymes responsible for the degradation of this compound?

A2: The primary enzymes responsible for the degradation of this compound are β-glucosidases (EC 3.2.1.21).[1][7] These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the glucose molecule and the unstable aglycone.[7][8]

Q3: What are the optimal conditions for the activity of these degrading enzymes?

A3: While specific optimal conditions can vary between plant species, studies on maize β-glucosidase have shown an optimal pH of around 5.8 and an optimal temperature of 50°C.[1] The enzyme is reported to be stable for extended periods at 0-4°C but loses activity completely when exposed to temperatures of 55°C or higher for 10 minutes.[1]

Q4: How can I prevent enzymatic degradation of this compound during sample collection and preparation?

A4: To prevent enzymatic degradation, it is crucial to immediately inactivate the endogenous β-glucosidases upon sample collection. The most effective method is to flash-freeze the plant material in liquid nitrogen directly after harvesting.[9][10] This rapid freezing halts enzymatic activity. The frozen tissue should then be stored at -80°C until extraction.[9][10]

Q5: What extraction solvents are recommended to minimize degradation?

A5: A common and effective solvent system for extracting benzoxazinoids, including this compound, is a mixture of methanol and water, often with the addition of a small amount of formic acid (e.g., 70:30:0.1 methanol:water:formic acid).[9][10][11] Methanol helps to denature the enzymes, while the acidic condition can further inhibit their activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of this compound in the final extract. Enzymatic degradation during sample preparation and extraction.Ensure immediate flash-freezing of plant material in liquid nitrogen upon collection.[9][10] Maintain frozen conditions during grinding. Use pre-chilled solvents for extraction.
Incomplete extraction from the plant matrix.Increase the extraction time or perform sequential extractions of the plant material.[12] Ensure a sufficient solvent-to-sample ratio.
High levels of the degradation product MBOA detected. Significant enzymatic activity occurred before or during extraction.Review the sample handling procedure to minimize the time between harvesting and enzyme inactivation.[6] Consider a heat-inactivation step (e.g., brief microwave irradiation of the plant material) before solvent extraction, though this should be tested for thermal degradation of the target compound.
The extraction solvent is not effectively inhibiting enzymatic activity.Use a solvent mixture with a higher percentage of organic solvent (e.g., methanol) and ensure it is acidified (e.g., with 0.1% formic acid).[9][10]
Inconsistent results between different batches of extractions. Variability in the time between sample collection and enzyme inactivation.Standardize the sample collection and preparation protocol to ensure consistency across all samples.
Degradation during storage of the extract.Store the final extract at low temperatures (e.g., -20°C or -80°C) to prevent any residual enzymatic or chemical degradation over time.

Experimental Protocols

Protocol 1: Standard Extraction of this compound

This protocol is designed to minimize enzymatic degradation and is suitable for quantitative analysis.

Materials:

  • Fresh plant material

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • -80°C freezer

  • Extraction solvent: Methanol:Water:Formic Acid (70:30:0.1, v/v/v)

  • Centrifuge capable of reaching 13,000 rpm and maintaining 10°C

  • Microcentrifuge tubes

Procedure:

  • Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.[9][10]

  • Store the frozen material at -80°C until ready for extraction.[9][10]

  • Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle, adding liquid nitrogen as needed to keep the sample frozen.[9][10]

  • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

  • Add 1 mL of the pre-chilled extraction solvent to the tube.[10]

  • Vortex the sample for 20-30 seconds.[9][10]

  • Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.[9][10]

  • Carefully collect the supernatant for analysis (e.g., by HPLC-MS).

  • If necessary, dilute the sample prior to analysis.[10]

Protocol 2: Heat Inactivation as an Alternative Step

Materials:

  • Fresh plant material

  • Microwave oven

  • Grinder

  • Extraction solvent: Methanol:Water:Formic Acid (70:30:0.1, v/v/v)

  • Centrifuge

Procedure:

  • Immediately after harvesting, place the plant material in a microwave-safe container.

  • Microwave on high power for a short duration (e.g., 30-60 seconds). The optimal time will need to be determined empirically to inactivate enzymes without degrading the target compound.

  • Allow the material to cool, then grind to a fine powder.

  • Proceed with the solvent extraction as described in steps 4-9 of Protocol 1.

Visualizations

Enzymatic Degradation Pathway

G HMBOA_Glc This compound (in vacuole) Tissue_Disruption Tissue Disruption (Extraction) HMBOA_Glc->Tissue_Disruption Glucosidase β-Glucosidase (in plastid/cell wall) Glucosidase->Tissue_Disruption HMBOA HDMBOA (aglycone) (unstable) Tissue_Disruption->HMBOA Hydrolysis MBOA MBOA (degradation product) HMBOA->MBOA Spontaneous Degradation

Caption: Enzymatic degradation of this compound during extraction.

Recommended Extraction Workflow

G Start Harvest Plant Material Flash_Freeze Flash-freeze in Liquid Nitrogen Start->Flash_Freeze Store Store at -80°C Flash_Freeze->Store Grind Grind to fine powder (keep frozen) Store->Grind Extract Extract with acidified methanol/water Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Analyze Analyze Supernatant (e.g., HPLC-MS) Centrifuge->Analyze

Caption: Workflow to minimize this compound degradation.

References

Technical Support Center: Optimizing MS/MS Fragmentation of HMBOA D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of fragmentation parameters for 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA D-glucoside) in tandem mass spectrometry (MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion of this compound in electrospray ionization (ESI) mass spectrometry?

A1: In negative ion mode ESI, you can expect to observe the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 356.1. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 358.1 or adducts such as the sodium adduct [M+Na]⁺ at m/z 380.1 may be observed. Negative ion mode is often preferred for benzoxazinoid analysis due to enhanced selectivity.[1]

Q2: What are the characteristic fragmentation patterns of this compound in MS/MS?

A2: The most characteristic fragmentation is the neutral loss of the glucose moiety (162 Da), resulting in the formation of the HMBOA aglycone.[1] This aglycone can then undergo further fragmentation, such as the loss of carbon monoxide (CO). A study on related benzoxazinoids showed that lactam benzoxazinones like HMBOA-Glc exhibit a loss of a hexose followed by two successive losses of 28 Da, corresponding to CO.

Q3: What is in-source fragmentation and how can it affect the analysis of this compound?

A3: In-source fragmentation is the breakdown of analyte ions within the ion source of the mass spectrometer before they reach the mass analyzer.[2][3] For glucosides, this can lead to the premature loss of the sugar moiety, generating the aglycone ion. This can complicate quantification and interpretation, as the aglycone may be mistaken for a separate analyte present in the sample. It is a common phenomenon in the analysis of natural compounds by LC/ESI-MS.[3]

Q4: What are some common causes of poor peak shape (e.g., tailing, fronting, splitting) in the LC-MS/MS analysis of this compound?

A4: Poor peak shape can arise from several factors, including:

  • Column Contamination: Buildup of matrix components on the column can lead to peak tailing or splitting.

  • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Column Void: A void at the head of the column can cause peak fronting or splitting.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can lead to peak tailing.

  • High Sample Load: Injecting too much sample can overload the column and result in broad, asymmetric peaks.

Troubleshooting Guides

Issue 1: Low Intensity or Absence of the Precursor Ion

Possible Cause:

  • Suboptimal Ionization Parameters: The ion source settings (e.g., capillary voltage, gas flow, temperature) may not be optimal for this compound.

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before selection for MS/MS.

  • Sample Degradation: The analyte may be unstable in the sample matrix or solvent.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow, and temperature to maximize the signal of the [M-H]⁻ or [M+H]⁺ ion.

  • Minimize In-source Fragmentation: Reduce the fragmentor or declustering potential to decrease the energy in the ion source. Lowering the source temperature can also help.

  • Check Sample Stability: Prepare fresh samples and analyze them immediately. If degradation is suspected, consider using a different sample solvent or adjusting the pH.

Issue 2: Inconsistent or Poor Fragmentation

Possible Cause:

  • Incorrect Collision Energy: The applied collision energy may be too low to induce fragmentation or too high, leading to excessive fragmentation and loss of characteristic product ions.

  • Collision Gas Pressure: The pressure of the collision gas (e.g., argon, nitrogen) can affect fragmentation efficiency.

Troubleshooting Steps:

  • Perform a Collision Energy Optimization Experiment: Infuse a standard solution of this compound and ramp the collision energy to determine the optimal value for each desired product ion.

  • Check Collision Gas Pressure: Ensure the collision gas pressure is within the manufacturer's recommended range.

Issue 3: Poor Chromatographic Peak Shape

Possible Cause:

  • Column Issues: Contamination, void formation, or degradation of the stationary phase.

  • Mobile Phase Mismatch: The sample solvent is too strong compared to the initial mobile phase conditions.

  • Analyte-Specific Interactions: Secondary interactions with the column packing material.

Troubleshooting Steps:

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column.

  • Solvent Matching: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

  • Mobile Phase Additives: The addition of a small amount of a modifier (e.g., formic acid for reverse-phase chromatography) can improve peak shape by reducing secondary interactions.

Experimental Protocols

Protocol for Optimizing Collision Energy for this compound

This protocol describes a systematic approach to determine the optimal collision energy (CE) for the fragmentation of this compound.

1. Sample Preparation:

  • Prepare a 1 µg/mL standard solution of this compound in a solvent compatible with your LC-MS system (e.g., 50:50 methanol:water).

2. Infusion and Initial MS Scan:

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
  • Perform a full scan in the appropriate ionization mode (e.g., negative ESI) to confirm the presence and stability of the precursor ion (m/z 356.1 for [M-H]⁻).

3. Collision Energy Ramp Experiment:

  • Set up a product ion scan experiment, selecting the precursor ion of this compound.
  • Program the instrument to acquire data over a range of collision energies. A typical range would be from 5 eV to 50 eV in steps of 2-5 eV.
  • Monitor the intensity of the precursor ion and the key product ions (e.g., m/z 194.1 for the aglycone) at each CE value.

4. Data Analysis:

  • Plot the intensity of the precursor and product ions as a function of collision energy.
  • The optimal collision energy for a specific product ion is the value that yields the highest intensity for that ion.
  • For quantitative methods using Multiple Reaction Monitoring (MRM), select the CE that maximizes the signal for the chosen product ion.

Data Presentation

Table 1: Relative Abundance of this compound Fragment Ions at Various Collision Energies (Illustrative Data)

Collision Energy (eV)Precursor Ion (m/z 356.1) Relative Abundance (%)Product Ion (m/z 194.1) Relative Abundance (%)Other Fragments Relative Abundance (%)
51005<1
1085405
15509015
18 30 100 25
20209530
25107045
30<55060
35<13075
40<11585
45<1590
50<1<595

This table presents illustrative data to demonstrate the expected trend. The optimal collision energy of 18 eV for the primary product ion is based on a literature value for a specific transition of HMBOA-Glc.

Visualizations

fragmentation_pathway HMBOA_Glucoside This compound [M-H]⁻ m/z 356.1 Aglycone HMBOA Aglycone m/z 194.1 HMBOA_Glucoside->Aglycone -162 Da (Glucose) Fragment1 Further Fragments Aglycone->Fragment1 -CO, etc.

Caption: Proposed fragmentation pathway of this compound in negative ion mode MS/MS.

optimization_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_std Prepare HMBOA D-glucoside Standard infuse Infuse Standard into MS prep_std->infuse full_scan Confirm Precursor Ion in Full Scan infuse->full_scan ce_ramp Perform Collision Energy Ramp Experiment full_scan->ce_ramp plot_data Plot Ion Intensities vs. Collision Energy ce_ramp->plot_data det_opt Determine Optimal CE for Product Ions plot_data->det_opt

Caption: Experimental workflow for optimizing collision energy for this compound.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? start->low_signal inconsistent_frag Inconsistent Fragmentation? start->inconsistent_frag check_column Check Column (Flush/Replace) peak_shape->check_column Yes check_solvent Check Injection Solvent peak_shape->check_solvent Yes opt_source Optimize Ion Source low_signal->opt_source Yes check_in_source Reduce In-Source Fragmentation low_signal->check_in_source Yes opt_ce Optimize Collision Energy inconsistent_frag->opt_ce Yes

References

overcoming solubility issues of HMBOA D-glucoside in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HMBOA D-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role?

A1: this compound ((2R)-2-(β-D-Glucopyranosyloxy)-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) is a naturally occurring benzoxazinoid found in various grasses, including maize and wheat. It functions as a stable, inactive storage form of the more reactive aglycone, HMBOA. In plants, it plays a crucial role in defense against herbivores and pathogens.[1] Upon tissue damage, the glucoside is hydrolyzed by β-glucosidases, releasing the active aglycone which has insecticidal and antimicrobial properties.[1][2]

Q2: In which solvents is this compound soluble?

A2: this compound is a polar molecule and is generally soluble in polar solvents. It is known to be soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][3] For extraction from plant tissues, mixtures of methanol and water, often with a small amount of formic acid to improve stability, are commonly used.[1]

Q3: I am observing low yields when extracting this compound from plant material. What are the potential causes?

A3: Low extraction yields can be attributed to several factors:

  • Inefficient Solvent: The polarity of your extraction solvent may not be optimal. A mixture of methanol and water (e.g., 70:30 v/v) is often more effective than either solvent alone.[1]

  • Enzymatic Degradation: Endogenous plant β-glucosidases can hydrolyze this compound to its aglycone upon tissue disruption. To prevent this, it is crucial to flash-freeze the plant material in liquid nitrogen immediately after harvesting and keep it at -80°C until extraction.[1]

  • Insufficient Cell Lysis: If the solvent cannot effectively penetrate the plant tissue, the extraction will be incomplete. Ensure the tissue is ground to a fine powder, preferably using a cryogenic grinder.

Q4: How should I store this compound, both as a solid and in solution?

A4: As a solid, this compound should be stored at -20°C, protected from light, and in a desiccated environment.[1] For solutions, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of benzoxazinoid glucosides in solution can vary depending on the solvent, pH, and temperature.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides solutions to common problems encountered when dissolving and working with this compound.

Problem Possible Cause Recommended Solution
This compound is not dissolving in my chosen solvent. The concentration is too high for the solvent's capacity.Refer to the solubility data table below. Try a different solvent with higher solubilizing power, such as DMSO or methanol. Gentle warming and vortexing can also aid dissolution.
The compound may have degraded due to improper storage.Ensure the compound has been stored correctly at -20°C and protected from light and moisture.[1]
Precipitation occurs when adding an aqueous buffer to my organic stock solution. The final concentration of the organic solvent is too low to maintain solubility.Increase the percentage of the organic co-solvent in the final solution. Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous buffer.
I am unsure which solvent to use for my cell-based assay. High concentrations of organic solvents like DMSO can be toxic to cells.Prepare a concentrated stock solution in DMSO and then dilute it serially in your cell culture medium to reach the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).
My compound appears to be degrading in solution over time. Benzoxazinoid glucosides can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of contaminating enzymes.Prepare solutions fresh before use. Use acidified solvents (e.g., with 0.1% formic acid) for extractions and analytical purposes to improve stability.[1] Store stock solutions at -80°C.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility information for this compound in common laboratory solvents.

Solvent Quantitative Solubility Qualitative Description Source
Water11.2 g/L (Predicted)Soluble[3]
MethanolNot specifiedSoluble[1]
EthanolNot specifiedSoluble[1]
Dimethyl Sulfoxide (DMSO)Not specifiedSoluble[1]

Note: The quantitative solubility in water is a predicted value obtained from ALOGPS. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol

This protocol describes the preparation of a standard stock solution of this compound for analytical or experimental use.

Materials:

  • This compound (solid)

  • Methanol (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg.

  • Carefully transfer the weighed solid into the volumetric flask.

  • Add a small volume of methanol to the flask (approximately half the final volume).

  • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low setting.

  • Once the solid is completely dissolved, add methanol to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled, amber glass vial for storage at -20°C.

Protocol 2: Extraction of Benzoxazinoids from Plant Tissue

This protocol outlines a general procedure for extracting this compound and other benzoxazinoids from plant material for analytical purposes.[1]

Materials:

  • Plant tissue (e.g., maize leaves)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction solvent: 70:30 (v/v) mixture of methanol and water containing 0.1% formic acid[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Harvest fresh plant tissue and immediately flash-freeze it in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube.

  • Add 1 mL of the extraction solvent to the tube.

  • Vortex the mixture vigorously for 20 seconds.

  • Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.[1]

  • Carefully collect the supernatant, which contains the extracted benzoxazinoids, for further analysis (e.g., by HPLC or LC-MS).

Visualizations

Jasmonic Acid Signaling Pathway Inducing Benzoxazinoid Biosynthesis

The following diagram illustrates the signaling cascade initiated by biotic stress, leading to the production of jasmonic acid and the subsequent biosynthesis of benzoxazinoids like this compound.

Jasmonic_Acid_Signaling cluster_stress Biotic Stress cluster_synthesis Jasmonic Acid Biosynthesis cluster_signaling JA Signaling Cascade cluster_benzoxazinoid Benzoxazinoid Biosynthesis Herbivory Herbivore Feeding Alpha_LeA α-Linolenic Acid Herbivory->Alpha_LeA Induces Pathogen Pathogen Attack Pathogen->Alpha_LeA Induces JA_Biosynthesis JA Biosynthesis Enzymes Alpha_LeA->JA_Biosynthesis JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes Degradation of MYC2 MYC2 Transcription Factor COI1->MYC2 Leads to Activation of JAZ->MYC2 Represses BX_Genes Benzoxazinoid Biosynthesis Genes MYC2->BX_Genes Activates Transcription of DIMBOA_Glc DIMBOA-Glc BX_Genes->DIMBOA_Glc Leads to HMBOA_Glc This compound DIMBOA_Glc->HMBOA_Glc Converted to

Caption: Jasmonic acid signaling pathway in response to biotic stress.

Experimental Workflow: Stock Solution Preparation

This diagram outlines the logical steps for preparing a stock solution of this compound.

Stock_Solution_Workflow Start Start: Obtain solid This compound Weigh Accurately weigh the required mass Start->Weigh Transfer Transfer solid to a volumetric flask Weigh->Transfer Add_Solvent_Partial Add ~50% of the final volume of solvent Transfer->Add_Solvent_Partial Dissolve Vortex/swirl until fully dissolved Add_Solvent_Partial->Dissolve Add_Solvent_Final Add solvent to the calibration mark Dissolve->Add_Solvent_Final Mix Cap and invert to mix Add_Solvent_Final->Mix Store Transfer to a labeled, amber vial for storage at -20°C Mix->Store End End: Stock solution is ready Store->End

Caption: Workflow for preparing a stock solution of this compound.

References

Validation & Comparative

A Comparative Analysis of HMBOA D-glucoside and DIMBOA-glucoside Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the biological activities of two key benzoxazinoids: 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA D-glucoside) and 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one-glucoside (DIMBOA-glucoside). This analysis is supported by experimental data to inform research and development in agriculture and pharmacology.

Introduction to Benzoxazinoids

Benzoxazinoids are a class of indole-derived secondary metabolites predominantly found in members of the grass family (Poaceae), including maize, wheat, and rye.[1] These compounds are stored in plant tissues as stable, inactive glucosides. Upon tissue damage by herbivores or pathogens, β-glucosidases hydrolyze these glucosides into their toxic aglycone forms, which play a crucial role in plant defense.[2][3] This guide focuses on the comparative activities of this compound, a lactam, and DIMBOA-glucoside, a hydroxamic acid, two prevalent benzoxazinoids in these important crops.

Comparative Biological Activity

The biological activities of this compound and DIMBOA-glucoside differ significantly, which is largely attributed to the chemical nature of their aglycones. DIMBOA, a hydroxamic acid, is generally considered more biologically active than HMBOA, a lactam.

Phytotoxicity and Allelopathic Effects

Direct comparative studies on the phytotoxicity of the glucosides are limited. However, research on their aglycones reveals a clear distinction in activity.

Table 1: Comparative Phytotoxicity of Benzoxazinoid Aglycones

CompoundClassPhytotoxicityReference
DIMBOAHydroxamic AcidToxic[4]
HMBOALactamNot Toxic[4]

Experimental evidence suggests that the hydroxamic acid functional group in DIMBOA is crucial for its phytotoxic effects. In contrast, the lactam HMBOA did not exhibit toxicity in similar assays.[4]

Insecticidal and Antifeedant Activity

The insecticidal and antifeedant properties of DIMBOA-glucoside are well-documented, particularly against aphids. Upon ingestion, DIMBOA-glucoside can be hydrolyzed to its toxic aglycone, DIMBOA. Furthermore, DIMBOA-glucoside can be methylated to form 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-glucoside), which exhibits even greater toxicity to some aphids in artificial diet studies.[2][5]

Information on the direct insecticidal activity of this compound is less prevalent in the literature. However, studies on aphid-infested wheat have shown that while DIMBOA-glucoside levels decrease upon infestation, this compound levels remain largely unaffected, suggesting different roles or regulation in response to herbivory.[1]

Table 2: Activity of Benzoxazinoid Glucosides Against Aphids

CompoundActivity MetricEffect on AphidsReference
DIMBOA-glucosideProgeny Production & SurvivalNo significant reduction at 2 mM in artificial diet[2]
HDMBOA-glucosideProgeny Production & SurvivalSignificant reduction at 2 mM in artificial diet[2]
This compoundIn planta concentrationNo significant change upon aphid infestation[1]
Antimicrobial Activity

The antimicrobial properties of DIMBOA have been demonstrated against various bacteria and fungi.[6][7] The aglycone DIMBOA exhibits inhibitory activity against pathogens such as Ralstonia solanacearum.[7] Similar to its phytotoxicity, the antimicrobial action of DIMBOA is attributed to its hydroxamic acid structure. Specific studies directly comparing the antimicrobial efficacy of this compound to DIMBOA-glucoside are scarce.

Biosynthesis and Signaling Pathways

DIMBOA-glucoside is a central compound in the well-elucidated benzoxazinoid biosynthetic pathway. In contrast, the precise enzymatic steps leading to the formation of this compound are not as clearly defined but it is understood to be part of the broader benzoxazinoid network.

Benzoxazinoid Biosynthesis cluster_0 Core Pathway cluster_1 DIMBOA Branch cluster_2 Further Diversification cluster_3 Lactam Branch (Putative) Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA-glucoside DIBOA-glucoside DIBOA->DIBOA-glucoside BX8/BX9 HBOA HBOA DIBOA->HBOA ? TRIBOA-glucoside TRIBOA-glucoside DIBOA-glucoside->TRIBOA-glucoside BX6 DIMBOA-glucoside DIMBOA-glucoside TRIBOA-glucoside->DIMBOA-glucoside BX7 HDMBOA-glucoside HDMBOA-glucoside DIMBOA-glucoside->HDMBOA-glucoside BX10/BX11/BX12 HMBOA HMBOA HBOA->HMBOA ? This compound This compound HMBOA->this compound Glucosyl-transferase?

Figure 1. Simplified biosynthetic pathway of major benzoxazinoids in maize.

In terms of signaling, DIMBOA has been shown to act as a signaling molecule in plant defense, inducing callose deposition as a response to fungal elicitors and aphid feeding.[8] In contrast, its derivative HDMBOA-glucoside does not induce this response, indicating a high degree of specificity in signaling pathways.[8] The role of this compound in plant signaling remains an area for further investigation.

Experimental Protocols

Extraction and Quantification of Benzoxazinoids from Plant Material

This protocol is adapted for the analysis of both this compound and DIMBOA-glucoside.

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a solution of methanol, water, and formic acid (e.g., 50:49.5:0.5, v/v/v). Vortex and centrifuge to pellet debris.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for quantification. Use purified standards for both this compound and DIMBOA-glucoside to generate calibration curves for accurate quantification.

Benzoxazinoid Extraction and Analysis Workflow A Plant Tissue Collection B Freezing in Liquid Nitrogen A->B C Grinding to Fine Powder B->C D Extraction with Solvent C->D E Centrifugation D->E F Supernatant Collection E->F G HPLC-MS Analysis F->G H Data Quantification G->H

Figure 2. General workflow for the extraction and analysis of benzoxazinoids.
Aphid Bioassay with Artificial Diet

This protocol, primarily used for DIMBOA-glucoside and HDMBOA-glucoside, can be adapted to test the activity of this compound.

  • Diet Preparation: Prepare an artificial aphid diet.

  • Incorporate Test Compounds: Add known concentrations of purified this compound or DIMBOA-glucoside to the diet. A control diet should contain the solvent used to dissolve the compounds.

  • Bioassay Setup: Place adult aphids in a feeding chamber with the prepared diet sealed between two layers of Parafilm.

  • Data Collection: After a set period (e.g., 48 hours), count the number of surviving adults and offspring to determine the effects on survival and fecundity.

Conclusion

The available evidence strongly suggests that DIMBOA-glucoside, and its aglycone DIMBOA, are more biologically active than this compound and its corresponding aglycone. The hydroxamic acid moiety of DIMBOA appears to be critical for its phytotoxic, insecticidal, and antimicrobial properties, as well as its role in plant defense signaling. In contrast, the lactam HMBOA is reported to be non-toxic in phytotoxicity assays.

While DIMBOA-glucoside's role in plant defense is well-established and multifaceted, the precise biological functions of this compound are less understood and appear to be more passive, at least in the context of aphid herbivory. Further direct comparative studies are necessary to fully elucidate the spectrum of activity of this compound and its potential applications. This guide highlights the current state of knowledge and underscores the need for continued research into the diverse roles of these important plant secondary metabolites.

References

A Validated HPLC-UV Method for the Quantification of HMBOA D-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA D-glucoside). This compound is a naturally occurring benzoxazinoid in various plants, playing a significant role in defense mechanisms against pests and pathogens.[1][2] Its accurate quantification is crucial for research in plant science, agronomy, and drug discovery.

This document details the experimental protocol for the HPLC-UV method and compares its performance with an alternative method, Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction procedure is critical for the accurate quantification of this compound. The following protocol is adapted from established methods for benzoxazinoid extraction.[3][4]

Materials:

  • Plant tissue (e.g., maize seedlings)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm and 10°C)

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to prevent enzymatic degradation.[1] Store at -80°C until extraction.

  • Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (70:30 methanol:water with 0.1% formic acid).[3][4] The acidified solvent helps to stabilize the benzoxazinoids.[1]

  • Vortex the mixture for 20 seconds.[3]

  • Centrifuge at 13,000 rpm for 20 minutes at 10°C.[3]

  • Collect the supernatant. If necessary, dilute the extract with the extraction solvent to fall within the calibration range.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Method for Quantification

This section details the instrumental parameters for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.7 µm, 150 mm x 2.1 mm)[5]
Mobile Phase A 0.1% Formic acid in Water[3][5]
Mobile Phase B Acetonitrile[3][5]
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. An example gradient is: 0-4 min, 10% B; 4-18 min, 10-60% B; 18-18.2 min, 60-80% B; 18.2-20 min, 80% B; 20-20.2 min, 80-10% B; 20.2-26 min, 10% B.[5]
Flow Rate 0.3-0.4 mL/min[3][5]
Column Temperature 35-40°C[3][5]
Injection Volume 2-10 µL[5]

| Detection Wavelength | 260-280 nm (based on the UV absorbance maxima for benzoxazinoids)[6] |

Method Validation and Performance Comparison

The developed HPLC-UV method should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH) or SANTE.[7][8][9] The key validation parameters are summarized below, along with a comparison to the performance of an LC-MS method.

ParameterHPLC-UVLC-MS
Linearity (r²) ≥ 0.999[10]≥ 0.99
Accuracy (% Recovery) 93-106%[10]66-110%[11]
Precision (RSD%) < 2%[10]1-14%[11]
Limit of Detection (LOD) In the low µg/mL rangeIn the ng/mL to pg/mL range[11]
Limit of Quantification (LOQ) In the low µg/mL rangeIn the ng/mL to pg/mL range[11]
Specificity Good, but susceptible to co-eluting compounds with similar UV spectra.Excellent, based on mass-to-charge ratio, minimizing interferences.[11]

Visualizing the Process

This compound Biosynthesis Pathway

The following diagram illustrates the simplified biosynthesis pathway of major benzoxazinoids in maize, including the position of HMBOA-Glc.[1][2][12]

This compound Biosynthesis Pathway cluster_legend Legend Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole Indole Indole-3-glycerol phosphate->Indole BX1 Indolin-2-one Indolin-2-one Indole->Indolin-2-one BX2 DIBOA DIBOA Indolin-2-one->DIBOA BX3, BX4, BX5 DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc BX8, BX9 DIMBOA-Glc DIMBOA-Glc DIBOA-Glc->DIMBOA-Glc BX10-13 HMBOA-Glc HMBOA-Glc DIBOA-Glc->HMBOA-Glc Unknown enzymes HDMBOA-Glc HDMBOA-Glc DIMBOA-Glc->HDMBOA-Glc BX13 Core Pathway Core Pathway DIMBOA Branch DIMBOA Branch HDMBOA Branch HDMBOA Branch HMBOA Branch HMBOA Branch Experimental Workflow Sample Collection Sample Collection Flash Freezing Flash Freezing Sample Collection->Flash Freezing Grinding Grinding Flash Freezing->Grinding Extraction Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis Data Processing Data Processing HPLC-UV Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

A Comparative Analysis of the Insecticidal Properties of HMBOA D-glucoside and MBOA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal properties of two benzoxazinoid compounds: 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one (HMBOA) D-glucoside and 6-methoxy-2-benzoxazolinone (MBOA). Benzoxazinoids are a class of plant secondary metabolites that play a crucial role in defense against herbivores. Understanding the differential insecticidal activity of these related compounds is vital for the development of novel pest management strategies and for research into plant-insect interactions.

Executive Summary

Overall, the available experimental data indicates that MBOA is an active insecticidal compound , while HMBOA and its glucoside exhibit significantly lower to negligible direct toxicity to the insect species tested. The insecticidal activity of benzoxazinoid glucosides, such as HMBOA D-glucoside, is contingent upon their enzymatic hydrolysis to their respective aglycones. In the case of HMBOA, a lactam, studies have shown it does not significantly inhibit the growth of insect larvae, such as the European corn borer (Ostrinia nubilalis). In contrast, MBOA, a benzoxazolinone, has demonstrated clear dose-dependent toxic effects on the same insect species, leading to increased mortality and prolonged development times.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the insecticidal effects of MBOA on the European corn borer (Ostrinia nubilalis). To date, comparable quantitative data for the direct effects of this compound is limited, with studies indicating a lack of significant insecticidal activity at tested concentrations.

Table 1: Effects of MBOA on the Development and Survival of Ostrinia nubilalis [1][2]

Concentration of MBOA in Artificial Diet (mg/g)Effect on Time to Pupation and Adult EmergenceEffect on Mortality
0.5LengthenedNo significant increase
1.5Significantly lengthenedIncreased
2.5Significantly lengthenedIncreased
4.0Significantly lengthenedIncreased

Table 2: Growth Inhibition of Ostrinia nubilalis Larvae by Benzoxazinoids [1]

CompoundConcentration in Artificial Diet (mM)Observation
HMBOA 0.5Did not inhibit larval growth
MBOA ~3 - 24Increased mortality and developmental times

Experimental Protocols

The data presented in this guide are primarily derived from artificial diet bioassays. The following is a generalized protocol for such an experiment.

Artificial Diet Bioassay for Ostrinia nubilalis

1. Insect Rearing:

  • Larvae of Ostrinia nubilalis are reared from egg masses in a controlled environment to ensure uniformity.

  • Standard rearing conditions are typically maintained at a specific temperature (e.g., 25°C), humidity, and photoperiod.

2. Diet Preparation:

  • A meridic artificial diet, providing all necessary nutrients for the insect's development, is prepared.

  • The test compounds (this compound or MBOA) are dissolved in a suitable solvent (e.g., ethanol or acetone) and then incorporated into the diet at various concentrations.

  • A control diet is prepared with the solvent only to account for any effects of the solvent.

3. Bioassay Procedure:

  • A known number of newly hatched or early-instar larvae are placed individually or in small groups into vials or petri dishes containing a pre-weighed amount of the treated or control diet.

  • The vials are then maintained under the same controlled environmental conditions as the rearing colony.

4. Data Collection and Analysis:

  • Parameters such as larval mortality, larval weight gain, time to pupation, and time to adult emergence are recorded at regular intervals.

  • The amount of diet consumed may also be measured to assess any antifeedant effects.

  • Statistical analysis is performed to determine significant differences between the treatment groups and the control group. From this data, values such as LC50 (lethal concentration for 50% of the population) or GI50 (growth inhibition for 50% of the population) can be calculated.

Visualization of Pathways and Workflows

Benzoxazinoid Activation and Detoxification

Benzoxazinoids are typically stored in plants as inactive glucosides. When plant tissue is damaged by an herbivore, these glucosides come into contact with β-glucosidases, which hydrolyze them into their toxic aglycone forms. Some insects have evolved detoxification mechanisms to cope with these compounds.

Benzoxazinoid_Pathway cluster_insect Insect Gut HMBOA_Glucoside This compound (Inactive) Plant_Enzymes Plant β-glucosidases HMBOA HMBOA (Aglycone) MBOA MBOA (Toxic) Insect_Detoxification Insect Glucosyltransferases MBOA->Insect_Detoxification Detoxified_MBOA MBOA-N-glucoside (Detoxified) Herbivory Herbivory/ Tissue Damage Herbivory->Plant_Enzymes releases Plant_Enzymes->HMBOA hydrolyzes Insect_Detoxification->Detoxified_MBOA conjugates

Caption: Activation of this compound and detoxification of MBOA.

General Experimental Workflow for Insect Bioassay

The following diagram illustrates the typical workflow for conducting an insect bioassay to compare the insecticidal properties of chemical compounds.

Experimental_Workflow A Insect Rearing (e.g., Ostrinia nubilalis) E Introduction of Insect Larvae A->E B Preparation of Artificial Diet C Incorporation of Test Compounds (this compound, MBOA) B->C D Control Group (Solvent only) B->D C->E D->E F Incubation under Controlled Conditions E->F G Data Collection (Mortality, Growth, etc.) F->G H Statistical Analysis and Comparison G->H

References

A Comparative Guide to the Quantification of HMBOA D-glucoside: LC-MS versus HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of secondary metabolites like 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA D-glucoside) is paramount. This guide provides a comprehensive comparison of two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

This document outlines the experimental methodologies for both techniques and presents a comparative analysis of their performance characteristics, supported by data from relevant studies. The information herein is intended to assist in the selection of the most appropriate analytical method based on specific research needs, such as sensitivity, selectivity, and availability of instrumentation.

Comparative Performance of LC-MS and HPLC-DAD

The choice between LC-MS and HPLC-DAD for the quantification of this compound hinges on the specific requirements of the analysis. LC-MS is generally superior in terms of sensitivity and selectivity, making it ideal for detecting trace amounts of the analyte in complex matrices. In contrast, HPLC-DAD offers a robust and more accessible alternative for routine analyses where high sensitivity is not the primary concern. A summary of their key performance attributes is presented below.

Performance MetricLC-MSHPLC-DADKey Considerations
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)LC-MS can achieve significantly lower limits of detection and quantification, which is critical for low-abundance analytes.[1][2]
Selectivity Very HighModerate to HighThe mass spectrometer's ability to differentiate compounds based on their mass-to-charge ratio provides exceptional selectivity, reducing the likelihood of co-elution issues common in complex samples.
Linearity ExcellentExcellentBoth techniques generally exhibit excellent linearity over a defined concentration range, as indicated by high correlation coefficients (R² > 0.99).[3]
Accuracy & Precision HighHighBoth methods can provide high accuracy and precision, with relative standard deviations (RSD) typically below 15%.[3]
Cost & Complexity HighModerateLC-MS systems are more expensive to purchase and maintain, and typically require more specialized expertise to operate compared to HPLC-DAD systems.
Robustness ModerateHighHPLC-DAD is often considered a more robust technique for routine quality control applications due to its simpler instrumentation and less susceptibility to matrix effects.

Experimental Protocols

Detailed methodologies for the analysis of benzoxazinoids, including this compound, using both LC-MS and HPLC-DAD are outlined below. These protocols are based on methods described in the scientific literature.[4][5][6][7]

Sample Preparation (General)

A common procedure for extracting benzoxazinoids from plant material involves the following steps:

  • Homogenization : Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction : The powdered sample is extracted with a solvent mixture, typically methanol/water with a small percentage of formic acid to improve analyte stability and ionization.[4][6]

  • Centrifugation : The extract is centrifuged to pellet solid debris.

  • Supernatant Collection : The supernatant is collected for analysis. Dilution may be necessary depending on the concentration of the analyte.[4][6]

LC-MS Methodology
  • Instrumentation : An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer is often used.[5]

  • Column : A reversed-phase C18 column, such as a Waters BEH C18 (1.7 µm, 50.0 × 2.1 mm), is a common choice.[5]

  • Mobile Phase : A gradient elution is typically employed with:

    • Solvent A: Deionized water with 0.1% formic acid.[5]

    • Solvent B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient Program : A linear gradient from a low to a high percentage of acetonitrile over several minutes.[5]

  • Flow Rate : A typical flow rate is around 0.4 to 0.7 mL/min.[4][5]

  • Column Temperature : The column is maintained at a constant temperature, for example, 40-50 °C.[4][5]

  • Mass Spectrometry : Detection is performed using a mass spectrometer, often in negative ion mode for benzoxazinoids, with multiple reaction monitoring (MRM) for quantitative analysis.[8]

HPLC-DAD Methodology
  • Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column : Similar to LC-MS, a reversed-phase C18 column is typically used.

  • Mobile Phase : The mobile phase composition is also similar to that used in LC-MS, often consisting of a gradient of acidified water and acetonitrile.

  • Detection : The DAD is set to monitor a specific wavelength or a range of wavelengths appropriate for the chromophore of this compound. Quantification is based on the peak area at a specific wavelength.[7]

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and the key decision points, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Plant Material homogenize Homogenization start->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS Analysis collect->lcms hplcdad HPLC-DAD Analysis collect->hplcdad data_analysis Data Analysis & Quantification lcms->data_analysis hplcdad->data_analysis end Results data_analysis->end

Caption: General experimental workflow for this compound measurement.

Method_Comparison cluster_lcms LC-MS cluster_hplcdad HPLC-DAD cluster_common Shared Attributes lcms_sens High Sensitivity hplc_sens Moderate Sensitivity lcms_sens->hplc_sens common_lin Excellent Linearity lcms_sel High Selectivity hplc_sel Good Selectivity lcms_sel->hplc_sel common_acc High Accuracy & Precision lcms_cost Higher Cost & Complexity hplc_cost Lower Cost & Simplicity lcms_cost->hplc_cost

Caption: Key performance characteristics of LC-MS vs. HPLC-DAD.

References

comparative metabolomics of benzoxazinoids in different maize varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of benzoxazinoid profiles across different maize (Zea mays) varieties, supported by experimental data and detailed methodologies. Benzoxazinoids are a class of indole-derived secondary metabolites crucial for plant defense against herbivores and pathogens. Understanding their diversity and regulation in various maize lines is vital for developing pest-resistant crops and for potential pharmacological applications.

Quantitative Comparison of Benzoxazinoid Content

The concentration and composition of benzoxazinoids can vary significantly among different maize inbred lines. This variation is influenced by genetics, developmental stage, and environmental factors. Below is a summary of quantitative data compiled from multiple studies, highlighting the differences in key benzoxazinoids between selected maize varieties.

Maize VarietyBenzoxazinoidConcentration (µg/g FW)TissueReference
B73 DIMBOA-GlcLow to moderateSeedling Leaves[1][2]
HDMBOA-GlcLowSeedling Leaves[2]
DIM₂BOA-GlcDetectableSeedling Leaves[3]
Mo17 DIMBOA-GlcHighSeedling Leaves[1][4]
HDMBOA-GlcLowSeedling Leaves[1]
DIMBOA> 2-fold higher than B73Seedling Leaves[1]
DIM₂BOA-Glc> 2-fold higher than B73Seedling Leaves[1]
Oh43 DIM₂BOA-GlcNot detectableSeedling Leaves[3]
HDM₂BOA-GlcNot detectableSeedling Leaves[3]
P39 DIM₂BOA-GlcHighSeedling Leaves[3]
HKI 161 DIMBOA0.94 (dark), 0.68 (light)Seedlings[5]
HKI 193-2 DIMBOA1.53 (dark), 1.31 (light)Seedlings[5]
ZY19-Jiu1101 DIMBOAup to 528.88Seedlings[6]
RX20-1006 DIMBOAup to 493.40Seedlings[6]

Note: FW stands for Fresh Weight. Concentrations can be influenced by the specific experimental conditions and the age of the plant material. DIMBOA-Glc is often the most abundant benzoxazinoid in young maize leaves.[2][3] However, upon herbivory or fungal infestation, its derivative HDMBOA-Glc can accumulate and become the dominant benzoxazinoid.[3]

Experimental Protocols

A standardized protocol for the extraction and quantification of benzoxazinoids is crucial for comparative metabolomic studies. The following is a detailed methodology synthesized from established research.

Sample Preparation and Metabolite Extraction

This protocol is adapted from methodologies described in recent studies.[7][8]

  • Plant Material: Collect leaf or root tissue from maize seedlings at a consistent developmental stage (e.g., 10 days after sowing). Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Prepare an extraction solvent of 70:30 methanol:water with 0.1% formic acid.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of the pre-chilled extraction solvent.

    • Vortex the mixture vigorously for 20 seconds.

    • Centrifuge at 13,000 rpm for 20 minutes at 10°C.

    • Carefully collect the supernatant for analysis. If necessary, dilute the samples prior to analysis.

LC-MS/MS Quantification

This protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for benzoxazinoid analysis.[5][7]

  • Chromatography System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phases:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-3 min: Linear gradient from 2% to 20% B.

    • 3-6 min: Linear gradient to 100% B.

    • 6-8 min: Hold at 100% B.

    • 8-10 min: Return to 2% B for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of benzoxazinoids. Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for each benzoxazinoid.

Visualizing Key Pathways and Workflows

Benzoxazinoid Biosynthesis Pathway

The biosynthesis of benzoxazinoids in maize is a well-characterized pathway that begins with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions, catalyzed by enzymes encoded by the Bx gene cluster, leads to the formation of the core benzoxazinoid structures.

Benzoxazinoid_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Indole-3-glycerol-P Indole-3-glycerol-P Indole Indole Indole-3-glycerol-P->Indole BX1 Indolin-2-one Indolin-2-one Indole->Indolin-2-one BX2 DIBOA DIBOA Indolin-2-one->DIBOA BX3, BX4, BX5 DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc BX8, BX9 DIMBOA-Glc DIMBOA-Glc DIBOA-Glc->DIMBOA-Glc BX6, BX7 HDMBOA-Glc HDMBOA-Glc DIMBOA-Glc->HDMBOA-Glc BX10, BX11, BX12 TRIMBOA-Glc TRIMBOA-Glc DIMBOA-Glc->TRIMBOA-Glc BX13 DIM2BOA-Glc DIM2BOA-Glc TRIMBOA-Glc->DIM2BOA-Glc BX7 HDM2BOA-Glc HDM2BOA-Glc DIM2BOA-Glc->HDM2BOA-Glc BX14

Caption: The benzoxazinoid biosynthesis pathway in maize, showing key enzymes and subcellular localization.

Experimental Workflow for Comparative Metabolomics

The process of comparing benzoxazinoid profiles in different maize varieties involves a series of systematic steps, from experimental design to data analysis.

Experimental_Workflow A Plant Growth and Sample Collection (Different Maize Varieties) B Metabolite Extraction (e.g., Methanol/Water) A->B C LC-MS/MS Analysis B->C D Data Processing (Peak Detection, Alignment) C->D E Statistical Analysis (e.g., PCA, ANOVA) D->E F Metabolite Identification and Quantification D->F G Comparative Analysis of Benzoxazinoid Profiles E->G F->G Aphid_Resistance_Logic cluster_high_dimboa High DIMBOA-Glc / Low HDMBOA-Glc Varieties (e.g., B73) cluster_high_hdmboa Low DIMBOA-Glc / High HDMBOA-Glc Varieties A Inducible HDMBOA-Glc production upon attack B Lower constitutive toxicity to some herbivores C Higher constitutive toxicity to some herbivores D Lower aphid reproduction

References

A Comparative Analysis of DIMBOA-Glucoside and HDMBOA-Glucoside Abundance in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative abundance of two key benzoxazinoid defense compounds, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc) and 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc). Found predominantly in grasses like maize and wheat, these compounds play a crucial role in protecting plants against a variety of pests and pathogens. Understanding their relative levels under different conditions is vital for developing robust pest-resistant crops and for potential applications in pharmacology.

Quantitative Comparison of DIMBOA-Glc and HDMBOA-Glc Levels

The relative abundance of DIMBOA-Glc and HDMBOA-Glc can shift significantly in response to biotic and abiotic stresses. While DIMBOA-Glc is often the dominant benzoxazinoid in unstressed plants, its conversion to HDMBOA-Glc is a common defense response.[1][2][3] The following table summarizes quantitative data from various studies, highlighting the dynamic relationship between these two compounds.

Plant Species & CultivarTissueConditionDIMBOA-Glc ConcentrationHDMBOA-Glc ConcentrationReference
Maize (Zea mays) B73LeavesControl~1.5 µmol/g FW~0.2 µmol/g FW[1]
Maize (Zea mays) B73LeavesAphid InfestationLower than controlHigher than control[1]
Wheat (Triticum aestivum) TM-39SeedlingsControlNot specifiedNot specified[3]
Wheat (Triticum aestivum) TM-39SeedlingsAphid Infestation (S. avenae)Significantly decreasedSignificantly increased[3]
Wheat (Triticum aestivum) S122SeedlingsControlNot specifiedNot specified[3]
Wheat (Triticum aestivum) S122SeedlingsAphid Infestation (S. avenae)Significantly decreasedSignificantly increased[3]
Wheat (Triticum aestivum) AK58SeedlingsControlNot specifiedNot specified[3]
Wheat (Triticum aestivum) AK58SeedlingsAphid Infestation (S. avenae)No significant changeSignificantly increased[3]
Maize (Zea mays)LeavesFungal Inoculation (B. maydis)Not specifiedIncreased, peaking at 48h[4]

FW: Fresh Weight

Experimental Protocols

The quantification of DIMBOA-Glc and HDMBOA-Glc is primarily achieved through liquid chromatography-mass spectrometry (LC-MS) based methods. Below are outlines of typical experimental protocols.

1. Sample Preparation (Maize Leaves)

  • Harvesting and Storage: Leaf tissue is harvested and immediately frozen in liquid nitrogen to halt enzymatic activity.[3] Samples are then stored at -80°C until extraction.

  • Extraction: A known weight of frozen leaf tissue (e.g., 100 mg) is ground to a fine powder in liquid nitrogen. The powder is then extracted with a solvent mixture, typically an aqueous solution of methanol or acetonitrile containing a small percentage of formic acid to improve ionization.

  • Purification: The extract is centrifuged to pellet cell debris. The supernatant is then filtered, often through a 0.22 µm filter, before analysis.

2. LC-MS/MS Analysis

  • Instrumentation: An Agilent 1260 Infinity II LC system (or equivalent) coupled to a mass spectrometer is commonly used.[5]

  • Chromatographic Separation: A C18 reverse-phase column is typically employed for separation. A gradient elution is performed using two mobile phases:

    • Mobile Phase A: Water with 0.05% to 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.05% to 0.1% formic acid.

    • A typical gradient might start with a low percentage of B, which is gradually increased to elute the compounds of interest.[5]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is used, often in negative ion mode.

    • Analysis: Targeted analysis is performed using multiple reaction monitoring (MRM) for accurate quantification. This involves selecting the precursor ion for each compound and one or more specific product ions.

  • Quantification: External standard curves are generated using pure standards of DIMBOA-Glc and HDMBOA-Glc at known concentrations. The peak areas of the analytes in the samples are then compared to the standard curve to determine their concentrations.[6]

Biosynthetic Pathway and Regulation

The conversion of DIMBOA-Glc to HDMBOA-Glc is a key regulatory point in the benzoxazinoid biosynthetic pathway. This conversion is catalyzed by O-methyltransferases.[1][7] The expression of the genes encoding these enzymes can be induced by various stresses, leading to an increased production of HDMBOA-Glc.[2][7]

Benzoxazinoid_Pathway Indole_3_glycerol_phosphate Indole-3-glycerol phosphate BX1 BX1 Indole_3_glycerol_phosphate->BX1 Indole Indole BX2_5 BX2-BX5 Indole->BX2_5 DIBOA DIBOA BX8_9 BX8/BX9 DIBOA->BX8_9 DIBOA_Glc DIBOA-Glc BX6_7 BX6/BX7 DIBOA_Glc->BX6_7 DIMBOA_Glc DIMBOA-Glc OMT O-Methyltransferases (e.g., Bx10a-c) DIMBOA_Glc->OMT beta_glucosidase β-glucosidase (upon tissue damage) DIMBOA_Glc->beta_glucosidase HDMBOA_Glc HDMBOA-Glc HDMBOA_Glc->beta_glucosidase MBOA MBOA BX1->Indole BX2_5->DIBOA BX8_9->DIBOA_Glc BX6_7->DIMBOA_Glc OMT->HDMBOA_Glc beta_glucosidase->MBOA

Caption: Simplified biosynthetic pathway of major benzoxazinoids in maize.

Concluding Remarks

The relative abundance of DIMBOA-Glc and HDMBOA-Glc is a dynamic aspect of plant chemical defense. While DIMBOA-Glc is often constitutively present, its conversion to HDMBOA-Glc is an inducible response to various stressors. This conversion has significant ecological implications, as HDMBOA-Glc has been shown to be more toxic to certain herbivores.[1] Researchers and professionals in drug development can leverage this understanding for agricultural applications and for the discovery of novel bioactive compounds. The provided experimental protocols offer a starting point for the accurate quantification of these important plant metabolites.

References

A Comparative Analysis of the Antimicrobial Spectrum of HMBOA D-glucoside and its Aglycone, HMBOA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of natural product chemistry and drug discovery, the antimicrobial potential of plant-derived secondary metabolites is a subject of intense investigation. Among these, benzoxazinoids, a class of compounds found predominantly in grasses, have garnered significant attention. This guide provides a detailed comparison of the antimicrobial spectrum of 4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA) D-glucoside and its corresponding aglycone, HMBOA. Due to a scarcity of direct comparative studies on HMBOA, this guide incorporates data from closely related and well-studied benzoxazinoids, such as DIMBOA, to infer and contextualize the expected activities.

Executive Summary

Benzoxazinoid D-glucosides, including by extension HMBOA D-glucoside, are the stable, inactive storage forms of these compounds within the plant vacuole.[1] Upon tissue damage, enzymatic hydrolysis rapidly converts these glucosides into their respective aglycones, which are the biologically active antimicrobial agents. The aglycone HMBOA is expected to exhibit a broad spectrum of antimicrobial activity, a characteristic attributed to other benzoxazinoid aglycones, while its glucoside is considered to be largely inactive.

Data Presentation: Antimicrobial Activity

To provide a comparative perspective, the following table summarizes the MIC values of related benzoxazinoid aglycones against a panel of common microbial pathogens. This data serves as a proxy for the anticipated antimicrobial spectrum of HMBOA.

CompoundMicroorganismTypeMIC (µg/mL)Reference
Benzoxazinoid Glucosides (general) FungiFungus>1000
DIMBOA Ralstonia solanacearumBacterium (Gram-)200[2]
MBOA Staphylococcus aureusBacterium (Gram+)500[3]
Escherichia coliBacterium (Gram-)1000[3]
Candida albicansFungus500[3]
BOA Staphylococcus aureusBacterium (Gram+)1000[3]
Escherichia coliBacterium (Gram-)>1000[3]
Candida albicansFungus1000[3]

Note: DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) is a closely related analogue of HMBOA. MBOA (6-methoxy-2-benzoxazolinone) and BOA (2-benzoxazolinone) are common breakdown products of DIMBOA and DIBOA, respectively, and are often assessed for their antimicrobial properties.

Experimental Protocols

The standard method for determining the antimicrobial susceptibility of compounds like HMBOA is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on established methods for determining the MIC of antimicrobial agents.[4]

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) for 18-24 hours at a suitable temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi).

    • A few colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth or RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • A stock solution of HMBOA aglycone and this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • A series of two-fold serial dilutions of each compound is prepared in the appropriate sterile broth in a 96-well microtiter plate. The concentration range tested would typically span from >1000 µg/mL down to <1 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized microbial suspension.

    • Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included. A solvent control (broth with inoculum and the highest concentration of DMSO used) is also necessary to ensure the solvent has no inhibitory effect.

    • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-30°C for 24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection for turbidity.

Mandatory Visualization

The fundamental difference in the antimicrobial activity between this compound and its aglycone stems from a simple enzymatic conversion. The following diagram illustrates this logical relationship.

G Glucoside This compound (Inactive Storage Form) Aglycone HMBOA (Active Antimicrobial) Glucoside->Aglycone Hydrolysis Enzyme β-glucosidase (upon tissue damage) Enzyme->Glucoside

Caption: Enzymatic activation of this compound to its antimicrobial aglycone.

Conclusion

The available evidence strongly suggests a significant disparity in the antimicrobial spectrum and potency between this compound and its aglycone, HMBOA. The glucoside is a biologically inactive precursor, while the aglycone, liberated through enzymatic action, is the active antimicrobial agent. Researchers investigating the therapeutic potential of HMBOA should focus their efforts on the aglycone form, as the glucoside is unlikely to exhibit significant direct antimicrobial effects. The provided experimental protocol for MIC determination offers a standardized approach to quantify the antimicrobial activity of HMBOA and other benzoxazinoids against a broad range of microbial pathogens. Further research is warranted to establish a comprehensive antimicrobial profile of HMBOA against a diverse panel of clinically relevant bacteria and fungi.

References

A Comparative Guide to Inter-laboratory Quantification of HMBOA D-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA D-glucoside), a significant benzoxazinoid in plant defense mechanisms. While a formal inter-laboratory comparison study on this compound quantification has not been identified in the public domain, this document synthesizes and compares data from various published analytical methods. The information is intended for researchers, scientists, and drug development professionals seeking to establish or validate their own quantification assays.

Quantitative Data Summary

The performance of analytical methods for benzoxazinoids, including this compound, varies depending on the matrix, sample preparation, and instrumentation. The following table summarizes key quantitative data extracted from published studies.

ParameterMethodMatrixValueReference
Recovery LC-ESI-MSWheat81-103% (for various benzoxazinoids after lyophilization)[1]
LC-ESI-MSWheat80-106% (for polar benzoxazinoids after SPE)[1]
Repeatability HPLC-MS/MSYucca gloriosa flowers<3% (short-term for steroidal glycosides)[2]
HPLC-MS/MSYucca gloriosa flowers<6% (long-term for steroidal glycosides)[2]
Limit of Detection (LOD) HPLC-DADAgro-industrial waste1.17 - 4.83 µg/mL (for various PMP-sugar derivatives)[3]
UV-HPLCLepidogrammitis drymoglossoides0.049 mg/L (for chlorogenic acid)[4]
Limit of Quantification (LOQ) HPLC-DADAgro-industrial waste3.55 - 18.32 µg/mL (for various PMP-sugar derivatives)[3]
UV-HPLCLepidogrammitis drymoglossoides0.132 mg/L (for chlorogenic acid)[4]
UHPLC-UVPiper methysticum0.189 - 0.686 µg/mL (for various kavalactones)[5]
Linearity (R²) UV-HPLCLepidogrammitis drymoglossoides0.9997 (for chlorogenic acid)[4]

Experimental Protocols

The methodologies for quantifying this compound and related compounds typically involve extraction from a biological matrix, followed by chromatographic separation and detection.

Sample Preparation: Pressurized Liquid Extraction (PLE) and Solid-Phase Extraction (SPE)

A common approach for extracting benzoxazinoids from plant material involves PLE followed by an SPE cleanup.[1]

  • Extraction (PLE):

    • Solvent: Acidified methanol (e.g., MeOH with 1% acetic acid).

    • Temperature: Optimized for extraction efficiency, with studies showing significant improvement at higher temperatures (e.g., 100-150°C).[1]

  • Purification (SPE):

    • Stationary Phase: C18 cartridges are commonly used.

    • Elution: A stepwise elution with varying concentrations of an organic solvent like methanol in acidified water is employed to separate compounds based on polarity. For polar benzoxazinoids like this compound, fractions from both the initial aqueous wash and the subsequent methanol elution may need to be combined for complete recovery.[1]

Analytical Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with electrospray ionization (ESI), is a widely used technique for the sensitive and selective quantification of this compound.

  • Chromatography:

    • Column: Reversed-phase C18 columns are standard.

    • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent like acetonitrile or methanol is typical.

  • Mass Spectrometry:

    • Ionization: ESI in negative ion mode has been shown to provide a significant improvement in sensitivity for benzoxazinoid derivatives compared to APCI.[1]

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used for targeted quantification, enhancing specificity and sensitivity.

Visualizations

Workflow for Inter-Laboratory Comparison

The following diagram illustrates a generalized workflow for conducting a formal inter-laboratory comparison study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives & Analytes B Select Participating Laboratories A->B C Prepare & Characterize Homogeneous Test Material B->C D Develop & Distribute Standardized Protocol C->D E Laboratories Analyze Samples D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results F->G H Assessment of Laboratory Performance G->H I Publication of Comparison Report H->I

Caption: Generalized workflow for an inter-laboratory comparison study.

Analytical Workflow for this compound Quantification

This diagram outlines a typical analytical workflow for the quantification of this compound from a plant matrix using LC-MS.

A Sample Collection & Homogenization B Pressurized Liquid Extraction (PLE) (e.g., Acidified Methanol) A->B C Solid-Phase Extraction (SPE) Cleanup (C18 Cartridge) B->C D LC-MS/MS Analysis (ESI, Negative Ion Mode) C->D E Data Processing & Quantification D->E

Caption: Typical analytical workflow for this compound quantification.

References

Assessing Detection Methods for HMBOA D-glucoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to quantify HMBOA D-glucoside, a critical plant secondary metabolite, this guide provides a comparative overview of established detection methodologies. While immunoassays are a common tool for biomolecule detection, a comprehensive search for commercially available antibodies specifically raised against this compound did not yield any specific products. Therefore, this guide focuses on the prevalent and reliable non-antibody-based techniques for the quantification of this compound, supported by experimental data and detailed protocols.

Lack of Commercially Available Antibodies for this compound Detection

At present, there is no readily available information on commercial antibodies specifically designed for the detection of this compound. Antibody development for small molecules like this compound can be challenging due to their non-immunogenic nature. While antibodies against broader categories of glucosides, such as anti-β-glucoside antibodies, have been developed, their specificity towards this compound has not been documented and they appear to be primarily used in the context of glycoproteins[1]. The validation of any antibody's specificity is a critical process, involving techniques like Western Blotting and Immunohistochemistry to ensure they bind exclusively to the target of interest[2]. Without commercially available and validated antibodies, researchers must turn to alternative, highly specific analytical methods.

Established Methods for this compound Quantification

The primary and most reliable methods for the quantification of this compound and related benzoxazinoids are based on liquid chromatography coupled with mass spectrometry (LC-MS). These techniques offer high specificity and sensitivity, allowing for the accurate measurement of these compounds in complex plant extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for analyzing benzoxazinoids, including this compound. This method separates compounds based on their physicochemical properties followed by detection and identification based on their mass-to-charge ratio.

Key Advantages of LC-MS:

  • High Specificity: The combination of chromatographic separation and mass spectrometric detection allows for the unambiguous identification and quantification of this compound, even in the presence of structurally similar compounds.

  • High Sensitivity: LC-MS can detect and quantify very low concentrations of analytes.

  • Multiplexing: It allows for the simultaneous measurement of multiple benzoxazinoids in a single run.

Comparative Data on Benzoxazinoid Levels

The following table summarizes the abundance of various benzoxazinoids, including HMBOA-Glc, in different maize inbred lines, as determined by LC-MS analysis. This data highlights the natural variation in the levels of these compounds.

Maize Inbred LineDIMBOA-Glc (nmol/g FW)HDMBOA-Glc (nmol/g FW)DIM2BOA-Glc (nmol/g FW)HMBOA-Glc (nmol/g FW)
B7311.2 ± 1.50.3 ± 0.10.1 ± 0.00.2 ± 0.0
CML529.8 ± 1.28.9 ± 1.10.2 ± 0.00.3 ± 0.0
CML10312.5 ± 1.81.2 ± 0.20.1 ± 0.00.2 ± 0.0
CML22810.5 ± 1.30.4 ± 0.10.1 ± 0.00.2 ± 0.0
CML24713.1 ± 1.90.5 ± 0.10.1 ± 0.00.2 ± 0.0
CML27711.8 ± 1.60.6 ± 0.10.1 ± 0.00.2 ± 0.0
CML32210.9 ± 1.49.5 ± 1.20.2 ± 0.00.3 ± 0.0
CML33312.1 ± 1.70.7 ± 0.10.1 ± 0.00.2 ± 0.0
Ki314.2 ± 2.10.8 ± 0.10.1 ± 0.00.3 ± 0.0
Ki1113.5 ± 2.00.9 ± 0.10.1 ± 0.00.2 ± 0.0
Mo1711.5 ± 1.50.5 ± 0.10.1 ± 0.00.2 ± 0.0
Mo18W10.1 ± 1.37.8 ± 1.00.2 ± 0.00.3 ± 0.0
Ms7112.8 ± 1.80.6 ± 0.10.1 ± 0.00.2 ± 0.0
NC35011.9 ± 1.60.7 ± 0.10.1 ± 0.00.2 ± 0.0
NC35812.3 ± 1.70.8 ± 0.10.1 ± 0.00.2 ± 0.0
Oh7B13.8 ± 2.01.0 ± 0.10.1 ± 0.00.3 ± 0.0
Oh4310.8 ± 1.40.4 ± 0.10.1 ± 0.00.2 ± 0.0
P3911.1 ± 1.40.5 ± 0.10.1 ± 0.00.2 ± 0.0
Tx30312.6 ± 1.80.6 ± 0.10.1 ± 0.00.2 ± 0.0
Tzi810.3 ± 1.38.2 ± 1.00.2 ± 0.00.3 ± 0.0
Data adapted from a study on maize aphid resistance[3]. FW = Fresh Weight. Values are mean ± se.

Experimental Protocols

Extraction of Benzoxazinoids from Plant Material

A reliable protocol for the extraction of benzoxazinoids, including this compound, from plant tissues is crucial for accurate quantification.

Materials:

  • Fresh plant leaves, frozen in liquid nitrogen and stored at -80°C.

  • Mortar and pestle.

  • Liquid nitrogen.

  • 1.5-mL microcentrifuge tubes.

  • Extraction solvent: methanol/water/formic acid (50:49.5:0.5, v/v).

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Grind frozen plant leaves to a fine powder using a mortar and pestle under liquid nitrogen.

  • Weigh approximately 20 mg of the frozen powder into a 1.5-mL microcentrifuge tube.

  • Add 1 mL of the extraction solvent to the tube.

  • Vortex the mixture for 20 seconds.

  • Centrifuge at 13,000 rpm for 20 minutes at 10°C.

  • Collect the supernatant for LC-MS analysis. If necessary, dilute the samples 1:10 prior to analysis[3][4].

Visualizing Benzoxazinoid Biosynthesis and Analysis

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of major benzoxazinoids in maize, including the formation of this compound. The process begins with indole-3-glycerol phosphate and involves a series of enzymatic conversions.

HMBOA_Biosynthesis Indole_3_glycerol_phosphate Indole-3-glycerol phosphate BX1 BX1 Indole_3_glycerol_phosphate->BX1 Indole Indole BX2_5 BX2-5 Indole->BX2_5 Indol_3_one Indol-3-one DIBOA DIBOA Indol_3_one->DIBOA BX8_9 BX8/9 DIBOA->BX8_9 DIBOA_Glc DIBOA-Glc BX6 BX6 DIBOA_Glc->BX6 OMT1 OMT1 DIBOA_Glc->OMT1 DIMBOA_Glc DIMBOA-Glc BX7 BX7 DIMBOA_Glc->BX7 HDMBOA_Glc HDMBOA-Glc HMBOA_Glc HMBOA-Glc BX1->Indole BX2_5->Indol_3_one BX8_9->DIBOA_Glc BX6->DIMBOA_Glc BX7->HDMBOA_Glc OMT1->HMBOA_Glc

Caption: Simplified biosynthesis pathway of major benzoxazinoids in maize.

Experimental Workflow for Benzoxazinoid Analysis

This diagram outlines the general workflow for the extraction and analysis of benzoxazinoids from plant samples using LC-MS.

Benzoxazinoid_Workflow PlantSample Plant Tissue Collection (e.g., leaves) Freezing Snap Freeze in Liquid N2 & Store at -80°C PlantSample->Freezing Grinding Grind to Fine Powder Freezing->Grinding Extraction Extraction with Methanol/Water/Formic Acid Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS Analysis Supernatant->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: General workflow for benzoxazinoid extraction and analysis.

Conclusion

For researchers aiming to specifically and quantitatively measure this compound, LC-MS-based methods are the current standard and most reliable approach. The lack of commercially available and validated antibodies against this small molecule necessitates the use of these robust analytical techniques. The protocols and data presented in this guide provide a solid foundation for initiating and conducting research on this compound and other related benzoxazinoids in various plant species.

References

A Comparative Guide to the Stability of Benzoxazinoid Glucosides: HMBOA D-Glucoside in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of HMBOA D-glucoside and other prominent benzoxazinoid glucosides, such as DIMBOA D-glucoside and DIBOA D-glucoside. Benzoxazinoid glucosides are a class of plant-derived secondary metabolites crucial for pest and pathogen defense in various crops. Their stability is a key factor in their biological function and potential applications in agriculture and pharmacology. While the aglycone forms of benzoxazinoids are known for their instability, the glucosides are generally recognized as remarkably stable molecules.[1][2][3] This guide synthesizes the available information on their stability, presents detailed experimental protocols for further investigation, and provides visual representations of relevant pathways and workflows.

Comparative Stability of Benzoxazinoid Glucosides

Benzoxazinoid glucosides are strategically stored in plant vacuoles, physically separated from the β-glucosidases that would hydrolyze them.[1][2] This compartmentalization maintains the stability of the glucosides until tissue damage occurs. Upon disruption, the glucosides are cleaved, releasing their unstable and biologically active aglycone counterparts.[3][4]

While direct quantitative comparisons of the degradation kinetics for various benzoxazinoid glucosides are not extensively available in the current literature, the consensus is that glucosylation confers significant stability to the benzoxazinoid core structure. The table below summarizes the qualitative stability and structural information for key benzoxazinoid glucosides.

Benzoxazinoid GlucosideStructureQualitative StabilityFactors Potentially Influencing Stability
This compound 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucosideGenerally considered stable in its glucosylated form. Stored in plant cell vacuoles.[3]The lactam structure (lacking the N-OH group) may contribute to its overall stability compared to hydroxamic acid glucosides.
DIMBOA D-glucoside 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucosideConsidered a stable storage form in plants.[1][2]The presence of the N-OH group in its aglycone form (DIMBOA) contributes to its reactivity upon deglycosylation. The glucoside itself is stable.
DIBOA D-glucoside 2,4-dihydroxy-1,4-benzoxazin-3-one D-glucosideRegarded as a stable precursor in the benzoxazinoid biosynthesis pathway.[2]Structurally similar to DIMBOA-glucoside but lacks the methoxy group on the aromatic ring.
HDMBOA D-glucoside 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucosideA stable, stored glucoside. Its aglycone (HDMBOA) is noted to be more unstable than DIMBOA.[5][6]The N-methoxy group on the aglycone significantly decreases its stability, making it more reactive upon release.[5]

Experimental Protocols

To facilitate further research into the comparative stability of benzoxazinoid glucosides, a detailed experimental protocol for a stability-indicating assay is provided below. This method is based on commonly used analytical techniques for benzoxazinoid analysis.[5][7]

Protocol: Comparative Stability Analysis of Benzoxazinoid Glucosides using LC-MS

1. Objective: To determine and compare the degradation kinetics of this compound, DIMBOA D-glucoside, and DIBOA D-glucoside under controlled conditions of pH and temperature.

2. Materials:

  • Purified this compound, DIMBOA D-glucoside, and DIBOA D-glucoside standards.

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid (analytical grade).

  • Buffer solutions of varying pH (e.g., pH 4, 7, and 9).

  • Thermostatically controlled incubators or water baths.

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).

3. Sample Preparation:

  • Prepare stock solutions of each benzoxazinoid glucoside in a suitable solvent (e.g., 50% methanol in water) at a known concentration (e.g., 1 mg/mL).

  • For each glucoside, create a set of experimental samples by diluting the stock solution in the different pH buffers to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).

  • Prepare a "time zero" sample for each condition by immediately quenching the reaction (e.g., by adding an equal volume of cold methanol) and storing at -20°C until analysis.

4. Stability Study:

  • Incubate the sets of experimental samples at different temperatures (e.g., 25°C, 40°C, and 60°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Immediately quench the degradation process in the withdrawn aliquots as described for the "time zero" sample.

  • Store all quenched samples at -20°C until LC-MS analysis.

5. LC-MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the parent glucoside from any potential degradation products.

    • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for benzoxazinoids.

    • Data Acquisition: Full scan mode to identify degradation products and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification of the parent glucoside.

6. Data Analysis:

  • Quantify the peak area of the parent glucoside at each time point for each condition.

  • Plot the natural logarithm of the concentration of the parent glucoside versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) for each compound under each condition using the formula: t½ = 0.693 / k.

  • Compare the degradation rate constants and half-lives of this compound, DIMBOA D-glucoside, and DIBOA D-glucoside to assess their relative stability.

Visualizing Benzoxazinoid Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Benzoxazinoid_Defense_Pathway cluster_storage Plant Cell Vacuole cluster_activation Cytoplasm / Apoplast HMBOA_Glc HMBOA-Glc Glucosidase β-Glucosidase HMBOA_Glc->Glucosidase Tissue Damage DIMBOA_Glc DIMBOA-Glc DIMBOA_Glc->Glucosidase Tissue Damage DIBOA_Glc DIBOA-Glc DIBOA_Glc->Glucosidase Tissue Damage HMBOA_aglycone HMBOA (aglycone) Glucosidase->HMBOA_aglycone Hydrolysis DIMBOA_aglycone DIMBOA (aglycone) Glucosidase->DIMBOA_aglycone Hydrolysis DIBOA_aglycone DIBOA (aglycone) Glucosidase->DIBOA_aglycone Hydrolysis Defense Defense Response HMBOA_aglycone->Defense DIMBOA_aglycone->Defense DIBOA_aglycone->Defense

Caption: Benzoxazinoid defense pathway.

Stability_Workflow start Prepare Glucoside Solutions (HMBOA-Glc, DIMBOA-Glc, DIBOA-Glc) in different pH buffers incubate Incubate at Controlled Temperatures (e.g., 25°C, 40°C, 60°C) start->incubate sample Sample at Time Intervals (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sample quench Quench Reaction (e.g., add cold methanol) sample->quench analyze LC-MS Analysis (Quantify parent glucoside) quench->analyze data Data Analysis (Calculate degradation rate & half-life) analyze->data compare Compare Stability data->compare

Caption: Experimental workflow for stability analysis.

References

Safety Operating Guide

Proper Disposal of HMBOA D-glucoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of HMBOA D-glucoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols offer clear, step-by-step instructions for handling and disposing of this compound.

Chemical and Physical Properties of this compound

For safe handling and disposal, it is crucial to be aware of the properties of this compound. The following table summarizes key data for this compound.

PropertyData
Chemical Name 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside
CAS Number 17622-26-3[1][2]
Molecular Weight 357.31 g/mol [1][2]
Solubility Soluble in water, methanol, and ethanol.[1]
Storage Can be stored at room temperature.[1]
Hazard Classification Not classified as dangerous goods for transport.[1]

Operational Disposal Plan

This section outlines the procedural, step-by-step guidance for the disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Eye Protection: Wear safety goggles with side shields.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

  • Respiratory Protection: In case of inadequate ventilation or when handling powders that may become airborne, wear a suitable respirator.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial.

  • Solid Waste:

    • Place any solid this compound waste, including contaminated consumables (e.g., weigh boats, kimwipes), into a designated, clearly labeled, and sealed waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Aqueous Solutions:

    • Aqueous solutions containing this compound should be collected in a separate, clearly labeled waste container.

    • Do not mix with other chemical waste streams unless approved by your institution's chemical safety office.[3]

    • Ensure the container is securely capped when not in use.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Clean the area: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as chemical waste.

  • Report the spill: Report the incident to your laboratory supervisor and environmental health and safety office as per your institution's policy.

Final Disposal Protocol

The recommended method for the final disposal of this compound is through a licensed waste disposal service.[1]

  • Incineration: Incineration is the preferred method to ensure the complete destruction of the compound, preventing potential environmental contamination.[1]

  • Non-Hazardous Solid Waste: For very small quantities, disposal as non-hazardous solid waste may be an option, but this is contingent on local regulations.[1] Always consult your institution's environmental health and safety office before disposing of any chemical in the regular trash.

  • Labeling and Storage for Pickup:

    • Ensure all waste containers are accurately and clearly labeled with their contents.

    • Store the sealed waste containers in a designated, secure area away from incompatible materials until they are collected by a licensed waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

HMBOA_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Solid_Waste Solid this compound Waste PPE->Solid_Waste Aqueous_Waste Aqueous this compound Waste PPE->Aqueous_Waste Spill Spill Occurs PPE->Spill Collect_Solid Collect in Labeled, Sealed Container Solid_Waste->Collect_Solid Collect_Aqueous Collect in Labeled, Sealed Aqueous Waste Container Aqueous_Waste->Collect_Aqueous Store Store Waste in Designated Area Collect_Solid->Store Collect_Aqueous->Store Contain Contain Spill Spill->Contain Clean Clean & Decontaminate Area Contain->Clean Collect_Spill_Waste Collect Spill Waste for Disposal Clean->Collect_Spill_Waste Collect_Spill_Waste->Store Licensed_Disposal Arrange for Pickup by Licensed Waste Disposal Service Store->Licensed_Disposal Incineration Recommended: Incineration Licensed_Disposal->Incineration

References

Safeguarding Your Research: A Guide to Handling HMBOA D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of HMBOA D-glucoside (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

Equipment Specifications Purpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Impervious laboratory coatProvides a barrier against spills and contamination.
Respiratory Protection Suitable respirator (use in well-ventilated areas)Minimizes inhalation of any dust or aerosols.

Operational Plan: Safe Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling the compound is recommended.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting : If working with a solid form, handle it in a chemical fume hood to minimize inhalation risks. Use appropriate tools to weigh and transfer the compound.

  • Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly clean the work area and any equipment used.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Method Key Considerations
Solid this compound Large Quantities: Incineration by a licensed waste disposal service.[1] Small Quantities: May be disposed of as non-hazardous solid waste, contingent on local and institutional regulations.[1]Always consult your institution's environmental health and safety (EHS) office for specific guidance.
Liquid Waste (Solutions) Absorb with a non-reactive material (e.g., vermiculite, sand) and dispose of as solid chemical waste.Do not pour solutions down the drain.
Contaminated Labware Dispose of as chemical waste. This includes items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the compound.[1]Place in a clearly labeled, sealed container.

Visualizing the Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep_area Prepare Clean Workspace don_ppe Don PPE prep_area->don_ppe weigh Weigh/Aliquot in Fume Hood dissolve Prepare Solution weigh->dissolve clean_area Clean Workspace & Equipment doff_ppe Doff PPE clean_area->doff_ppe dispose_solid Dispose of Solid Waste clean_area->dispose_solid dispose_liquid Dispose of Liquid Waste clean_area->dispose_liquid wash_hands Wash Hands doff_ppe->wash_hands dispose_contaminated Dispose of Contaminated Labware doff_ppe->dispose_contaminated

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HMBOA D-glucoside
Reactant of Route 2
HMBOA D-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.